5,5,5-trifluoronorvaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5,5,5-trifluoropentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZZIDWVKLDWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950040 | |
| Record name | 5,5,5-Trifluoronorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2365-80-2, 27322-15-2 | |
| Record name | 2365-80-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5,5-Trifluoronorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,5-Trifluoro-DL-norvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5,5,5-Trifluoronorvaline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
5,5,5-Trifluoronorvaline is a non-proteogenic amino acid of significant interest in medicinal chemistry and peptide design. The incorporation of a terminal trifluoromethyl (CF₃) group onto the norvaline side chain imparts unique physicochemical characteristics that can enhance the therapeutic potential of parent molecules. These modifications include altered lipophilicity, metabolic stability, and electronic properties, making it a valuable building block for developing novel pharmaceuticals.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines authoritative experimental protocols for their determination, and discusses the implications of these properties for drug development.
Introduction: The Strategic Role of Fluorination
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity. In the context of amino acids, these changes can profoundly influence peptide conformation, resistance to proteolytic degradation, and binding affinity. This compound serves as a key building block in this arena, offering a way to introduce a CF₃ group into a flexible aliphatic side chain, thereby enabling the fine-tuning of peptide and protein properties for enhanced therapeutic performance.[1]
Molecular and Structural Properties
The foundational properties of a molecule dictate its behavior in both chemical and biological systems.
-
Chemical Structure:
Caption: Chemical structure of this compound.
-
Stereochemistry: As with most amino acids (except glycine), the α-carbon of this compound is a chiral center. Therefore, it exists as two enantiomers, (S)-5,5,5-trifluoronorvaline and (R)-5,5,5-trifluoronorvaline. The stereochemistry is critical for biological activity and must be controlled during synthesis and specified in research.[2][3]
Summary of Core Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈F₃NO₂ | [1][4] |
| Molecular Weight | 171.12 g/mol | [1][4] |
| CAS Number | 23809-57-6 / 2365-80-2 | [4][5][6] |
| Physical Appearance | Grey or off-white powder | [1] |
| LogP (Computed) | 0.7408 | |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | |
| Melting Point | Not available in cited literature | |
| Aqueous Solubility | Not available in cited literature | |
| pKa Values | Not available in cited literature |
Key Physicochemical Parameters for Drug Development
Lipophilicity (LogP and LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ability to cross biological membranes. It is typically expressed as LogP (for the neutral species) or LogD (at a specific pH).
-
Expert Insight: The computed LogP of ~0.74 suggests that this compound is moderately lipophilic. The terminal CF₃ group significantly increases lipophilicity compared to its non-fluorinated counterpart, norvaline (LogP ≈ -1.8). This enhancement is a primary reason for its use in drug design, as it can improve cell permeability and tissue distribution. However, as an amino acid, its ionization state is pH-dependent, making LogD the more biologically relevant parameter.
Acidity and Basicity (pKa)
The pKa values of the α-carboxyl and α-amino groups determine the molecule's charge state at physiological pH (~7.4). This charge state profoundly impacts solubility, receptor binding, and membrane transport.
-
Expert Insight: While experimental pKa values for this compound are not published, the strong electron-withdrawing inductive effect of the distal CF₃ group is expected to lower the pKa of both functional groups compared to a standard amino acid like norvaline (pKa₁ ≈ 2.3, pKa₂ ≈ 9.8).
-
α-Carboxyl Group (pKa₁): The CF₃ group will increase the acidity of the carboxylic acid, leading to an expected pKa₁ < 2.3 .
-
α-Amino Group (pKa₂): The CF₃ group will also increase the acidity of the protonated amine (the ammonium cation), resulting in an expected pKa₂ < 9.8 . This shift means that at physiological pH, the molecule will exist predominantly as a zwitterion, but the precise ratio of charged to neutral species will be altered, which can influence its interactions and solubility.
-
Caption: pH-dependent ionization states of an amino acid.
Aqueous Solubility
Solubility is a critical factor for drug formulation and bioavailability. For amino acids, solubility is lowest at the isoelectric point (pI) and increases in acidic or basic solutions due to salt formation. The introduction of fluorine can have complex effects on solubility, sometimes decreasing aqueous solubility due to the hydrophobic nature of the C-F bond.
Spectroscopic and Analytical Characterization
The unique fluorine atoms in this compound make it particularly amenable to certain analytical techniques.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful, background-free technique for studying fluorinated molecules. A single resonance, likely a triplet due to coupling with the two protons on the adjacent γ-carbon, is expected for the CF₃ group. The chemical shift of this signal is exquisitely sensitive to the local molecular environment, making it an excellent probe for studying protein folding, conformational changes, and ligand binding when this amino acid is incorporated into a peptide.[7]
-
¹H and ¹³C NMR Spectroscopy: Standard NMR techniques will confirm the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): MS will readily confirm the molecular weight (171.12) and can be used to determine the molecular formula via high-resolution mass spectrometry (HRMS).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound and is a key analytical component in the experimental determination of LogD.
Authoritative Protocols for Experimental Determination
To ensure scientific integrity, predicted values must be confirmed experimentally. The following sections provide self-validating protocols for determining key physicochemical parameters.
Protocol: Determination of LogD₇.₄ by the Shake-Flask Method
The shake-flask method is the gold-standard for determining partition coefficients. This protocol is designed for accuracy and requires minimal sample amounts.
Causality: The choice of pH 7.4 is to mimic physiological conditions. Pre-saturating the solvents is critical to prevent volume changes during the experiment, which would alter concentrations and invalidate the results. HPLC is used for quantification due to its high sensitivity and applicability to a wide range of compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. usbio.net [usbio.net]
- 5. usbio.net [usbio.net]
- 6. 2365-80-2|2-Amino-5,5,5-trifluoropentanoic acid|BLD Pharm [bldpharm.com]
- 7. biophysics.org [biophysics.org]
A Senior Application Scientist's Guide to Fmoc-5,5,5-trifluoronorvaline: Enhancing Peptide Therapeutics Through Strategic Fluorination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Peptide Drug Discovery
In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and low cell permeability. The strategic incorporation of non-canonical amino acids is a powerful approach to overcome these hurdles. Among these, fluorinated amino acids, particularly those bearing a trifluoromethyl (CF3) group, have emerged as invaluable tools for medicinal chemists.
The trifluoromethyl group is a highly sought-after moiety due to its unique electronic and steric properties. Its strong electron-withdrawing nature can significantly influence the local electronic environment within a peptide, potentially enhancing binding affinity to biological targets through modified hydrogen bonding and electrostatic interactions.[1] Furthermore, the lipophilicity of the CF3 group can improve membrane permeability, a crucial factor for oral bioavailability.[2] A key advantage is the remarkable stability of the carbon-fluorine bond, which can sterically shield adjacent peptide bonds from enzymatic degradation, thereby extending the in-vivo half-life of the peptide therapeutic.[1]
This guide provides an in-depth technical overview of Fmoc-5,5,5-trifluoronorvaline, a trifluoromethyl-containing amino acid building block, for its application in peptide synthesis and drug design. We will delve into its commercial availability, protocols for its efficient incorporation into peptide sequences, and the underlying scientific principles that make it a valuable asset in the development of next-generation peptide drugs.
Fmoc-5,5,5-trifluoronorvaline: Properties and Commercial Availability
Fmoc-5,5,5-trifluoronorvaline is a synthetic amino acid derivative where the side chain of norvaline is terminated with a trifluoromethyl group. The N-terminus is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, making it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols.
Chemical Properties:
-
Appearance: Typically a white to off-white solid.[6]
Commercial Suppliers:
A number of chemical suppliers offer Fmoc-5,5,5-trifluoronorvaline for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, and the provision of comprehensive analytical data (e.g., Certificate of Analysis with HPLC and NMR data).
| Supplier | Purity | Available Quantities | Notes |
| MedChemExpress | ≥95% (typically >98% by HPLC) | 100 mg, 250 mg, 1 g, bulk inquiries | Provides detailed product data sheets and has a good reputation for quality.[3][6] |
| Sigma-Aldrich (Ambeed, Inc.) | ≥97% | Inquire for available sizes | A well-established supplier with a broad range of chemical products. Note that this may be listed under their Ambeed, Inc. brand.[7] |
| Shanghai Galedo Biotechnology | Inquire | Custom synthesis and bulk quantities available | A specialized provider of unnatural amino acids.[5] |
| ChemScene | ≥95% | Inquire for available sizes | Offers a range of reagents for chemical biology and drug discovery.[4] |
Experimental Protocol: Incorporation of Fmoc-5,5,5-trifluoronorvaline into Peptides via SPPS
The following protocol outlines the manual incorporation of Fmoc-5,5,5-trifluoronorvaline into a peptide sequence using a standard Fmoc/tBu solid-phase synthesis strategy. This protocol is intended as a general guideline and may require optimization based on the specific peptide sequence and resin.
Workflow for Fmoc-5,5,5-trifluoronorvaline Incorporation:
Figure 1: General workflow for a single cycle of solid-phase peptide synthesis.
Materials and Reagents:
-
Fmoc-5,5,5-trifluoronorvaline
-
Peptide synthesis grade Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: e.g., HBTU/HCTU/HATU and Diisopropylethylamine (DIPEA) or DIC/Oxyma
-
Appropriate Fmoc-protected amino acids for the desired peptide sequence
-
Suitable solid support (e.g., Rink Amide resin for C-terminal amides)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O)
-
Cold diethyl ether
Step-by-Step Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (at least 5-7 times) to remove all traces of piperidine.
-
Coupling of Fmoc-5,5,5-trifluoronorvaline:
-
In a separate vial, dissolve Fmoc-5,5,5-trifluoronorvaline (2-4 equivalents relative to the resin loading) and the chosen coupling agent (e.g., HBTU, 2-3.9 equivalents) in a minimal amount of DMF.
-
Add the base (e.g., DIPEA, 4-8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. The trifluoromethyl group can add steric bulk, so a longer coupling time or the use of a more potent coupling reagent like HATU may be beneficial.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test or a similar colorimetric test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in your peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection: Wash the resin with dichloromethane (DCM) and dry it. Add the cleavage cocktail and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and then purify by reverse-phase HPLC.
Causality Behind Experimental Choices:
-
Choice of Coupling Reagent: For sterically hindered amino acids like Fmoc-5,5,5-trifluoronorvaline, stronger coupling reagents such as HATU are often preferred to ensure efficient amide bond formation and prevent deletion sequences.
-
Double Coupling: If the peptide sequence is known to be difficult or if the Kaiser test indicates incomplete coupling, a second coupling step is a prudent measure to maximize the yield of the desired full-length peptide.
-
Cleavage Cocktail: The choice of scavengers in the cleavage cocktail (e.g., TIS) is crucial to prevent side reactions with sensitive amino acid side chains.
Applications and Case Studies
The incorporation of 5,5,5-trifluoronorvaline can significantly enhance the therapeutic potential of peptides. The increased hydrophobicity and metabolic stability can lead to improved cell permeability and a longer plasma half-life.[8] The bulky and electron-withdrawing trifluoromethyl group can also influence the local peptide conformation, potentially leading to improved receptor binding and activity.[8]
While specific, high-profile drug examples incorporating this compound are emerging in proprietary pipelines, the broader class of trifluoromethyl-containing amino acids has seen significant application. For instance, the introduction of a trifluoromethyl group can be a key strategy in designing novel enzyme inhibitors and modulators that target specific biological pathways.[1]
Logical Relationship of Benefits:
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 5. Fmoc-L-5,5,5-trifluoroNorvaline-Shanghai Galedo Biotechnology Co., Ltd. [galedo-bio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fmoc-5,5,5-trifluoro-N-Me-L-Norvaline | 2407820-18-0 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
structural analysis of 5,5,5-trifluoronorvaline
An In-Depth Technical Guide to the Structural Analysis of 5,5,5-Trifluoronorvaline
This guide provides a comprehensive framework for the structural elucidation of this compound, a non-canonical amino acid of significant interest in pharmaceutical and biotechnological research. As a building block for novel peptides and proteins, its precise structural characterization is paramount for understanding its influence on molecular conformation, metabolic stability, and biological activity.[1] The strategic incorporation of the trifluoromethyl (-CF3) group can profoundly alter the physicochemical properties of parent molecules, making a multi-faceted analytical approach essential for a complete understanding.[2][3]
This document eschews a rigid template, instead presenting a logical, field-proven workflow that moves from synthesis to comprehensive characterization. The methodologies described herein are designed to be self-validating, where data from orthogonal techniques are used to corroborate and build a cohesive structural model.
Foundational Physicochemical Properties
Before embarking on complex structural analysis, it is crucial to establish the foundational properties of the molecule. This data serves as a primary reference throughout the characterization workflow.
| Property | Value | Source |
| IUPAC Name | 2-Amino-5,5,5-trifluoropentanoic acid | [1][4] |
| CAS Number | 23809-57-6 | [1][4][5] |
| Molecular Formula | C₅H₈F₃NO₂ | [1][6] |
| Molecular Weight | 171.12 g/mol | [1][6] |
| Appearance | Grey or White Powder | [1] |
| Storage Conditions | 0 - 8 °C | [1][4] |
The Integrated Structural Analysis Workflow
A robust structural elucidation strategy relies on the integration of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combination provides a high-confidence assignment. The logical flow is designed to answer fundamental questions sequentially: Was the correct molecule synthesized? What is its exact mass and elemental composition? How are the atoms connected? What is its three-dimensional structure?
Caption: Integrated workflow for the .
Synthesis and Purification Protocol
While numerous strategies exist for the synthesis of fluorinated amino acids, a common approach involves the alkylation of a protected glycine equivalent.[7] The following protocol is a representative example based on established methodologies.
Protocol 3.1: Representative Synthesis
-
Enolate Formation: Prepare a solution of a suitable glycine enolate equivalent (e.g., from a Schiff base of glycine tert-butyl ester and benzophenone) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen) to control reactivity and minimize side reactions.
-
Alkylation: Add 1-bromo-3,3,3-trifluoropropane to the cooled enolate solution dropwise. The rationale for using a low temperature is to ensure kinetic control of the alkylation reaction.
-
Reaction Quench: Allow the reaction to warm to room temperature over several hours. Monitor by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction & Deprotection: Extract the product into an organic solvent (e.g., ethyl acetate). The subsequent deprotection of both the amine and ester protecting groups is typically achieved under acidic conditions (e.g., 6M HCl at reflux).
-
Purification: The crude amino acid is purified, often by ion-exchange chromatography, to yield the final product with high purity (>98%).
Spectroscopic and Spectrometric Characterization
This phase confirms the molecular identity and connectivity.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula. This is the first critical checkpoint after synthesis.
Protocol 4.1.1: ESI-ToF Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified sample (~1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-ToF) mass spectrometer.
-
Acquisition Mode: Acquire data in positive ion mode.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺.
Expected Results:
| Ion | Calculated Mass (C₅H₉F₃NO₂⁺) | Observed Mass |
| [M+H]⁺ | 172.0553 | Within 5 ppm of calculated |
The fragmentation pattern in mass spectrometry for fluorocarbons can be complex, but a prominent peak corresponding to the loss of the carboxyl group or the CF₃⁺ ion (m/z 69) is often observed.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable. The ¹⁹F nucleus is ideal for NMR studies due to its 100% natural abundance and high sensitivity.[9][10][11]
Protocol 4.2.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum, using a suitable reference standard like CFCl₃ (0 ppm).
-
2D NMR: Perform correlation experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) to confirm assignments.
-
Predicted NMR Data (in D₂O): Note: These are predicted values based on chemical principles and data from similar structures. Actual shifts may vary.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹⁹F | ~ -65 | Triplet (t) | JF-H ≈ 11 Hz | -CF₃ |
| ¹H | ~ 4.0 | Triplet (t) | JH-H ≈ 7 Hz | α-CH |
| ¹H | ~ 2.5 | Quartet of Triplets (qt) | JH-F ≈ 11 Hz, JH-H ≈ 7 Hz | γ-CH₂ |
| ¹H | ~ 2.1 | Multiplet (m) | - | β-CH₂ |
| ¹³C | ~ 175 | Singlet (s) | - | C =O |
| ¹³C | ~ 125 | Quartet (q) | JC-F ≈ 277 Hz | -C F₃ |
| ¹³C | ~ 55 | Singlet (s) | - | α-C H |
| ¹³C | ~ 30 | Quartet (q) | JC-F ≈ 30 Hz | γ-C H₂ |
| ¹³C | ~ 20 | Singlet (s) | - | β-C H₂ |
The ¹⁹F chemical shift is highly sensitive to its electronic environment, providing a clean window for analysis, free from the background signals that can complicate ¹H NMR.[10] The characteristic splitting patterns caused by H-F and C-F coupling are definitive structural signatures.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR provides confirmation of the presence of key functional groups by identifying their characteristic vibrational frequencies.
Protocol 4.3.1: FTIR Analysis
-
Sample Preparation: Prepare the sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).[12][13] ATR is often preferred as it requires minimal sample preparation.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2800 | N-H Stretch, O-H Stretch | Amine, Carboxylic Acid |
| ~1710 | C=O Stretch | Carboxylic Acid |
| ~1580 | N-H Bend | Primary Amine |
| 1300-1100 | C-F Stretch | Trifluoromethyl |
The C-F bond vibrations typically produce very strong and distinct peaks in the fingerprint region of the spectrum.[14][15]
Definitive 3D Structure: Single-Crystal X-Ray Diffraction (SC-XRD)
Rationale: SC-XRD is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state, providing precise bond lengths, bond angles, and conformational details.
Protocol 5.1: Crystallization and Data Collection
-
Crystallization Screening: High-quality single crystals are required. This is often the most challenging step. Screen various solvents and solvent systems (e.g., slow evaporation from water/ethanol, vapor diffusion with acetone/ether) at different temperatures.
-
Crystal Mounting: Mount a suitable single crystal (typically <0.5 mm) on a goniometer head.
-
Data Collection: Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).
Expected Insights: Analysis of the crystal structure would reveal the preferred side-chain torsion angles and the specific intermolecular interactions (e.g., hydrogen bonding networks) that define the crystal packing. This information is invaluable for computational modeling and understanding protein-ligand interactions.
Computational Modeling
Rationale: In silico methods are used to complement and validate experimental findings. Density Functional Theory (DFT) can predict molecular geometries and NMR chemical shifts, while Molecular Dynamics (MD) can explore conformational landscapes.
Protocol 6.1: DFT Geometry Optimization and NMR Prediction
-
Structure Building: Build the this compound molecule in a computational chemistry software package.
-
Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
NMR Calculation: Using the optimized geometry, perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation to predict ¹³C and ¹H chemical shifts.
-
Comparison: Compare the computationally predicted spectra with the experimental data. A good correlation provides strong evidence for the correct structural assignment. The development of specialized force fields for fluorinated amino acids has greatly improved the accuracy of such simulations.[16][17][18]
References
- 1. chemimpex.com [chemimpex.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. This compound | CAS: 23809-57-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. chemscene.com [chemscene.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. biophysics.org [biophysics.org]
- 12. d-nb.info [d-nb.info]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
The Trifluoromethyl Anchor: A Technical Guide to the Applications of 5,5,5-Trifluoronorvaline in Biochemical Research
Executive Summary
In the landscape of protein engineering and drug discovery, the quest for molecular tools that offer enhanced stability, precise monitoring, and novel functionalities is perpetual. Among the arsenal of non-canonical amino acids, 5,5,5-trifluoronorvaline emerges as a compelling building block with transformative potential. Its defining feature, the terminal trifluoromethyl group, imparts unique physicochemical properties that can be harnessed to address long-standing challenges in biochemistry. This technical guide provides an in-depth exploration of the potential applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its capabilities. We will delve into its role as a bioisostere for enhancing metabolic stability, its utility as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, and its application in the design of potent enzyme inhibitors. This guide will furnish not only the theoretical underpinnings but also actionable insights and detailed methodologies to empower the scientific community in unlocking the full potential of this unique fluorinated amino acid.
Introduction: The Power of Fluorine in Protein Science
The strategic incorporation of fluorine into biomolecules has revolutionized various fields of biochemistry and medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the conformation, stability, and bioactivity of peptides and proteins.[1][2] Fluorinated amino acids, in particular, have become invaluable tools for protein design and engineering, enabling the creation of proteins with enhanced thermal and chemical stability.[2][3]
This compound, a non-canonical amino acid, is characterized by a trifluoromethyl group at the terminus of its side chain. This feature makes it a structural analog of leucine and norleucine, allowing it to be recognized by the cellular machinery for protein synthesis, albeit with varying efficiency depending on the specific system.[4] The trifluoromethyl group is not just a simple hydrophobic substituent; its strong electron-withdrawing nature and steric bulk introduce unique properties that can be exploited for a range of biochemical applications.
Enhancing Metabolic Stability and Bioactivity of Peptides and Proteins
A primary challenge in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation. The incorporation of this compound can significantly enhance the metabolic stability of peptides.[3] The bulky and electronically distinct trifluoromethyl group can sterically hinder the approach of proteases to the peptide backbone, thereby slowing down enzymatic cleavage.
Furthermore, the increased hydrophobicity imparted by the trifluoromethyl group can enhance the binding affinity of peptides to their targets. This "fluorous effect" can drive more favorable interactions within hydrophobic pockets of proteins, potentially leading to increased bioactivity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 23809-57-6 | Chem-Impex[3], ChemScene[1] |
| Molecular Formula | C₅H₈F₃NO₂ | Chem-Impex[3], ChemScene[1] |
| Molecular Weight | 171.12 g/mol | Chem-Impex[3], ChemScene[1] |
| Appearance | Grey powder | Chem-Impex[3] |
| Purity | ≥ 98% | Chem-Impex[3] |
| Storage | 0 - 8 °C | Chem-Impex[3] |
A Sensitive Probe for ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions. The fluorine nucleus (¹⁹F) has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it an exquisitely sensitive probe of its local environment. As fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free window to observe the labeled protein.
Incorporating this compound into a protein provides a unique ¹⁹F NMR signature. The three equivalent fluorine atoms of the trifluoromethyl group give rise to a single, sharp resonance. Changes in the chemical shift, line width, and relaxation properties of this signal can provide a wealth of information about:
-
Protein Folding and Stability: The ¹⁹F chemical shift is highly sensitive to the local environment. Changes in the signal upon titration with denaturants can be used to monitor protein unfolding and determine its stability.
-
Ligand Binding: The binding of a ligand to a protein can induce conformational changes that alter the environment of the trifluoromethyl group, leading to a change in its ¹⁹F NMR signal. This allows for the detection of binding events and the determination of binding affinities.
-
Protein Dynamics: ¹⁹F NMR relaxation experiments can provide insights into the dynamics of the protein at the site of the label, revealing information about conformational flexibility and motions on different timescales.
Experimental Protocol: Incorporation of this compound into Recombinant Proteins
This protocol is a generalized procedure and may require optimization for specific proteins and expression systems.
-
Host Strain Selection: Utilize an E. coli auxotrophic strain for the amino acid you wish to replace (e.g., leucine). This prevents the incorporation of the natural amino acid.
-
Media Preparation: Prepare a minimal medium (e.g., M9) supplemented with all necessary nutrients except for the amino acid to be replaced.
-
Cell Growth: Grow the E. coli cells in the minimal medium at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction and Amino Acid Addition: Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside). Simultaneously, add this compound to the culture medium at a final concentration of 100-200 mg/L.
-
Protein Expression: Continue the cell culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and proper folding.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).
-
Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for further purification.
-
Verification of Incorporation: Confirm the incorporation of this compound by mass spectrometry. The mass of the labeled protein will be higher than the unlabeled protein by the difference in mass between this compound and the replaced amino acid.
Diagram 1: Workflow for Incorporating this compound into Proteins
References
- 1. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Power of Trifluorination: A Paradigm Shift in Peptide Research and Development
An In-depth Technical Guide:
Abstract
The strategic incorporation of trifluorinated amino acids into peptide scaffolds represents a significant advancement in medicinal chemistry and protein engineering. The unique physicochemical properties imparted by the trifluoromethyl (CF3) group—including extreme electronegativity, high lipophilicity, and steric bulk—offer powerful tools to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1][2] This guide provides an in-depth exploration of the synthesis, biophysical impact, and therapeutic applications of trifluorinated peptides. We will delve into the causality behind experimental choices, present validated protocols, and synthesize data to empower researchers, scientists, and drug development professionals to leverage this transformative technology.
The Trifluoromethyl Group: A Unique Influencer in Peptide Chemistry
The substitution of hydrogen atoms with fluorine, particularly in the form of a trifluoromethyl (CF3) group, introduces profound changes to an amino acid's character. Unlike a simple methyl group, the CF3 moiety is a powerful modulator of a peptide's local and global properties.[3]
-
Electronic Effects : As the most electronegative element, fluorine's presence in a CF3 group creates a strong electron-withdrawing effect.[1] This can lower the pKa of adjacent amide protons, enhancing their ability to act as hydrogen bond donors and thereby stabilizing secondary structures like α-helices and β-sheets.[4][5]
-
Steric and Conformational Impact : The CF3 group is significantly larger than a methyl group, with a bulkiness comparable to an isopropyl group.[4] This steric hindrance can shield adjacent peptide bonds from enzymatic cleavage, a primary mechanism for enhancing proteolytic stability.[1][6] Furthermore, this bulk can impose specific conformational constraints on the peptide backbone, influencing its folding and interaction with target proteins.[7]
-
Hydrophobicity and Lipophilicity : Perfluorinated groups are intensely hydrophobic.[3] The incorporation of a CF3 group dramatically increases the lipophilicity of an amino acid side chain, which can improve a peptide's ability to permeate cell membranes and interact with hydrophobic pockets in target receptors.[1][2][8]
A direct comparison highlights the distinct nature of the trifluoromethyl group.
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Impact on Peptides |
| Van der Waals Volume | ~20 ų | ~43 ų | Increased steric bulk can shield from proteases and enforce specific conformations.[4] |
| Hydrophobicity (LogP contribution) | +0.5 | +1.0 to +1.4 | Significantly enhances lipophilicity, aiding membrane permeability.[3][9] |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Stabilizes secondary structures through enhanced H-bonding; alters local pKa.[1][5] |
Synthesis and Incorporation of Trifluorinated Amino Acids
The integration of these powerful building blocks into peptides is primarily achieved through Solid Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry.[10] This requires the prior synthesis of the trifluorinated amino acid monomer, typically with Fmoc-protection for compatibility with standard SPPS protocols.[1]
Synthetic Strategies
A variety of synthetic routes have been developed to access trifluorinated amino acids.[11][12] Recent advances have also focused on the direct, late-stage trifluoromethylation of native residues within fully formed peptides and proteins, often using radical-based chemistry.[13][14] However, for precise, site-specific incorporation, the use of pre-synthesized Fmoc-protected amino acid building blocks remains the gold standard in SPPS.[15]
Workflow: Solid Phase Peptide Synthesis (SPPS)
The following diagram illustrates the key steps for incorporating an Fmoc-protected trifluorinated amino acid into a growing peptide chain on a solid support.
Caption: General workflow for Fmoc-based Solid Phase Peptide Synthesis.
Biophysical and Biochemical Consequences of Trifluorination
The introduction of a trifluoromethyl group is not a subtle modification; it fundamentally alters the peptide's behavior in both simple and complex biological systems.
Enhancing Proteolytic Stability
One of the most sought-after benefits of trifluorination is the dramatic increase in peptide stability against enzymatic degradation.[16][17][18] Native peptides are often rapidly cleaved by proteases in plasma, limiting their therapeutic window. The CF3 group provides a robust defense through two primary mechanisms:
-
Steric Shielding : The bulk of the CF3 group physically blocks the protease's active site from accessing the adjacent peptide bonds.[1]
-
Electronic Disruption : The strong electron-withdrawing nature of the CF3 group can alter the electronic character of the scissile bond, making it a less favorable substrate for the enzyme.
Studies have shown that substituting an amino acid at or near a cleavage site can confer absolute resistance to specific proteases.[6] However, the effect is highly context-dependent, varying with the specific enzyme, the position of the substitution relative to the cleavage site (P1, P2, P1', etc.), and the stereochemistry of the trifluorinated amino acid.[6][16][19]
| Peptide Sequence | Substitution Position | Enzyme | Outcome | Reference |
| Model Peptide | P1 | α-Chymotrypsin | Absolute proteolytic stability | [6] |
| Model Peptide | P2 and P'2 | α-Chymotrypsin | Considerable proteolytic stability | [6] |
| Buforin/Magainin Analogs | Various | Trypsin | Modest increases in protease resistance | [17] |
| Model Peptides | P2, P1', P2' | Pepsin | Increased stability only in a few cases, highly position-dependent | [19] |
Modulating Structure and Bioactivity
Trifluorination provides a powerful lever for fine-tuning peptide conformation and, consequently, its biological activity. The combination of steric and electronic effects can be used to pre-organize a peptide into a specific bioactive conformation, potentially increasing its binding affinity for a target receptor.[2][7]
The increased lipophilicity can also enhance interactions with hydrophobic domains on target proteins or improve passage across the blood-brain barrier.[1][2] This strategy has been successfully employed in the design of enzyme inhibitors and other peptide-based therapeutics, where the CF3 group can favorably occupy hydrophobic pockets in the target's active site.[11][20][21]
Caption: Impact of trifluorination on peptide properties and function.
Applications in Research and Drug Discovery
The ability to precisely modulate peptide properties has positioned trifluorinated amino acids as invaluable tools across various scientific domains.
-
Drug Development : The primary application is in enhancing the drug-like properties of peptide therapeutics. By improving stability and bioavailability, trifluorination helps bridge the gap between potent biological activity and viable clinical candidacy.[1][11][22][23]
-
Protein Engineering : Fluorination is used to engineer proteins with enhanced thermal and chemical stability.[3][24] The unique "fluorous effect" can be exploited to drive specific protein folding and assembly.[9][25]
-
¹⁹F NMR Spectroscopy : The fluorine atom is an excellent NMR probe due to its 100% natural abundance and high sensitivity. Incorporating trifluorinated amino acids provides a background-free spectroscopic handle to study peptide and protein conformation, dynamics, and interactions with ligands or membranes in complex biological environments.[26][27][28][29][30]
Experimental Protocol: Manual Fmoc-SPPS of a Trifluorinated Peptide
This protocol provides a self-validating system for the manual incorporation of a trifluorinated amino acid.
Objective: To synthesize a model pentapeptide (e.g., Ac-Ala-Ala-X-Ala-Ala-NH₂) where X is a trifluorinated amino acid (e.g., Trifluoroalanine) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-Tfa-OH)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Solvents: DMF (Peptide synthesis grade), DCM (Dichloromethane)
-
Kaiser Test Kit
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
Methodology:
-
Resin Preparation (Swell):
-
Place 100 mg of Rink Amide resin in a fritted peptide synthesis vessel.
-
Add 2 mL of DMF and gently agitate for 30 minutes to swell the resin beads.
-
Drain the DMF.
-
-
First Amino Acid Deprotection:
-
Add 2 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes. Drain.
-
Add another 2 mL of 20% piperidine/DMF. Agitate for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL) to remove all traces of piperidine.
-
-
Coupling Cycle (for each amino acid, including the trifluorinated one):
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq. to resin loading), HATU (2.9 eq.), in 1 mL of DMF. Add DIEA (6 eq.). Let the solution pre-activate for 1-2 minutes. Causality: HATU is an efficient activating agent that converts the carboxylic acid to a highly reactive acyl-pyridinium species, facilitating rapid amide bond formation.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL).
-
-
Self-Validation (Kaiser Test):
-
Take a small sample of resin beads (~1-2 mg) and perform a Kaiser test.
-
Negative Result (Colorless/Yellow beads): Coupling is complete. Proceed to the next deprotection step (Step 2).
-
Positive Result (Blue beads): Coupling is incomplete. Repeat the coupling step (Step 3) with freshly prepared activated amino acid solution. Trustworthiness: This checkpoint ensures each step proceeds to completion, preventing the accumulation of deletion sequences and ensuring the integrity of the final product.
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform the deprotection step (Step 2) to remove the last Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM (5 x 2 mL) and dry under vacuum.
-
Add 2 mL of the cleavage cocktail to the resin. Agitate for 2-3 hours at room temperature. Caution: Perform in a fume hood.
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.
-
Centrifuge, decant the ether, and dry the crude peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS).
-
Conclusion and Future Outlook
Trifluorinated amino acids have transitioned from chemical curiosities to indispensable tools in peptide science. Their ability to enhance metabolic stability, modulate conformation, and improve bioavailability provides a rational and powerful strategy for optimizing peptide-based therapeutics.[1][2][7] The continued development of novel synthetic methods, both for monomers and for direct peptide modification, will further expand the accessibility and application of this technology.[12][15] As our understanding of the "fluorine code" deepens, the predictive power of computational models will aid in the de novo design of fluorinated peptides with precisely tailored properties, accelerating the journey from initial concept to clinical application.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. analytical-sales.com [analytical-sales.com]
- 15. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
- 19. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 21. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 22. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 25. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis of trifluoromethyl-substituted proline analogues as 19F NMR labels for peptides in the polyproline II conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mr.copernicus.org [mr.copernicus.org]
- 30. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Fluorous Effect of 5,5,5-Trifluoronorvaline: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated amino acids into proteins has emerged as a powerful tool in chemical biology and drug discovery. Among these, 5,5,5-trifluoronorvaline, a fluorinated analog of norvaline, offers unique properties stemming from the "fluorous effect." This guide provides an in-depth technical exploration of the core principles governing the fluorous effect of this compound, its impact on protein structure and stability, and its practical applications. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for researchers, scientists, and drug development professionals to leverage this technology for creating proteins with novel and enhanced properties.
Introduction: The Allure of Fluorine in Protein Science
Fluorine, the most electronegative element, is virtually absent in natural biological systems, making it an intriguing tool for protein engineering.[1] Its unique electronic and steric properties can be harnessed to fine-tune the physicochemical characteristics of proteins in ways not achievable with the canonical 20 amino acids.[1][2] The introduction of fluorine can modulate acidity, lipophilicity, conformational preferences, and enhance metabolic stability, all of which are critical parameters in drug design and development.[2]
The "fluorous effect" describes the tendency of highly fluorinated molecules to self-associate and segregate from both aqueous and hydrocarbon environments.[1][3] This phenomenon, initially exploited in synthetic organic chemistry for purification, has inspired the design of proteins with fluorinated cores, leading to enhanced stability and novel interaction specificities.[1][3] this compound, with its terminal trifluoromethyl group, serves as a valuable building block for introducing fluorous characteristics into proteins.[4] This guide will specifically focus on understanding and applying the fluorous effect imparted by this unique amino acid.
The Core of the Matter: Understanding this compound and the Fluorous Effect
Physicochemical Properties of this compound
This compound is an analog of the natural amino acid norvaline, where the terminal methyl group is replaced by a trifluoromethyl group. This substitution has profound consequences on its properties:
-
Increased Hydrophobicity and Lipophilicity: The trifluoromethyl group is significantly more hydrophobic than a methyl group, which can enhance the partitioning of the amino acid into nonpolar environments.[3][5] This increased lipophilicity can improve membrane permeability of peptides and proteins.[6]
-
Altered Electronic Properties: The strong electron-withdrawing nature of the three fluorine atoms creates a local dipole moment and alters the electronic landscape of the side chain.[2]
-
Steric Profile: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), leading to a bulkier side chain compared to norvaline.[7] This steric demand must be considered when incorporating it into protein structures.
The Fluorous Effect in Proteins: Beyond Simple Hydrophobicity
While increased hydrophobicity contributes significantly to the stabilizing effects of fluorinated amino acids, the "fluorous effect" posits a more nuanced phenomenon.[1][3] It suggests that fluorinated side chains will preferentially interact with each other, creating a "fluorous core" that is distinct from the surrounding hydrocarbon and aqueous phases.[1] However, experimental evidence suggests that the stabilizing effect is strongly context-dependent and that efficient packing within the hydrophobic core is a more critical determinant of stability than fluorocarbon-fluorocarbon interactions alone.[8]
Studies on a de novo designed four-α-helix bundle protein, where leucine was replaced with 5,5,5,5',5',5'-hexafluoroleucine (a close analog of trifluoronorvaline), demonstrated a significant increase in thermodynamic stability.[8][9] The stabilizing effect was highly dependent on the position of incorporation, with alternating arrangements of fluorinated and non-fluorinated residues leading to greater stability than a fully fluorinated core.[8] This highlights the importance of optimizing packing interactions to accommodate the bulkier fluorinated side chains.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Key factors contributing to the enhanced stability of proteins containing this compound."
Practical Guide to Working with this compound
Synthesis of this compound
The synthesis of this compound can be achieved through various organic chemistry routes. While a detailed synthetic protocol is beyond the scope of this guide, a general and widely used approach involves the asymmetric alkylation of a chiral glycine enolate equivalent with a suitable trifluoroethyl electrophile. Commercial availability of this compound has also increased, providing a more accessible route for researchers.[10][11]
Incorporation of this compound into Proteins
Several methods exist for incorporating non-canonical amino acids like this compound into proteins.[12] The choice of method depends on the desired level of incorporation, site-specificity, and the protein expression system.
3.2.1. Global Incorporation in Auxotrophic Strains
This method involves using an E. coli strain that is auxotrophic for a specific amino acid (e.g., leucine or isoleucine). The cells are grown in a minimal medium depleted of the natural amino acid and supplemented with this compound. The cellular machinery then incorporates the fluorinated analog into all positions normally occupied by the natural amino acid.[13]
Experimental Protocol: Global Incorporation of this compound
-
Strain Selection: Choose an E. coli strain auxotrophic for an amino acid structurally similar to norvaline (e.g., leucine or isoleucine).
-
Media Preparation: Prepare a minimal medium (e.g., M9) devoid of the target natural amino acid.
-
Starter Culture: Grow a starter culture of the auxotrophic strain overnight in LB medium.
-
Cell Growth and Induction:
-
Pellet the starter culture and wash with minimal medium to remove any residual natural amino acid.
-
Resuspend the cells in the prepared minimal medium supplemented with all other necessary amino acids and this compound (typically 0.5-1 mM).
-
Grow the culture to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (or other suitable inducer) and continue growth for the desired time (typically 4-16 hours) at an appropriate temperature.
-
-
Protein Purification and Characterization:
-
Harvest the cells and purify the target protein using standard chromatography techniques.
-
Verify the incorporation of this compound using mass spectrometry.
-
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for global incorporation of this compound in auxotrophic E. coli."
3.2.2. Site-Specific Incorporation using Genetic Code Expansion
For precise control over the location of the fluorinated amino acid, genetic code expansion is the method of choice. This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) and incorporates the non-canonical amino acid at that specific site.[14][15]
Experimental Protocol: Site-Specific Incorporation of this compound
-
Plasmid System: Utilize a two-plasmid system: one plasmid encoding the protein of interest with an amber codon at the desired position, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
Cell Transformation: Co-transform an appropriate E. coli expression strain with both plasmids.
-
Culture and Induction:
-
Grow the transformed cells in a rich medium (e.g., LB) supplemented with this compound (typically 1-2 mM).
-
Induce protein expression at mid-log phase.
-
-
Protein Purification and Verification:
-
Purify the full-length protein, which will contain this compound at the specified site.
-
Verify site-specific incorporation using mass spectrometry and/or NMR spectroscopy.
-
Characterizing the Impact of this compound Incorporation
A suite of biophysical techniques is essential to comprehensively characterize the effects of this compound on protein structure, stability, and function.
Assessing Protein Stability
Incorporation of this compound is generally expected to enhance protein stability.[1][16] This can be quantitatively assessed using the following methods:
| Technique | Parameter Measured | Typical Observation with this compound |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content and thermal melting temperature (Tm) | Increased Tm, indicating enhanced thermal stability.[7] |
| Differential Scanning Calorimetry (DSC) | Enthalpy (ΔH) and heat capacity (ΔCp) of unfolding | Increased ΔH and a more negative ΔCp, consistent with a larger hydrophobic contribution to stability.[3] |
| Guanidinium Chloride or Urea Denaturation | Free energy of unfolding (ΔG°) | Increased ΔG°, indicating greater thermodynamic stability.[9] |
| Protease Digestion Assays | Resistance to proteolytic degradation | Increased resistance to proteases like trypsin and chymotrypsin.[5] |
Structural Analysis
Determining the high-resolution structure of the fluorinated protein is crucial for understanding the molecular basis of the observed stability changes.
-
X-Ray Crystallography: This technique provides atomic-level detail of the protein structure, revealing how the fluorinated side chains are packed within the protein core and their interactions with neighboring residues.[17][18][19][20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for studying fluorinated proteins.[22][23][24] The ¹⁹F chemical shift is highly sensitive to the local environment, providing a sensitive probe for conformational changes, ligand binding, and protein dynamics.[12][22][25]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Biophysical techniques for characterizing proteins containing this compound."
Applications in Research and Drug Development
The unique properties of proteins containing this compound open up a wide range of applications.
Enhanced Protein Therapeutics
The increased metabolic stability and resistance to proteolysis conferred by this compound make it an attractive modification for protein-based drugs, potentially leading to longer in vivo half-lives and improved efficacy.[4]
"Fluorous Proteomics" and Affinity Tagging
The fluorous nature of the trifluoromethyl group can be exploited for affinity-based separation and enrichment of tagged proteins or peptides.[26][27][28][29] This "fluorous proteomics" approach allows for the selective isolation of modified biomolecules from complex mixtures.[26][27]
Probing Protein-Protein and Protein-Ligand Interactions
Site-specific incorporation of this compound provides a sensitive ¹⁹F NMR probe to monitor protein-protein interactions and ligand binding events without perturbing the overall protein structure significantly.[22][23][24]
Drug Discovery and Design
Incorporating this compound into drug candidates can enhance their metabolic stability and bioactivity.[2][4] Its ability to mimic natural amino acids while possessing unique electronic and steric properties offers innovative avenues in drug design.[4]
Conclusion
The incorporation of this compound into proteins represents a powerful strategy for enhancing their stability and introducing novel functionalities. The "fluorous effect," driven by a combination of increased hydrophobicity and favorable packing interactions, provides a rational basis for designing proteins with improved therapeutic potential and utility as research tools. As our understanding of the nuanced interplay between fluorination and protein structure deepens, and as methods for incorporating non-canonical amino acids become more robust, the applications of this compound in science and medicine will undoubtedly continue to expand.
References
- 1. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorinated proteins: from design and synthesis to structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 7. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering protein stability and specificity using fluorous amino acids: the importance of packing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulating protein structure with fluorous amino acids: increased stability and native-like structure conferred on a 4-helix bundle protein by hexafluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | CAS: 23809-57-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 11. usbio.net [usbio.net]
- 12. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR | Scilit [scilit.com]
- 13. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. metaphactory [semopenalex.org]
- 16. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 17. X-Ray Crystallography » Cancer Institute » UF Health Cancer Institute » University of Florida [cancer.ufl.edu]
- 18. criver.com [criver.com]
- 19. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. phys.libretexts.org [phys.libretexts.org]
- 22. biophysics.org [biophysics.org]
- 23. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 24. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. masspec.scripps.edu [masspec.scripps.edu]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Incorporation of 5,5,5-Trifluoronorvaline into Peptides using Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Fluorine Advantage in Peptide Therapeutics
The strategic incorporation of fluorinated amino acids into peptides represents a paradigm shift in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, when judiciously placed within a peptide sequence, can profoundly influence its structure, stability, and biological activity.[1] 5,5,5-Trifluoronorvaline (TFN), an analog of norvaline with a terminal trifluoromethyl group, is a compelling building block for enhancing the therapeutic potential of peptides.[2] Its integration can impart increased metabolic stability, enhanced hydrophobicity, and modulated conformational properties, making it a valuable tool for overcoming key challenges in drug development.[2][3]
The trifluoromethyl group is a strong electron-withdrawing moiety, which can decrease the nucleophilicity of the proximal amino group, presenting a unique challenge during peptide synthesis.[3] However, with optimized protocols, TFN can be efficiently incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies. This guide provides a comprehensive overview of the benefits of utilizing this compound, supported by detailed experimental protocols and practical insights for its successful integration into peptide sequences.
Key Physicochemical Properties and Their Implications
The introduction of the trifluoromethyl group in this compound brings about several significant changes to the amino acid's properties compared to its natural counterpart, norvaline. These alterations can be strategically leveraged to fine-tune the characteristics of the resulting peptide.
| Property | Impact of Trifluorination | Therapeutic Implication |
| Metabolic Stability | The C-F bond is exceptionally strong and resistant to enzymatic cleavage. The trifluoromethyl group can sterically hinder the approach of proteases to the peptide backbone.[1] | Increased in vivo half-life and reduced degradation of the peptide therapeutic.[1] |
| Hydrophobicity/Lipophilicity | Fluorination significantly increases the hydrophobicity of the amino acid side chain.[1][3] | Enhanced membrane permeability and cellular uptake of peptide drugs.[1] |
| Conformational Effects | The bulky and electron-withdrawing trifluoromethyl group can induce specific conformational preferences in the peptide backbone, potentially stabilizing secondary structures like α-helices or β-sheets.[1][3] | Improved target binding affinity and selectivity due to a more defined three-dimensional structure. |
| Binding Interactions | The polarized C-F bonds can participate in unique non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with biological targets. | Potentially novel and enhanced binding modes with target proteins or receptors. |
Challenges and Considerations in SPPS
The primary challenge in incorporating this compound into a peptide sequence via SPPS lies in the reduced nucleophilicity of its α-amino group.[3] This deactivation is a direct consequence of the strong electron-withdrawing effect of the trifluoromethyl group.[3] This can lead to slower and less efficient coupling reactions, potentially resulting in deletion sequences and lower overall yields.
To overcome this, several strategies can be employed:
-
Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help drive the reaction to completion.
-
Use of Potent Coupling Reagents: Utilizing highly efficient coupling reagents is crucial. Formamidinium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective than carbodiimide-based reagents in such cases.[4][5]
-
Double Coupling: Performing the coupling step twice with a fresh portion of activated amino acid can significantly improve the incorporation efficiency.
Experimental Workflow for SPPS
The following diagram outlines the general workflow for the solid-phase synthesis of a peptide containing this compound using the widely adopted Fmoc/tBu strategy.[6]
Caption: General workflow for SPPS incorporating this compound.
Detailed Protocols
Materials and Reagents
-
Resin: Rink Amide or Wang resin are suitable choices depending on whether a C-terminal amide or carboxylic acid is desired.[7]
-
Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Piperidine are required.[8]
-
Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., tBu, Trt, Pbf).[9]
-
Fmoc-5,5,5-trifluoronorvaline-OH
-
Coupling Reagents: HATU, HBTU, or COMU.[10]
-
Base: N,N-Diisopropylethylamine (DIPEA).[8]
-
Deprotection Solution: 20% Piperidine in DMF (v/v).[8]
-
Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Washing Solvents: DMF, DCM, Methanol.[8]
Protocol 1: Solid-Phase Peptide Synthesis (Manual)
This protocol outlines the manual synthesis of a generic tripeptide containing this compound.
-
Resin Preparation:
-
Place 100 mg of Rink Amide resin (substitution level ~0.5 mmol/g) in a fritted syringe.
-
Swell the resin in DMF for 30 minutes.[4] Drain the DMF.
-
-
Fmoc Deprotection (First Amino Acid):
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes. Drain.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Coupling of the First Amino Acid (e.g., Fmoc-Ala-OH):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in 1.5 mL of DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test to confirm complete coupling (a negative result, indicated by yellow beads, is desired).
-
-
Chain Elongation (Coupling of Fmoc-5,5,5-trifluoronorvaline-OH):
-
Repeat the Fmoc deprotection step (Step 2).
-
In a separate vial, dissolve Fmoc-5,5,5-trifluoronorvaline-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in 1.5 mL of DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours at room temperature. A longer coupling time is recommended.
-
Drain and wash as in Step 3.
-
Perform a Kaiser test. If the test is positive (blue beads), perform a second coupling with a fresh solution of activated Fmoc-5,5,5-trifluoronorvaline-OH for another 2 hours.
-
-
Final Amino Acid Coupling (e.g., Fmoc-Gly-OH):
-
Repeat the Fmoc deprotection step (Step 2).
-
Couple the final Fmoc-protected amino acid as described in Step 3.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step (Step 2).
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM (5 x 1 min) and dry under a stream of nitrogen.
-
Add 2 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Agitate for 2-3 hours at room temperature.[11]
-
Filter the cleavage solution into a cold centrifuge tube containing diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).
-
Protocol 2: On-Resin Treatment for Aggregation
Peptide sequences containing hydrophobic residues like this compound can be prone to aggregation during SPPS, leading to incomplete reactions.[11] If aggregation is suspected (e.g., due to a persistently positive Kaiser test), the following treatment with Hexafluoroisopropanol (HFIP) can be beneficial.
-
After a failed coupling or deprotection step, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Prepare a solution of 20-30% HFIP in DCM.[11]
-
Wash the resin with the HFIP/DCM solution for 15-30 minutes with gentle agitation.[11]
-
Drain the HFIP/DCM solution.
-
Wash the resin thoroughly with DCM (3 x 1 min) followed by DMF (3 x 1 min) to remove all traces of HFIP.[11]
-
Proceed with the next scheduled step in the synthesis (e.g., re-coupling or deprotection).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete coupling of TFN (positive Kaiser test) | Reduced nucleophilicity of the α-amino group; Steric hindrance. | Perform a double coupling; Increase coupling time to 4-6 hours; Use a more potent coupling reagent like COMU.[10] |
| Low final peptide yield | Aggregation of the growing peptide chain; Incomplete deprotection or coupling steps. | Incorporate on-resin HFIP washes; Ensure all reaction steps go to completion using monitoring tests like the Kaiser test.[11] |
| Side product formation | Racemization during coupling; Incomplete removal of protecting groups. | Use an appropriate base like 2,4,6-collidine to minimize racemization;[10] Ensure sufficient cleavage time and appropriate scavengers in the cleavage cocktail. |
Conclusion
The incorporation of this compound into peptides is a powerful strategy for enhancing their therapeutic properties. While the electron-withdrawing nature of the trifluoromethyl group presents a synthetic challenge, it can be effectively overcome by optimizing the SPPS protocol. By employing extended coupling times, potent coupling reagents, and, if necessary, on-resin disaggregation techniques, researchers can successfully synthesize peptides containing this valuable non-proteinogenic amino acid. The protocols and insights provided in this guide serve as a foundational resource for scientists and drug development professionals seeking to harness the "fluorine advantage" in their peptide chemistry endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. biomatik.com [biomatik.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mesalabs.com [mesalabs.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing 5,5,5-Trifluoronorvaline
Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics
In the landscape of modern drug discovery, the incorporation of non-canonical amino acids into peptides offers a powerful strategy to enhance their therapeutic properties. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical characteristics imparted by fluorine. The trifluoromethyl group (CF3), in particular, can profoundly influence a peptide's conformational stability, metabolic resistance, and binding affinity to biological targets.[1][2] The strong electron-withdrawing nature of the CF3 group can modulate the electronic properties of the peptide backbone and shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide drug.[1] This application note provides a comprehensive, field-proven protocol for the solid-phase peptide synthesis (SPPS) of peptides containing 5,5,5-trifluoronorvaline, a trifluoromethylated analog of norvaline. We will delve into the rationale behind key experimental steps, offering insights to navigate the unique challenges and opportunities presented by this powerful amino acid modification.
Chemical and Physical Properties of this compound
| Property | Value/Description | Reference |
| Molecular Formula | C5H8F3NO2 | |
| Molecular Weight | 171.12 g/mol | |
| Structure | A norvaline analog with a terminal trifluoromethyl group. | |
| Key Characteristics | The trifluoromethyl group is bulky and highly electronegative, introducing steric hindrance and altering the electronic environment of the side chain.[2][3] | [2][3] |
| Solubility (Fmoc-protected) | Fmoc-5,5,5-trifluoro-L-norvaline exhibits good solubility in common SPPS solvents like DMF and NMP. |
Experimental Workflow: A Visual Overview
Caption: General workflow for the solid-phase peptide synthesis of a peptide containing this compound.
Detailed Protocol: Solid-Phase Synthesis of a Model Peptide Containing this compound
This protocol outlines the manual synthesis of a model peptide on a 0.1 mmol scale using a standard Fmoc/tBu strategy.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (0.3-0.8 mmol/g loading)
-
Fmoc-Amino Acids: Standard protected amino acids and Fmoc-5,5,5-trifluoro-L-norvaline
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
-
Activator Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (Reagent R):
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Anisole
-
-
Precipitation and Wash Solvent: Cold diethyl ether
-
Purification Solvents: Acetonitrile (ACN) and water (H2O) with 0.1% TFA
Step-by-Step Methodology
1. Resin Preparation and Swelling
-
Place the Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.
-
Add DMF (10 mL/g of resin) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation. This step is crucial for ensuring optimal diffusion of reagents into the resin beads.
-
Drain the DMF.
2. Fmoc Deprotection
-
Add a 20% piperidine in DMF solution (5 mL) to the swollen resin.
-
Agitate for 5 minutes. The fluorenyl group's UV absorbance can be used to monitor the deprotection process.[4]
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine. A positive Kaiser test (deep blue beads) will confirm the presence of a free primary amine.
3. Coupling of this compound
The trifluoromethyl group of this compound introduces steric bulk, which may slightly hinder the coupling reaction compared to canonical amino acids. To ensure a high coupling efficiency, a standard HBTU/HOBt activation method with a potentially extended coupling time or a double coupling strategy is recommended.[5][6]
-
Pre-activation: In a separate vial, dissolve Fmoc-5,5,5-trifluoro-L-norvaline (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and HOBt (3 eq., 0.3 mmol) in DMF (2 mL).
-
Add DIPEA (6 eq., 0.6 mmol) to the mixture and vortex for 2-5 minutes. The solution may change color, indicating activation.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 60-120 minutes at room temperature. For sterically hindered amino acids, extending the initial coupling time is a prudent first step to achieving complete reaction.[5]
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative test (yellow or colorless beads) indicates that the coupling is complete.
-
Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash the resin with DMF (3 x 10 mL), and repeat the coupling step with a freshly prepared activated amino acid solution.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
4. Chain Elongation
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection
A robust cleavage cocktail is necessary to remove the peptide from the resin and cleave the acid-labile side-chain protecting groups. Reagent R is particularly suitable for peptides containing arginine and other sensitive residues.[7]
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 90% TFA, 5% thioanisole, 3% EDT, and 2% anisole.
-
Add the cleavage cocktail (10 mL/g of resin) to the dried resin in a fume hood.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
6. Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Air-dry the crude peptide pellet.
-
Dissolve the crude peptide in a minimal amount of ACN/water (with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization: Ensuring Peptide Integrity
The unique properties of the trifluoromethyl group necessitate a tailored analytical approach.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
-
Expected Outcome: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the desired peptide.
-
Considerations for Fragmentation (MS/MS): The presence of the trifluoromethyl group can influence peptide fragmentation patterns. While standard b- and y-ion series are expected, altered fragmentation efficiencies or the appearance of unique fragment ions may occur.[8][9][10][11] Careful analysis of the MS/MS spectrum is crucial for sequence confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: These techniques can be used to confirm the overall structure and purity of the peptide.
-
¹⁹F NMR: This is a particularly powerful tool for analyzing peptides containing fluorinated amino acids.[12][13][14][15] The ¹⁹F chemical shift is highly sensitive to the local chemical environment, providing valuable information about the conformation and interactions of the trifluoronorvaline residue within the peptide. A single, sharp resonance in the ¹⁹F NMR spectrum is indicative of a well-defined conformation and a pure sample.[12]
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling of this compound | Steric hindrance from the trifluoromethyl group. | Extend the coupling time to 2 hours or perform a double coupling. Ensure efficient pre-activation of the amino acid. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Ensure the resin is completely dry before adding the cleavage cocktail. Extend the cleavage time to 3-4 hours. |
| Side Product Formation | Re-attachment of cleaved protecting groups to sensitive residues. | Use a cleavage cocktail with a sufficient concentration of scavengers (e.g., Reagent R). |
| Broad or Multiple Peaks in ¹⁹F NMR | Conformational heterogeneity or impurities. | Optimize purification by RP-HPLC. The presence of multiple conformations can also be an intrinsic property of the peptide sequence. |
Conclusion: Empowering Peptide Drug Discovery with Fluorine Chemistry
The protocol detailed in this application note provides a robust framework for the successful solid-phase synthesis of peptides incorporating this compound. By understanding the unique chemical properties of this fluorinated amino acid and adapting standard SPPS procedures accordingly, researchers can confidently synthesize novel peptide candidates with potentially enhanced therapeutic profiles. The strategic use of fluorine in peptide design is a rapidly evolving field, and the methodologies presented here will serve as a valuable resource for scientists and drug development professionals seeking to harness the power of this versatile element.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. uab.edu [uab.edu]
- 12. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mr.copernicus.org [mr.copernicus.org]
Application Notes & Protocols: Leveraging 5,5,5-Trifluoronorvaline for High-Resolution ¹⁹F NMR Spectroscopy of Proteins
Introduction: A Novel Probe for Unraveling Protein Structure and Dynamics
In the landscape of structural biology and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool for elucidating the intricacies of protein structure, dynamics, and interactions in solution.[1][2] Among the various NMR-active nuclei, fluorine-19 (¹⁹F) has emerged as an exceptionally sensitive reporter due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in biological systems, which provides a background-free spectral window.[2] The expansive chemical shift range of ¹⁹F makes it exquisitely sensitive to subtle changes in the local electronic environment, offering a high-resolution window into protein conformational changes, ligand binding, and allosteric modulation.[3][4][5]
While fluorinated aromatic amino acids have been extensively utilized, the incorporation of aliphatic fluorinated amino acids opens new avenues for probing the hydrophobic core of proteins and regions devoid of aromatic residues. This guide focuses on the application of 5,5,5-trifluoronorvaline , a non-canonical amino acid, as a robust ¹⁹F NMR probe. The trifluoromethyl (CF₃) group, in particular, is an excellent reporter due to the threefold increase in signal intensity and its favorable relaxation properties stemming from rapid rotation around the C-C bond, which can lead to sharper NMR signals.[6] The unique positioning of the CF₃ group at the terminus of the norvaline side chain provides a minimally perturbative yet highly informative probe for dissecting molecular mechanisms.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound for ¹⁹F NMR studies of proteins, from its synthesis and biosynthetic incorporation to data acquisition and interpretation.
Section 1: Synthesis and Availability of this compound
The accessibility of the fluorinated amino acid is the first critical step. L-5,5,5-trifluoronorvaline is not as commonly available as some other fluorinated amino acids, but its synthesis has been reported in the literature, often involving multi-step organic synthesis routes starting from commercially available fluorinated precursors. For researchers without access to synthetic chemistry facilities, L-5,5,5-trifluoronorvaline can be sourced from specialized chemical suppliers.
Commercial Availability:
| Compound | CAS Number | Representative Supplier(s) |
| This compound | 23809-57-6 | United States Biological[7] |
It is crucial to ensure the enantiomeric purity of the L-isomer for successful and specific incorporation into proteins via the ribosomal machinery.
Section 2: Biosynthetic Incorporation of this compound into Proteins
The residue-specific incorporation of non-canonical amino acids like this compound in Escherichia coli is a well-established and cost-effective method.[8][9] This approach typically utilizes an auxotrophic host strain that is unable to synthesize a specific canonical amino acid. By depleting the natural amino acid from the growth medium and supplementing it with the desired analog, the cell's translational machinery is compelled to incorporate the non-canonical amino acid at the corresponding codons.
Given that norvaline is an isomer of leucine, a leucine auxotrophic E. coli strain is a suitable host for the incorporation of this compound. The protocol outlined below is adapted from established methods for the incorporation of other aliphatic fluorinated amino acids, such as trifluoroleucine.[10]
Protocol 1: Expression of Protein Labeled with this compound in a Leucine Auxotroph
This protocol details the steps for expressing a target protein with this compound replacing leucine residues.
Materials:
-
E. coli leucine auxotrophic strain (e.g., a derivative of BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with necessary nutrients.
-
Stock solutions of all 20 canonical amino acids.
-
L-5,5,5-trifluoronorvaline.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Appropriate antibiotic(s).
Step-by-Step Methodology:
| Step | Procedure | Rationale & Key Considerations |
| 1. Starter Culture | Inoculate a single colony of the transformed E. coli strain into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking. | The rich LB medium ensures rapid initial cell growth to generate sufficient biomass for inoculating the minimal medium. |
| 2. Main Culture Growth | Inoculate 1 L of M9 minimal medium (supplemented with glucose, MgSO₄, CaCl₂, thiamine, and all 19 amino acids except leucine) with the overnight starter culture. Add the appropriate antibiotic. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. | Growing the cells in a defined minimal medium allows for precise control over the amino acid composition, which is essential for efficient incorporation of the analog. |
| 3. Cell Harvest & Washing | Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with M9 salts (M9 medium without a carbon source or amino acids) to remove any residual leucine. | This washing step is critical to deplete the intracellular pool of leucine, thereby maximizing the incorporation efficiency of this compound. |
| 4. Resuspension & Induction | Resuspend the washed cell pellet in 1 L of fresh M9 minimal medium containing all 19 amino acids except leucine. Add L-5,5,5-trifluoronorvaline to a final concentration of 50-100 mg/L. Allow the culture to adapt for 30-60 minutes at the desired expression temperature (e.g., 18-25°C). Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. | The concentration of the fluorinated analog may need to be optimized for your specific protein to balance incorporation efficiency with potential toxicity. A lower expression temperature often improves protein folding and solubility. |
| 5. Protein Expression | Continue to incubate the culture at the chosen temperature with shaking for the desired expression time (typically 12-16 hours for lower temperatures). | |
| 6. Cell Harvesting & Storage | Harvest the cells by centrifugation. The cell pellet containing the expressed fluorinated protein can be stored at -80°C until purification. | |
| 7. Protein Purification | Purify the this compound-labeled protein using the established protocol for the unlabeled protein. | The incorporation of the fluorinated amino acid is not expected to significantly alter the purification properties of the protein. |
| 8. Verification of Incorporation | Confirm the incorporation of this compound and assess the incorporation efficiency using mass spectrometry (e.g., ESI-MS). | The mass of the labeled protein will be higher than the unlabeled protein, with the mass difference corresponding to the number of incorporated fluorinated residues. |
Section 3: ¹⁹F NMR Spectroscopy of this compound Labeled Proteins
The unique properties of the ¹⁹F nucleus allow for the acquisition of high-quality NMR data on labeled proteins. The simple 1D ¹⁹F NMR spectrum often provides well-resolved signals for each incorporated this compound residue, serving as a sensitive reporter of its local environment.
Workflow for ¹⁹F NMR Analysis
Caption: Experimental workflow for ¹⁹F NMR analysis.
Protocol 2: 1D ¹⁹F NMR Data Acquisition
Materials:
-
Purified this compound-labeled protein.
-
NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O or 99.9% D₂O).
-
¹⁹F chemical shift reference standard (e.g., trifluoroacetic acid, TFA).
-
NMR spectrometer equipped with a ¹⁹F-capable probe.
Step-by-Step Methodology:
| Step | Procedure | Rationale & Key Considerations |
| 1. Sample Preparation | Prepare the protein sample in the desired NMR buffer at a concentration typically ranging from 50 to 200 µM. Add a small, known amount of TFA as an internal or external chemical shift reference. | The use of a deuterated solvent (D₂O) is not strictly necessary for 1D ¹⁹F NMR but is recommended for locking the magnetic field. The protein concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time. |
| 2. Spectrometer Setup | Tune and match the NMR probe to the ¹⁹F frequency. Set the temperature to the desired value (e.g., 298 K). | Proper tuning and matching are essential for optimal sensitivity. |
| 3. Acquisition Parameters | Set up a standard 1D ¹⁹F pulse sequence. Key parameters to consider are listed in the table below. | The spectral width should be sufficient to encompass all expected ¹⁹F signals. The recycle delay should be at least 1.5 times the longest T₁ relaxation time of the ¹⁹F nuclei to ensure quantitative measurements. |
| 4. Data Acquisition | Acquire the 1D ¹⁹F spectrum. The number of scans will depend on the protein concentration and desired signal-to-noise ratio. | For a typical sample, a few thousand scans may be required, taking from minutes to a few hours. |
| 5. Data Processing | Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication for sensitivity enhancement). Fourier transform, phase correct, and baseline correct the spectrum. Reference the chemical shifts to the TFA signal (-76.55 ppm). |
Typical ¹⁹F NMR Acquisition Parameters:
| Parameter | Typical Value | Purpose |
| Spectrometer Frequency | 470 MHz (for ¹⁹F on a 500 MHz ¹H spectrometer) | Higher fields generally provide better sensitivity and resolution. |
| Spectral Width | 50-100 ppm | To cover the chemical shift range of the trifluoromethyl groups. |
| Recycle Delay | 1.5 - 2.0 s | To allow for near-complete relaxation of the ¹⁹F spins between scans. |
| Number of Scans | 1024 - 8192 | Dependent on sample concentration and desired signal-to-noise. |
| Temperature | 298 K (25°C) | Can be varied to study temperature-dependent conformational changes. |
Section 4: Data Interpretation and Applications
The power of using this compound as a ¹⁹F NMR probe lies in the wealth of information that can be extracted from the resulting spectra.
Probing Protein Structure and Conformational Dynamics
In an unfolded protein, all incorporated this compound residues will experience a similar solvent-exposed environment, resulting in a single, sharp resonance in the ¹⁹F NMR spectrum. Upon folding, each residue will be in a unique microenvironment within the protein's three-dimensional structure. This leads to a dispersion of the ¹⁹F chemical shifts, with each signal corresponding to a specific labeled site. The magnitude of the chemical shift dispersion is a direct indicator of the protein's folded state and the diversity of local environments.[3]
Changes in the protein's conformation, whether induced by temperature, pH, or the binding of an allosteric modulator, will be reflected as changes in the ¹⁹F chemical shifts. The appearance of new peaks can indicate the presence of distinct conformational states, and the exchange between these states can be studied through more advanced NMR experiments.
Investigating Protein-Ligand Interactions
¹⁹F NMR is an exceptionally powerful tool for fragment-based drug discovery and for characterizing protein-ligand interactions.[8] Upon the addition of a binding partner (e.g., a small molecule inhibitor, another protein), changes in the ¹⁹F spectrum of the labeled protein can be observed.
-
Chemical Shift Perturbations (CSPs): If a ligand binds to the protein, the local environment of nearby this compound residues will be altered, leading to a shift in their corresponding ¹⁹F resonances. By titrating the ligand and monitoring the CSPs, a binding isotherm can be generated, from which the dissociation constant (Kd) can be determined.
-
Line Broadening: In cases of intermediate exchange on the NMR timescale, the binding and dissociation of a ligand can lead to significant broadening of the ¹⁹F signals of residues at or near the binding site.
Diagram of Data Interpretation Pathways
Caption: Pathways for interpreting ¹⁹F NMR data.
Conclusion
The use of this compound as a ¹⁹F NMR probe offers a powerful and versatile approach for studying a wide range of proteins, particularly for probing hydrophobic environments and protein-ligand interactions. Its straightforward biosynthetic incorporation and the sensitivity of the trifluoromethyl group make it an attractive tool for academic and industrial researchers alike. The protocols and guidelines presented here provide a solid foundation for the successful application of this technique to advance our understanding of protein structure and function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ON THE INCORPORATION OF 5',5',5'-TRIFLUOROLEUCINE INTO PROTEINS OF E. COLI - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Metabolic Labeling of Proteins with 5,5,5-Trifluoronorvaline for High-Resolution Structural and Functional Studies
Abstract
Metabolic labeling is a powerful technique that utilizes the cell's own machinery to incorporate probes into biomolecules, enabling the study of complex biological processes in a native environment.[1] This guide details the application of 5,5,5-Trifluoronorvaline (TFN), a fluorinated analog of the branched-chain amino acids leucine and isoleucine, for labeling newly synthesized proteins. The incorporation of TFN introduces a trifluoromethyl (CF₃) group, a highly sensitive and background-free reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] We provide a comprehensive overview of the principles, applications, and detailed, field-tested protocols for TFN labeling in both bacterial and mammalian expression systems. Furthermore, we describe robust mass spectrometry-based methods for validating incorporation efficiency and provide insights into the analysis of labeled proteins by ¹⁹F NMR to probe protein structure, dynamics, and interactions.
Principle of the Method
The metabolic incorporation of this compound hinges on the promiscuity of native aminoacyl-tRNA synthetases (aaRS). Structurally, TFN mimics natural amino acids like leucine and isoleucine. This resemblance allows the endogenous leucyl-tRNA synthetase (LeuRS) or isoleucyl-tRNA synthetase (IleRS) to recognize TFN, adenylate it, and charge it onto the corresponding tRNA.[4][5][6] Once charged, the tRNA delivers TFN to the ribosome, where it is incorporated into the nascent polypeptide chain at codons specified for leucine or isoleucine.
The key to this technique is the trifluoromethyl (CF₃) group. Fluorine (¹⁹F) is an ideal nucleus for NMR studies due to its 100% natural abundance, high gyromagnetic ratio (83% of the sensitivity of ¹H), and its virtual absence in biological systems, which eliminates background signals.[3] The CF₃ group, in particular, offers several advantages:
-
Signal Amplification: The three equivalent fluorine nuclei provide a 3-fold enhancement in signal-to-noise ratio.[7]
-
Reduced Linewidths: Fast methyl rotation averages the chemical shift anisotropy (CSA), a major cause of signal broadening at high magnetic fields, resulting in sharper, more easily interpretable NMR signals.[2]
-
High Sensitivity to Environment: The ¹⁹F chemical shift is extremely sensitive to the local electrostatic environment, making it an exquisite probe for detecting subtle conformational changes, ligand binding, or changes in solvent exposure.[7][8]
Applications in Research and Drug Development
The unique properties of the TFN label enable a range of powerful applications:
-
Protein Folding and Stability: The ¹⁹F NMR chemical shifts of incorporated TFN residues are sensitive reporters of the local protein fold. Denaturation studies monitored by ¹⁹F NMR can provide residue-specific information on folding pathways and stability.[9]
-
Conformational Dynamics: Changes in protein conformation, such as those induced by allosteric regulation, can be monitored by observing changes in the TFN chemical shifts or linewidths.
-
Fragment-Based Drug Discovery (FBDD): Protein-observed ¹⁹F NMR (PrOF NMR) is a leading technique for FBDD. The binding of a small molecule fragment near a TFN residue will perturb its local environment, causing a measurable change in its ¹⁹F chemical shift. This allows for rapid screening of fragment libraries and accurate determination of binding affinities (Kd).[8]
-
In-Cell NMR: The lack of background signal makes ¹⁹F NMR perfectly suited for studying proteins directly inside living cells, providing insights into protein behavior in a truly native environment.
-
Proteome-Wide Analysis: When coupled with mass spectrometry, metabolic labeling can provide insights into protein synthesis and turnover on a global scale.
Experimental Workflow Overview
The successful application of TFN labeling involves a multi-stage process, from initial cell culture to final data analysis. Each step requires careful optimization to ensure high incorporation efficiency and data quality.
Detailed Protocols
Protocol 1: Metabolic Labeling in E. coli using an Auxotrophic Strain
This protocol is optimized for achieving high incorporation levels by using an E. coli strain that cannot synthesize leucine and/or isoleucine, thereby forcing the use of the supplied TFN analog. A strain such as DL41(DE3) (a derivative of BL21(DE3) that is auxotrophic for Leu, Ile, and Val) is recommended.
Materials:
-
Leucine/Isoleucine auxotrophic E. coli strain (e.g., DL41(DE3)) harboring the expression plasmid for the protein of interest.
-
M9 minimal medium components.
-
Canonical amino acids, glucose, MgSO₄, CaCl₂, appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate 10 mL of LB medium with a single colony of the expression strain. Grow overnight at 37°C with shaking.
-
Main Culture Growth: The next day, inoculate 1 L of M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, antibiotic, and all 20 canonical amino acids (50 mg/L each) with the overnight culture. Grow at 37°C with vigorous shaking.
-
Induction Preparation (Depletion Step): Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.5-0.6, harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Rationale: This step removes the canonical leucine/isoleucine from the medium, which is crucial for maximizing TFN incorporation.[12]
-
-
Resuspension and Labeling: Gently wash the cell pellet once with 200 mL of pre-warmed M9 salts to remove residual amino acids. Centrifuge again and resuspend the pellet in 1 L of fresh, pre-warmed M9 minimal medium containing all supplements as before, EXCEPT for leucine and isoleucine.
-
Add This compound to a final concentration of 100-200 mg/L. Incubate for 15 minutes at 37°C with shaking to allow the cells to begin utilizing the analog.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 20-25°C and continue to express the protein for 12-16 hours.
-
Rationale: Lowering the temperature can improve protein folding and solubility, which may be beneficial as the incorporation of a non-canonical amino acid can sometimes stress the cell.
-
-
Harvest: Harvest the cells by centrifugation (6,000 x g, 20 min, 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 2: Validation of TFN Incorporation by Mass Spectrometry
This protocol provides a definitive method to confirm TFN incorporation and estimate its efficiency using a bottom-up proteomics approach.[13]
Materials:
-
Purified TFN-labeled protein.
-
Dithiothreitol (DTT), Iodoacetamide (IAA).
-
Sequencing-grade trypsin.
-
Ammonium bicarbonate buffer (50 mM, pH 8.0).
-
Formic acid, Acetonitrile (ACN).
-
LC-MS/MS system (e.g., Orbitrap or QTOF).[14]
Procedure:
-
Protein Denaturation and Reduction: Resuspend ~20 µg of purified protein in 50 µL of 50 mM ammonium bicarbonate buffer. Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 45 minutes.
-
In-solution Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein) mass ratio. Incubate overnight at 37°C.
-
Sample Cleanup: Quench the reaction by adding formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip or ZipTip. Elute the peptides in 50% ACN / 0.1% formic acid.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
MS1 Scan: Acquire high-resolution survey scans to detect peptide masses.
-
MS2 Scan: Use data-dependent acquisition to select precursor ions for fragmentation (HCD or CID).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Crucially, add a variable modification corresponding to the mass shift caused by replacing Leucine (C₆H₁₁NO) or Isoleucine (C₆H₁₁NO) with TFN (C₅H₈F₃NO₂).
-
Mass of Leucine/Isoleucine = ~131.17 g/mol
-
Mass of TFN = ~171.11 g/mol
-
Mass Difference (ΔM) = +39.94 g/mol
-
-
Manually inspect the MS/MS spectra of identified TFN-containing peptides to confirm the modification site. The fragmentation pattern (b- and y-ions) will validate the specific location of the TFN residue.[13]
-
Estimate incorporation efficiency by comparing the peak areas of the TFN-labeled peptide with its unlabeled counterpart in the MS1 scan.
-
Protocol 3: Analysis of TFN-Labeled Proteins by ¹⁹F NMR
This protocol outlines the basic setup for acquiring a 1D ¹⁹F NMR spectrum to analyze the labeled protein.
Materials:
-
Highly purified, TFN-labeled protein (>95% purity).
-
NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Deuterium oxide (D₂O) for locking.
-
¹⁹F reference standard (e.g., trifluoroacetic acid, TFA).
-
NMR spectrometer equipped with a ¹⁹F-capable probe.
Procedure:
-
Sample Preparation: Concentrate the TFN-labeled protein to 100-300 µM in the NMR buffer.
-
Rationale: This concentration range is a good starting point to balance signal strength with potential aggregation issues.
-
-
Add 5-10% (v/v) D₂O to the sample for the field-frequency lock.
-
Transfer the sample to a clean, high-quality NMR tube.
-
Spectrometer Setup:
-
Tune and match the ¹⁹F channel of the probe.
-
Lock the spectrometer on the D₂O signal.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Acquisition:
-
Acquire a simple 1D ¹⁹F NMR spectrum. A standard pulse-acquire sequence is sufficient.
-
Set the spectral width to cover the expected range for trifluoromethyl groups (e.g., -50 to -80 ppm).
-
The number of scans will depend on the protein concentration and spectrometer sensitivity but typically ranges from 1,024 to 16,384 for a decent signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential line-broadening function to improve the signal-to-noise ratio.
-
Fourier transform, phase, and baseline correct the spectrum.
-
Reference the spectrum using an external standard. A well-dispersed spectrum with multiple peaks indicates a well-folded protein, as each TFN residue experiences a unique chemical environment.[8]
-
Data Summary and Expected Outcomes
The following table provides estimated parameters for planning TFN labeling experiments. These values are based on data from similar fluorinated aliphatic amino acids and should be optimized for each specific protein and expression system.[12]
| Parameter | E. coli (Auxotroph) | Mammalian Cells | Rationale & Notes |
| TFN Concentration | 100 - 250 mg/L | 1 - 4 mM | Higher concentration in E. coli helps outcompete any residual canonical amino acids. Mammalian cells are more sensitive; titrate to find optimal non-toxic concentration. |
| Expected Incorporation % | > 80% | 40 - 70% | Auxotrophic strains and depletion steps lead to very high incorporation.[12] Mammalian systems compete with larger internal amino acid pools. |
| Effect on Protein Yield | Minimal to Moderate | Moderate | High levels of ncAA incorporation can sometimes reduce overall protein yield due to cellular stress. Optimization of expression time and temperature is key. |
| Analysis Method | ¹⁹F NMR, MS | ¹⁹F NMR, MS | MS is essential for initial validation. ¹⁹F NMR is the primary application for structural and binding studies. |
References
- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. A Leucyl-tRNA Synthetase Urzyme: Authenticity of tRNA Synthetase Catalytic Activities and Promiscuous Phosphorylation of Leucyl-5′AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Leucyl-tRNA Synthetase Urzyme: Authenticity of tRNA Synthetase Catalytic Activities and Promiscuous Phosphorylation of Leucyl-5'AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. usbio.net [usbio.net]
- 11. chemimpex.com [chemimpex.com]
- 12. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Viral Biomarker Detection and Validation Using MALDI Mass Spectrometry Imaging (MSI) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimizing the Coupling Efficiency of Fmoc-5,5,5-trifluoronorvaline in Peptide Synthesis
Introduction: The Challenge and Opportunity of Fluorinated Amino Acids
The incorporation of fluorinated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. The unique physicochemical properties of fluorine can significantly enhance the metabolic stability, conformational rigidity, and binding affinity of peptides. Specifically, the trifluoromethyl group (-CF3) is a valuable bioisostere for lipophilic residues and can modulate the electronic properties of the peptide backbone.
Fmoc-5,5,5-trifluoronorvaline, with its trifluoromethyl group on the side chain, presents a unique set of challenges during solid-phase peptide synthesis (SPPS). The primary obstacle stems from the strong electron-withdrawing nature of the -CF3 group. This effect substantially reduces the nucleophilicity of the α-amino group, making the formation of a peptide bond a kinetically challenging step. Consequently, standard coupling protocols often result in low coupling yields, leading to the accumulation of deletion sequences and complex purification challenges.[1]
This guide provides a comprehensive overview of the challenges associated with the coupling of Fmoc-5,5,5-trifluoronorvaline and offers detailed, field-proven protocols to maximize coupling efficiency and ensure the synthesis of high-purity trifluoromethylated peptides.
Understanding the Core Problem: The Inductive Effect of the Trifluoromethyl Group
The key to overcoming the challenges of coupling Fmoc-5,5,5-trifluoronorvaline lies in understanding the underlying chemical principles. The three fluorine atoms on the terminal carbon of the norvaline side chain exert a powerful negative inductive effect (-I effect). This electron-withdrawing effect propagates through the carbon chain to the α-amino group, reducing its electron density and, therefore, its nucleophilicity.
A less nucleophilic amine is slower to attack the activated carboxyl group of the incoming amino acid, leading to incomplete coupling reactions within standard reaction times. This is particularly problematic in automated synthesizers with fixed cycle times.
Furthermore, the subsequent coupling step, where an amino acid is coupled to the N-terminus of the newly incorporated 5,5,5-trifluoronorvaline residue, is often even more challenging. The de-protected amino group of the trifluoronorvaline residue is significantly deactivated, making it a poor nucleophile.
Strategic Approaches to Maximize Coupling Efficiency
To address the reduced reactivity of Fmoc-5,5,5-trifluoronorvaline, a multi-faceted approach is required, focusing on the choice of coupling reagents, reaction conditions, and strategic modifications to the synthetic route.
Selection of High-Potency Coupling Reagents
Standard carbodiimide-based coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often insufficient to drive the coupling of electron-deficient amino acids to completion. The use of uronium/aminium or phosphonium salt-based reagents is essential for activating the incoming amino acid to a level that can be readily attacked by the weakly nucleophilic amine.
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the "gold standard" for difficult couplings, HATU forms a highly reactive OAt-ester intermediate that is particularly effective for coupling sterically hindered and electron-deficient amino acids.[1]
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A highly effective and often more cost-effective alternative to HATU, HCTU also demonstrates excellent performance in challenging coupling reactions.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly effective for difficult couplings with a reduced risk of racemization.
Data Presentation: Comparative Efficiency of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Coupling Efficiency | Typical Reaction Time for Hindered Couplings | Key Advantages |
| HATU | Uronium/Aminium | Very High | 1-2 hours | Gold standard for difficult couplings, fast kinetics. |
| HCTU | Uronium/Aminium | Very High | 1-2 hours | Similar efficiency to HATU, often more economical. |
| PyBOP | Phosphonium | High | 2-4 hours | Low racemization, effective for hindered residues. |
| DIC/HOBt | Carbodiimide | Moderate | 4-12 hours | Economical, suitable for standard couplings. |
The "Double Coupling" Strategy
For particularly challenging couplings, a single coupling reaction, even with a potent reagent, may not be sufficient to achieve >99% completion. In such cases, a "double coupling" strategy is highly recommended. This involves draining the initial coupling solution and adding a fresh solution of the activated amino acid and coupling reagents to the resin. This approach helps to drive the reaction to completion by providing a fresh excess of reagents.
Capping of Unreacted Amines
Any unreacted amino groups after the coupling of Fmoc-5,5,5-trifluoronorvaline will lead to the formation of a deletion sequence (a peptide missing the trifluoronorvaline residue). These deletion sequences can be difficult to separate from the desired product during purification. To prevent this, a capping step should be implemented immediately after the coupling reaction. Capping involves acetylating any free amines, rendering them unreactive in subsequent coupling steps. The most common capping agent is acetic anhydride.
The Dipeptide Building Block Strategy
As previously mentioned, the coupling of an amino acid to the N-terminus of this compound is often the most difficult step. A highly effective, though more labor-intensive, strategy is to synthesize a dipeptide building block in solution, where the trifluoronorvaline is the N-terminal residue. This dipeptide can then be incorporated into the solid-phase synthesis as a single unit, bypassing the challenging on-resin coupling to the deactivated amine.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.
Protocol 1: High-Efficiency On-Resin Coupling of Fmoc-5,5,5-trifluoronorvaline
This protocol details the steps for coupling Fmoc-5,5,5-trifluoronorvaline to a growing peptide chain on a solid support, incorporating the double coupling and capping strategies.
Caption: Workflow for high-efficiency coupling of Fmoc-5,5,5-trifluoronorvaline.
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-5,5,5-trifluoronorvaline (3-5 equivalents relative to resin loading), HATU (0.95 equivalents relative to the amino acid), and N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times).
-
-
Monitoring the First Coupling:
-
Perform a Kaiser test on a small sample of resin beads.
-
Interpretation:
-
Negative (yellow/colorless beads): The coupling is likely complete. Proceed to Step 5 (Capping).
-
Positive (blue beads): The coupling is incomplete. Proceed to Step 4 (Second Coupling).
-
-
-
Second Coupling (if required):
-
Repeat Step 2 with a fresh solution of activated Fmoc-5,5,5-trifluoronorvaline.
-
Agitate the reaction for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Capping:
-
Prepare a capping solution (e.g., 10% acetic anhydride and 5% DIPEA in DMF).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess capping reagents.
-
A final Kaiser test should be negative, confirming that all free amines have been capped.
-
Protocol 2: Solution-Phase Synthesis of a Dipeptide Building Block
This protocol provides a general method for the synthesis of a dipeptide, for example, Fmoc-Tfn-Ala-OH (where Tfn is this compound), for subsequent use in SPPS.
Caption: Workflow for solution-phase synthesis of a dipeptide building block.
Step-by-Step Methodology:
-
Activation of Fmoc-5,5,5-trifluoronorvaline:
-
Dissolve Fmoc-5,5,5-trifluoronorvaline (1 equivalent) in DMF.
-
Add HATU (1 equivalent) and DIPEA (2 equivalents). Stir for 2 minutes at room temperature.
-
-
Coupling:
-
In a separate flask, dissolve the C-terminally protected amino acid (e.g., H-Ala-OtBu, 1.1 equivalents) in DMF.
-
Add the activated Fmoc-5,5,5-trifluoronorvaline solution to the amino acid solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification of Protected Dipeptide:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude protected dipeptide by flash column chromatography.
-
-
Deprotection of C-terminal Ester:
-
Dissolve the purified protected dipeptide in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM).
-
Stir at room temperature for 1-2 hours until the tert-butyl group is completely cleaved (monitor by TLC or LC-MS).
-
Co-evaporate with toluene to remove residual TFA.
-
-
Final Purification:
-
Purify the final dipeptide acid by recrystallization or flash column chromatography to yield the pure Fmoc-dipeptide building block, ready for use in SPPS.
-
Analytical Verification and Quality Control
Rigorous analytical monitoring is crucial for validating the success of the coupling of Fmoc-5,5,5-trifluoronorvaline.
In-Process Monitoring: The Kaiser Test
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.
Protocol for Kaiser Test:
-
Sample Preparation: Take a small sample of resin beads (approx. 5-10 mg) and wash thoroughly with DMF and then DCM. Dry the beads completely.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in n-butanol, and phenol in n-butanol) to the resin beads in a small glass test tube.
-
Heating: Heat the test tube at 100-110°C for 5 minutes.
-
Observation:
-
Blue beads and/or blue solution: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow or colorless beads and solution: Indicates the absence of free primary amines (complete coupling).
-
Final Product Analysis: HPLC and Mass Spectrometry
After cleavage from the resin, the crude peptide must be analyzed to confirm its identity and purity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide.[1] Incomplete coupling of Fmoc-5,5,5-trifluoronorvaline will result in a significant peak corresponding to the deletion sequence, which typically elutes earlier than the full-length product. A shallow gradient (e.g., 0.5-1% acetonitrile per minute) is often required to resolve closely eluting impurities.[1]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized peptide. The presence of a species with a mass corresponding to the target peptide minus the mass of the trifluoronorvaline residue is a clear indication of incomplete coupling.
Conclusion: A Pathway to Success
The successful incorporation of Fmoc-5,5,5-trifluoronorvaline into synthetic peptides is a challenging yet achievable goal. The reduced nucleophilicity of its amino group, a direct consequence of the electron-withdrawing trifluoromethyl side chain, necessitates a departure from standard SPPS protocols. By employing high-potency coupling reagents such as HATU, implementing strategies like double coupling and capping, and in critical cases, utilizing a pre-synthesized dipeptide building block, researchers can overcome these hurdles. Rigorous in-process monitoring and final analytical verification are paramount to ensuring the synthesis of high-purity, trifluoromethylated peptides for advanced research and drug development applications.
References
Application Notes and Protocols for the Cleavage of Peptides Containing 5,5,5-Trifluoronorvaline
Introduction: The Unique Challenge of Trifluoronorvaline-Containing Peptides
The incorporation of 5,5,5-trifluoronorvaline (Tfn), a non-canonical amino acid, into peptide sequences is a compelling strategy in drug discovery and chemical biology. The trifluoromethyl group imparts unique properties, including increased metabolic stability, enhanced hydrophobicity, and altered binding affinities. However, the very electronic properties that make Tfn a valuable building block also present significant challenges during the final stages of solid-phase peptide synthesis (SPPS), namely the cleavage from the resin and the removal of side-chain protecting groups.
The strong electron-withdrawing nature of the trifluoromethyl group can influence the lability of the peptide bonds and protecting groups, potentially requiring optimized cleavage protocols to ensure high yield and purity of the target peptide. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated protocols for the efficient cleavage of peptides containing this compound.
Core Principles and Mechanistic Considerations
Standard peptide cleavage protocols, typically employing strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF), are designed to break the bond between the peptide and the resin support while simultaneously removing protecting groups from amino acid side chains.[1] The primary challenge during this process is the generation of reactive carbocations from the cleavage of these protecting groups. These carbocations can lead to undesirable side reactions, such as alkylation of sensitive residues like tryptophan and tyrosine.[2]
The presence of the trifluoromethyl group in this compound can potentially exacerbate these issues. The inductive effect of the CF3 group can alter the electron density of the peptide backbone, potentially influencing the kinetics of peptide bond hydrolysis under strongly acidic conditions.[3][4] Therefore, careful optimization of cleavage cocktails, including the selection of appropriate scavengers, is paramount.
Recommended Cleavage Protocols
Based on extensive analysis of established peptide cleavage methodologies and considering the unique chemical nature of this compound, we recommend the following protocols. These protocols are designed to be self-validating through integrated analytical checkpoints.
Protocol 1: Optimized Trifluoroacetic Acid (TFA) Cleavage (For Fmoc/tBu Strategy)
This protocol is the most common and versatile method for peptides synthesized using the Fmoc/tBu strategy.[5] The key to success lies in the composition of the cleavage cocktail, which must be tailored to the specific amino acid composition of the peptide.
Experimental Workflow: TFA Cleavage
Caption: General workflow for TFA-mediated cleavage of peptides.
Materials:
-
Dried peptidyl-resin containing this compound
-
Trifluoroacetic acid (TFA), high purity
-
Scavengers (see Table 1 for selection)
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C)
Step-by-Step Methodology:
-
Resin Preparation: Place the dried peptidyl-resin (typically 50-100 mg) in a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).
-
Washing: Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual solvents from the synthesis and to swell the resin. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh by combining TFA and the appropriate scavengers in the ratios specified in Table 1.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 1-2 mL per 50 mg of resin). Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically for each peptide.[6]
-
Peptide Isolation: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved peptide.
-
Resin Wash: Wash the resin with a small volume of fresh TFA (0.5 mL) followed by DCM (2 x 2 mL) to ensure complete recovery of the peptide. Combine all filtrates.
-
Peptide Precipitation: In a centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate). Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Peptide Collection: Centrifuge the mixture at low speed (e.g., 3000 x g) for 5 minutes. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.
Table 1: Recommended TFA Cleavage Cocktails
| Cocktail Composition (v/v/v) | Target Residues Protected | Rationale and Notes |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Standard cocktail for most peptides. | Triisopropylsilane (TIS) is an excellent scavenger for carbocations. Water helps to suppress t-butylation.[2] |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | Peptides containing Cys, Met. | 1,2-Ethanedithiol (EDT) is a reducing agent that prevents oxidation of sensitive sulfur-containing residues.[2] |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Peptides containing Trp, Tyr. | Phenol is an effective scavenger for carbocations that can alkylate the indole ring of tryptophan.[1] |
| 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Peptides with Arg(Pbf/Pmc). | Thioanisole accelerates the deprotection of bulky arginine protecting groups.[1] |
Protocol 2: Hydrogen Fluoride (HF) Cleavage (For Boc/Bzl Strategy)
For peptides synthesized using the Boc/Bzl strategy, HF cleavage is the standard method.[7] Due to the hazardous nature of HF, this procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.[8]
Experimental Workflow: HF Cleavage
Caption: Simplified workflow for HF-mediated peptide cleavage.
Materials:
-
Dried peptidyl-resin containing this compound
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
-
Aqueous acetic acid (e.g., 10%)
Step-by-Step Methodology:
-
Pre-Cleavage Preparation: Place the dried peptidyl-resin in a Kel-F reaction vessel of the HF apparatus. Add the appropriate scavenger, typically anisole or a mixture of anisole and p-cresol (e.g., 9:1 v/v), at a ratio of approximately 1 mL per gram of resin.[9]
-
HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Carefully distill the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Resin Washing: Wash the resin with cold diethyl ether to remove the scavengers and any organic-soluble byproducts.
-
Peptide Extraction: Extract the peptide from the resin with aqueous acetic acid.
-
Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide.
Analytical Validation: A Self-Validating System
To ensure the integrity of the cleavage process, a multi-pronged analytical approach is essential. This not only confirms the identity and purity of the final product but also provides valuable feedback for optimizing cleavage conditions.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the workhorse for assessing the purity of the crude peptide and for subsequent purification.[10][11]
Table 2: General RP-HPLC Gradient for Purity Analysis
| Time (min) | % Solvent B (0.1% TFA in Acetonitrile) |
| 0 | 5 |
| 5 | 5 |
| 35 | 95 |
| 40 | 95 |
| 41 | 5 |
| 45 | 5 |
| Solvent A: 0.1% TFA in Water |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the cleaved peptide.[12][13] High-resolution mass spectrometry can provide unambiguous identification.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the trifluoromethyl group offers a unique analytical handle. ¹⁹F NMR can be used to monitor the cleavage process and to characterize the final product.[14][15] A single, sharp resonance in the ¹⁹F NMR spectrum is indicative of a clean and complete cleavage.
Troubleshooting Common Cleavage Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | Incomplete cleavage. | Increase cleavage time or use a stronger cleavage cocktail.[6] |
| Peptide precipitation issues. | Reduce the volume of TFA by evaporation before adding ether. For very hydrophobic peptides, alternative workup procedures may be needed.[6] | |
| Presence of Unexpected Impurities | Incomplete removal of protecting groups. | Extend cleavage time or use a more effective scavenger cocktail. |
| Alkylation of sensitive residues. | Ensure the use of appropriate scavengers in sufficient quantities.[2] | |
| Peptide degradation. | Optimize cleavage time to avoid prolonged exposure to strong acid.[6] |
Conclusion
The successful cleavage of peptides containing this compound requires a thoughtful and systematic approach. While the trifluoromethyl group presents unique challenges, the protocols outlined in this application note, which are grounded in established principles of peptide chemistry, provide a robust framework for achieving high yields of pure peptide. The integration of rigorous analytical validation at each stage is critical for ensuring the success of the cleavage process and for the overall quality of the final product. By carefully selecting the cleavage cocktail and reaction conditions, and by employing a comprehensive analytical strategy, researchers can confidently and efficiently access these valuable fluorinated peptides for their research and development endeavors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 10. ijsra.net [ijsra.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,5,5-Trifluoronorvaline as a Sensitive Probe for Protein-Protein Interactions
Introduction: Unmasking Molecular Dialogues with a Fluorinated Sentinel
In the intricate cellular landscape, protein-protein interactions (PPIs) form the bedrock of nearly every biological process. The ability to observe and quantify these interactions is paramount for fundamental research and is a cornerstone of modern drug development. Traditional methods, while powerful, often face limitations when dealing with dynamic, transient, or large protein complexes. The introduction of minimally perturbing probes that offer a clear and sensitive readout can revolutionize our understanding of these molecular dialogues. 5,5,5-Trifluoronorvaline, a non-canonical amino acid, emerges as a potent tool in this context. Its trifluoromethyl group acts as a unique spectroscopic sentinel, offering a window into the subtle environmental changes that accompany protein association and dissociation.[1]
The strategic incorporation of fluorine into amino acids provides a powerful handle for biophysical studies.[2][3] Fluorine is nearly absent in biological systems, ensuring that any signal from a fluorinated probe is background-free.[4][5] Furthermore, the ¹⁹F nucleus possesses favorable NMR characteristics, including a spin of 1/2 and a high gyromagnetic ratio, resulting in high sensitivity.[5][6] The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, making it an exquisite reporter of conformational changes, solvent accessibility, and intermolecular interactions.[7][8]
This guide provides a comprehensive overview of the application of this compound as a probe for studying protein-protein interactions, with a primary focus on its use in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the rationale behind its use, provide detailed protocols for its incorporation into proteins, and outline experimental strategies for characterizing PPIs.
The Rationale: Why this compound?
While fluorinated aromatic amino acids have been more commonly employed, the aliphatic this compound offers distinct advantages. As an analog of norvaline, it can often be incorporated into proteins with minimal structural perturbation, particularly in hydrophobic cores or at interaction interfaces where aliphatic residues are prevalent.[9] The trifluoromethyl group provides a strong and sharp ¹⁹F NMR signal, and its chemical shift is highly responsive to changes in the local dielectric environment that occur upon protein binding.
The core principle lies in monitoring the ¹⁹F NMR signal of the trifluoronorvaline-labeled protein in its free and bound states. Changes in the chemical shift, line width, and relaxation properties of the ¹⁹F resonance can provide a wealth of information about the binding event, including:
-
Binding Confirmation: A change in the ¹⁹F chemical shift upon the addition of a binding partner is a direct indication of an interaction.
-
Interface Mapping: By incorporating the probe at different locations, it is possible to map the regions of the protein involved in the interaction.
-
Conformational Changes: The magnitude and direction of the chemical shift change can provide insights into the nature of the conformational changes occurring upon binding.
-
Binding Kinetics and Thermodynamics: Through lineshape analysis of the ¹⁹F NMR spectra at varying ligand concentrations, it is possible to determine dissociation constants (K D ), as well as association (k on ) and dissociation (k off ) rates for the interaction.[10]
Experimental Workflow: From Gene to Spectrum
The successful application of this compound as a probe involves a multi-step process, from the strategic incorporation of the amino acid into the protein of interest to the acquisition and interpretation of ¹⁹F NMR data.
Figure 1: A generalized experimental workflow for studying protein-protein interactions using this compound and ¹⁹F NMR.
Protocols
Protocol 1: Biosynthetic Incorporation of this compound into Proteins in E. coli
This protocol describes a general method for incorporating this compound into a target protein using an E. coli expression system. This method relies on the use of an auxotrophic strain that cannot synthesize a specific natural amino acid, allowing for its replacement with the fluorinated analog.
Rationale: By depleting the cellular pool of a specific natural amino acid and providing an excess of the fluorinated analog, the cell's translational machinery is forced to incorporate the unnatural amino acid into the growing polypeptide chain.[7]
Materials:
-
E. coli expression strain auxotrophic for a specific amino acid (e.g., leucine).
-
Expression plasmid containing the gene of interest.
-
Minimal medium (e.g., M9) supplemented with necessary nutrients, excluding the amino acid to be replaced.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
-
Standard protein purification reagents (e.g., lysis buffer, chromatography resins).
Procedure:
-
Transformation: Transform the auxotrophic E. coli strain with the expression plasmid.
-
Starter Culture: Inoculate a single colony into 5 mL of rich medium (e.g., LB) containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture Growth: Inoculate 1 L of minimal medium (supplemented with all amino acids except the one to be replaced) with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction and Labeling:
-
Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with pre-warmed, sterile M9 minimal medium lacking the amino acid to be replaced.
-
Resuspend the cell pellet in 1 L of fresh M9 minimal medium lacking the specific amino acid.
-
Add this compound to a final concentration of 100-200 mg/L.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.
-
Harvesting and Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the labeled protein using an appropriate chromatography protocol (e.g., affinity, ion-exchange, size-exclusion).
-
-
Verification of Incorporation: Confirm the incorporation of this compound by mass spectrometry.
| Parameter | Recommended Value | Rationale |
| This compound Concentration | 100-200 mg/L | To ensure sufficient availability for incorporation by the ribosome. |
| Induction Temperature | 18-25°C | Lower temperatures often improve the solubility and proper folding of recombinant proteins. |
| Induction OD₆₀₀ | 0.6-0.8 | Ensures cells are in the logarithmic growth phase for optimal protein expression. |
Protocol 2: ¹⁹F NMR Titration Experiment to Characterize a Protein-Protein Interaction
This protocol outlines the steps for performing a ¹⁹F NMR titration experiment to monitor the binding of a labeled protein to its interaction partner.
Rationale: By systematically adding the unlabeled binding partner to the ¹⁹F-labeled protein, we can observe changes in the ¹⁹F NMR spectrum that are indicative of the binding event. These changes can be used to determine the binding affinity and map the interaction interface.[4][10]
Materials:
-
Purified, ¹⁹F-labeled protein of interest (Protein A) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, 10% D₂O).
-
Purified, unlabeled binding partner (Protein B) in the same NMR buffer.
-
NMR spectrometer equipped with a ¹⁹F probe.
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Prepare a sample of ¹⁹F-labeled Protein A at a suitable concentration for NMR (typically 10-100 µM).
-
Prepare a concentrated stock solution of unlabeled Protein B.
-
-
Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of Protein A alone. This will serve as the reference (free) state.
-
Titration:
-
Add a small aliquot of the concentrated Protein B stock solution to the NMR tube containing Protein A.
-
Gently mix the sample and allow it to equilibrate.
-
Acquire another 1D ¹⁹F NMR spectrum.
-
-
Repeat: Continue the titration with increasing amounts of Protein B, acquiring a spectrum after each addition, until the ¹⁹F resonance of Protein A stops changing, indicating saturation.
-
Data Analysis:
-
Process the NMR data (e.g., Fourier transformation, phasing, baseline correction).
-
Plot the change in ¹⁹F chemical shift (Δδ) as a function of the molar ratio of Protein B to Protein A.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (K D ).
-
Figure 2: Flowchart of a typical ¹⁹F NMR titration experiment for determining binding affinity.
Beyond NMR: Complementary Applications
While ¹⁹F NMR is the primary technique for leveraging this compound, this probe can also be valuable in other structural biology and proteomics methods.
-
X-ray Crystallography: The high electron density of the fluorine atoms can aid in phase determination and model building in X-ray crystallography.[13] The presence of the trifluoromethyl group can also provide a unique marker for identifying the location of the labeled residue in the electron density map.
-
Proteomics and Mass Spectrometry: The mass shift introduced by the trifluoromethyl group can be readily detected by mass spectrometry, aiding in the identification of labeled peptides in proteomics experiments.[14][15] This can be particularly useful in chemical cross-linking or footprinting studies to map interaction surfaces.
Conclusion: A Versatile Tool for Illuminating Protein Interactions
This compound represents a powerful and versatile tool for the detailed investigation of protein-protein interactions. Its minimal steric perturbation, coupled with the exceptional sensitivity of the ¹⁹F nucleus to its local environment, provides a high-resolution window into the subtle molecular events that govern protein recognition and complex formation. The protocols and principles outlined in this guide offer a starting point for researchers to harness the power of this fluorinated amino acid to unravel the complexities of cellular signaling, enzyme regulation, and drug action. The continued development of methods for site-specific incorporation and advanced NMR techniques will undoubtedly expand the utility of this compound and other fluorinated probes in the years to come.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | CAS: 23809-57-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 12. usbio.net [usbio.net]
- 13. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 14. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Toxicity of 5,5,5-Trifluoronorvaline (TFNV)-Containing Peptides
Introduction: The Promise and Peril of Fluorination in Peptide Therapeutics
The strategic incorporation of fluorinated non-canonical amino acids into peptide scaffolds represents a significant advancement in medicinal chemistry. The trifluoromethyl group, in particular, is a powerful tool for enhancing the pharmacological properties of drug candidates.[1] When incorporated into amino acids like norvaline to create 5,5,5-trifluoronorvaline (TFNV), it can confer increased metabolic stability, improved lipophilicity, and potentially enhanced binding affinity to biological targets.[2] These attributes make TFNV-containing peptides attractive candidates for novel therapeutics.
However, the introduction of such a highly electronegative and metabolically stable moiety necessitates a rigorous and comprehensive toxicological assessment. While fluorination can be beneficial, the potential for altered biological interactions and the formation of unique metabolites requires a detailed investigation to ensure safety.[3][4] This application note provides a detailed guide for researchers and drug development professionals on the systematic evaluation of the toxicity of TFNV-containing peptides. We will delve into the critical aspects of peptide characterization, in vitro and in vivo toxicity assays, and the underlying scientific principles that guide a robust safety assessment.
Part 1: Pre-assessment – Ensuring the Integrity of Your TFNV-Containing Peptide
Synthesis and Purification of TFNV-Containing Peptides
The synthesis of peptides incorporating TFNV is typically achieved through solid-phase peptide synthesis (SPPS).[6] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[7]
Protocol for Solid-Phase Peptide Synthesis (SPPS) of TFNV-Containing Peptides:
-
Resin Selection: Choose a suitable resin based on the C-terminal amino acid of the desired peptide (e.g., 2-Chlorotrityl chloride resin for C-terminal carboxylic acids).[8]
-
Fmoc-TFNV-OH Coupling: The first step involves coupling the Fmoc-protected TFNV to the resin. Standard coupling reagents such as HBTU/HOBt or HATU can be utilized.
-
Iterative Deprotection and Coupling:
-
Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.
-
Wash the resin thoroughly.
-
Couple the next Fmoc-protected amino acid in the sequence using appropriate coupling reagents.
-
Repeat these steps for each amino acid in the peptide sequence.
-
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[9]
-
Purification: The crude peptide should be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[9] A C18 column is commonly used, with a gradient of acetonitrile in water containing 0.1% TFA as the mobile phase.[7]
-
Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain a stable, powdered product.[9]
Analytical Characterization
Before initiating toxicity studies, it is crucial to confirm the identity, purity, and quantity of the synthesized TFNV-containing peptide.
| Analytical Technique | Purpose | Reference |
| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide, thereby verifying the correct amino acid sequence. | [10] |
| Tandem MS (MS/MS) | To sequence the peptide and confirm the incorporation and position of TFNV. | [10] |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the peptide by separating it from any synthesis-related impurities. | [7] |
| Amino Acid Analysis (AAA) | To determine the amino acid composition of the peptide and confirm the presence of TFNV. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information about the peptide. |
Part 2: In Vitro Toxicity Assessment – A Multi-pronged Approach
In vitro assays are the cornerstone of early toxicity screening, providing valuable data on the potential of a TFNV-containing peptide to cause cellular damage. A tiered and multi-parametric approach is recommended to build a comprehensive toxicity profile.
Cytotoxicity Assays
The initial step is to determine the concentration at which the TFNV-containing peptide induces cell death.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.[11]
-
Peptide Treatment: Treat the cells with a range of concentrations of the TFNV-containing peptide (e.g., 1 µM to 1000 µM) and incubate for 24-72 hours.[11]
-
MTT Addition: Add 25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Apoptosis Assays
To understand the mechanism of cell death, it is important to investigate whether it occurs via apoptosis (programmed cell death) or necrosis.
Caspases are key proteases in the apoptotic cascade.
Protocol:
-
Cell Treatment: Treat cells with the TFNV-containing peptide at concentrations around the IC50 value for a predetermined time.
-
Lysis and Substrate Addition: Lyse the cells and add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).
-
Fluorescence Measurement: Measure the fluorescence (excitation ~380 nm, emission ~460 nm) over time. An increase in fluorescence indicates caspase activation.[12]
-
Data Analysis: Compare the fluorescence levels of treated cells to untreated controls.
Mitochondrial Toxicity Assessment
Mitochondria are often a target for drug-induced toxicity.
This assay uses a fluorescent dye that accumulates in healthy mitochondria.
Protocol:
-
Cell Staining: Treat cells with the TFNV-containing peptide, then incubate with the JC-1 dye.
-
Fluorescence Microscopy/Flow Cytometry: Analyze the cells using fluorescence microscopy or flow cytometry. In healthy cells, JC-1 forms aggregates that fluoresce red. In cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green.
-
Data Analysis: A shift from red to green fluorescence indicates mitochondrial dysfunction.
Oxidative Stress Assays
The trifluoromethyl group can potentially induce oxidative stress.
This assay measures the intracellular production of ROS.
Protocol:
-
Cell Loading: Load cells with the DCFDA probe.
-
Peptide Treatment: Treat the cells with the TFNV-containing peptide.
-
Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the amount of ROS produced.
-
Data Analysis: Compare the fluorescence of treated cells to that of untreated controls.
Part 3: Metabolic Stability and Immunogenicity Prediction
In Vitro Metabolic Stability in Liver Microsomes
Assessing the metabolic stability of the TFNV-containing peptide is crucial for predicting its in vivo half-life and clearance.[13]
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human, rat, or mouse), the TFNV-containing peptide (at a concentration below the Km, typically 1 µM), and a phosphate buffer (pH 7.4).[14]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH.[15]
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[15]
-
Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Analysis: Analyze the samples using LC-MS/MS to quantify the amount of the parent peptide remaining at each time point.[16]
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
In Silico Immunogenicity Prediction
Computational tools can be used as a first step to predict the potential of the TFNV-containing peptide to elicit an immune response.[17] These tools analyze the peptide sequence for its potential to bind to Major Histocompatibility Complex (MHC) class II molecules, a prerequisite for T-cell activation.[18] While standard algorithms are trained on natural amino acids, methods are being developed to model the impact of unnatural amino acids like TFNV.[12][19]
Part 4: Genotoxicity and Reproductive Toxicity Assessment
Based on the initial in vitro toxicity data and the intended clinical use of the peptide, further specialized toxicity studies may be warranted, following international guidelines such as those from the International Council for Harmonisation (ICH).[20][21][22][23]
Genotoxicity Testing
For peptides containing non-canonical amino acids, a standard battery of genotoxicity tests is often required to assess their potential to damage genetic material.[11][24] The ICH S2(R1) guideline provides a framework for this assessment.[25][26]
-
Ames Test (Bacterial Reverse Mutation Assay): To assess for point mutations.
-
In Vitro Mammalian Cell Gene Mutation Assay: To complement the Ames test.[24]
-
In Vitro Micronucleus or Chromosomal Aberration Assay: To assess for chromosomal damage.
-
In Vivo Genotoxicity Test: If there are concerns from in vitro studies, an in vivo test (e.g., rodent micronucleus test) is performed.[27]
Reproductive and Developmental Toxicity
If the TFNV-containing peptide is intended for use in women of childbearing potential or if it affects reproductive organs in general toxicity studies, reproductive and developmental toxicity studies are necessary.[28][29][30] These studies are typically conducted in animal models and follow guidelines like ICH S5(R3).[29]
Part 5: In Vivo Toxicity Assessment
In vivo studies are essential to understand the overall toxicity profile of the TFNV-containing peptide in a whole organism.
Acute Toxicity Study
This study aims to determine the toxicity of a single dose of the peptide and to identify the maximum tolerated dose (MTD).
Protocol:
-
Animal Model: Use at least two mammalian species, typically rodents (e.g., rats or mice).
-
Dose Administration: Administer single, escalating doses of the TFNV-containing peptide via the intended clinical route.
-
Observation: Monitor the animals for a set period (e.g., 14 days) for clinical signs of toxicity, morbidity, and mortality.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Repeated-Dose Toxicity Study
This study evaluates the toxic effects of the peptide after repeated administration over a longer period. The duration of the study depends on the intended duration of clinical use.[31]
Protocol:
-
Study Design: Administer the TFNV-containing peptide daily or several times a week for a specified duration (e.g., 28 or 90 days).
-
Parameters Monitored:
-
Clinical observations
-
Body weight and food consumption
-
Hematology and clinical chemistry
-
Urinalysis
-
Organ weights
-
Histopathology of major organs and tissues
-
Visualizations
Experimental Workflow for In Vitro Toxicity Assessment
Caption: A streamlined workflow for the in vitro toxicity assessment of TFNV-containing peptides.
Decision Tree for Genotoxicity Testing
Caption: A decision-making framework for initiating genotoxicity testing of TFNV-containing peptides.
Conclusion
The incorporation of this compound into peptides holds immense potential for the development of next-generation therapeutics. However, this innovation must be accompanied by a thorough and systematic toxicological evaluation. The protocols and strategies outlined in this application note provide a comprehensive framework for assessing the safety of TFNV-containing peptides, from initial in vitro screening to in vivo studies. By adhering to these principles and leveraging the detailed methodologies provided, researchers can confidently advance their novel peptide candidates through the drug development pipeline, ultimately ensuring the safety and efficacy of these promising new medicines.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. agilent.com [agilent.com]
- 8. carlroth.com [carlroth.com]
- 9. bachem.com [bachem.com]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements | Product Citations | Biosynth [biosynth.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. mttlab.eu [mttlab.eu]
- 16. mercell.com [mercell.com]
- 17. In silico Immunogenicity Assessment for Sequences Containing Unnatural Amino Acids: A Method Using Existing in silico Algorithm Infrastructure and a Vision for Future Enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. syngeneintl.com [syngeneintl.com]
- 20. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. fda.gov [fda.gov]
- 22. ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 23. International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Considerations for the genotoxicity assessment of middle size peptide drugs containing non-canonical amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. database.ich.org [database.ich.org]
- 26. fda.gov [fda.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. medicilon.com [medicilon.com]
- 29. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]
- 30. In Vitro Reproductive Toxicity Study - Creative Biolabs [creative-biolabs.com]
- 31. Repeat dose and reproductive toxicity of thrombopoietin mimic peptide in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Enhancing Peptide Stability with 5,5,5-Trifluoronorvaline
Abstract
Peptide-based therapeutics offer high specificity and potency, but their clinical application is often hampered by rapid proteolytic degradation in vivo.[1][2][3][4] A leading strategy to overcome this limitation is the site-specific incorporation of non-canonical amino acids. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 5,5,5-trifluoronorvaline (TFNV) to enhance peptide stability. We will delve into the mechanistic principles, provide detailed protocols for synthesis and stability assessment, and offer insights into data interpretation.
Introduction: The Challenge of Peptide Instability and the Fluorine Advantage
The therapeutic promise of peptides is frequently challenged by their short in vivo half-life, primarily due to susceptibility to enzymatic cleavage by proteases.[1][4] The introduction of fluorinated amino acids into peptide sequences has emerged as a powerful strategy to mitigate this issue.[5][6] Fluorine's unique physicochemical properties, including its high electronegativity and steric bulk, can profoundly influence peptide conformation, hydrophobicity, and ultimately, stability.[6][7] this compound, a fluorinated analog of norvaline, is particularly effective in this regard, offering a means to bolster metabolic stability often without compromising biological activity.[8][9]
Mechanism of Stability Enhancement by this compound
The stabilizing effect of TFNV is primarily attributed to a combination of steric hindrance and electronic effects. The bulky trifluoromethyl group can physically obstruct the active site of a protease, preventing it from efficiently binding to and cleaving the peptide backbone.[10] Furthermore, the strong electron-withdrawing nature of the fluorine atoms can decrease the susceptibility of the adjacent peptide bond to nucleophilic attack, a key step in enzymatic hydrolysis.[6] This dual-protection mechanism makes TFNV a potent tool for enhancing proteolytic resistance.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,5,5-Trifluoronorvaline
Welcome, Researchers and Innovators.
This guide serves as a dedicated technical resource for scientists and professionals engaged in the synthesis of 5,5,5-trifluoronorvaline. The incorporation of this unique fluorinated amino acid is a critical strategy in modern drug development and protein engineering, prized for its ability to enhance metabolic stability, binding affinity, and overall bioactivity of peptides and proteins.[1][2] However, the journey to synthesizing this valuable building block is often fraught with challenges, primarily stemming from the unique electronic properties of the trifluoromethyl (CF₃) group.[3]
This support center is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines troubleshooting guides in a practical Q&A format with broader FAQs to deepen your understanding of the underlying chemistry.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific, frequently encountered issues during the synthesis of this compound and its precursors.
Question 1: My trifluoromethylation reaction is resulting in low or no yield. What are the primary factors to investigate?
Low yields are the most common roadblock in trifluoromethylation. A systematic investigation is key to identifying the root cause.
Answer:
Low yields can typically be traced back to three main areas: Reagent/Catalyst Integrity, Reaction Conditions, or Substrate Reactivity.[4]
Workflow for Troubleshooting Low Yields:
Caption: Troubleshooting workflow for low trifluoromethylation yields.
Detailed Breakdown:
-
Reagent & Catalyst Quality:
-
Trifluoromethylating Reagents (e.g., TMSCF₃ - Ruppert-Prakash Reagent): These can degrade over time. If you suspect an issue, use a fresh batch or a bottle from a different supplier.[5]
-
Initiators/Catalysts (e.g., TBAF, CsF): Fluoride initiators are notoriously sensitive to moisture.[5] Ensure you are using a truly anhydrous source and rigorously dry reaction conditions (oven-dried glassware, anhydrous solvents). Consider purchasing a new bottle of the initiator or drying it under a high vacuum before use.[5]
-
-
Reaction Conditions:
-
Solvent Choice: The reaction is highly solvent-dependent. While THF is common, reactions can be sluggish. For less reactive substrates or when using non-fluoride initiators (like K₂CO₃), switching to a more polar, aprotic solvent like DMF can significantly accelerate the reaction and improve yields.[5]
-
Temperature and Time: Small deviations from optimal temperatures can halt the reaction or lead to side products. If the reaction stalls, a modest increase in temperature might be necessary. Monitor the reaction over time (e.g., by TLC or ¹⁹F NMR) to determine the optimal reaction time.
-
-
Substrate Reactivity:
-
The electronic nature of your precursor is crucial. The strong electron-withdrawing effect of the CF₃ group makes certain transformations challenging.[3][6] If your substrate has competing reactive sites or is electronically mismatched for the chosen method, you may need to reconsider your synthetic strategy or protecting groups.
-
Question 2: I'm struggling with poor enantioselectivity in my asymmetric synthesis. How can I improve the stereochemical outcome?
Achieving high enantiomeric excess (ee) is critical for pharmaceutical applications.
Answer:
Poor stereocontrol in the synthesis of chiral fluorinated amino acids is a significant challenge.[7][8] Success hinges on the precise interplay between the catalyst, substrate, and reaction conditions.
-
Catalyst/Auxiliary Choice: The selection of the chiral mediator is paramount. In organocatalyzed reactions, for instance, using a bis-cinchona alkaloid catalyst might be necessary for effective stereocontrol in certain fluorination reactions.[7] If using a chiral auxiliary approach, ensure the auxiliary provides sufficient steric hindrance to direct the incoming reagent effectively.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) generally increases enantioselectivity by favoring the transition state leading to the major enantiomer.[7]
-
Solvent and Additives: The solvent can influence the conformation of the catalyst-substrate complex. Screening different solvents is recommended. Sometimes, the addition of a weak base (e.g., K₂CO₃) or other additives is required to optimize both yield and enantioselectivity.[7]
-
Reagent Stoichiometry: Ensure precise control over the stoichiometry of the chiral catalyst or auxiliary. Insufficient loading can lead to a background, non-catalyzed reaction that is not stereoselective.
Question 3: My purification by column chromatography is difficult. The product co-elutes with starting material or byproducts.
Fluorinated compounds often exhibit unique chromatographic behavior.
Answer:
Purification of fluorinated molecules can be non-intuitive. The high electronegativity and lipophilicity imparted by the CF₃ group alter the polarity and interaction with the stationary phase.
-
Optimize Your Solvent System: Standard solvent systems may not be effective. A systematic screening of eluents with varying polarities is essential. Consider using solvent systems containing ethyl acetate, dichloromethane, or even ethers. Adding a small percentage of a polar solvent like methanol can sometimes improve separation.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase (C18) column, especially if your compound is highly nonpolar.
-
¹⁹F NMR for Fraction Analysis: ¹⁹F NMR is an invaluable tool. It provides a clean spectrum, often with no background, allowing you to quickly and unambiguously identify which fractions contain your desired trifluoromethylated product versus fluorinated impurities.
-
Product Loss During Workup: Ensure proper extraction techniques during the reaction workup. Product loss can occur at this stage. Use appropriate organic solvents for extraction and perform multiple extractions if necessary.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for obtaining this compound?
A1: Most syntheses involve constructing the amino acid backbone while incorporating the trifluoromethylated tail. A common and effective approach is the asymmetric alkylation of a chiral glycine enolate equivalent . In this method, a Schiff base of glycine (protected at the amine) is deprotonated to form a chiral enolate, which is then alkylated with a 3-carbon electrophile already containing the CF₃ group, such as 3,3,3-trifluoropropyl iodide or bromide. Subsequent hydrolysis yields the desired amino acid. This strategy offers good stereocontrol dictated by the chiral auxiliary.[9]
Simplified Asymmetric Alkylation Strategy:
Caption: General workflow for asymmetric synthesis of this compound.
Q2: What are the best practices for handling and storing this compound and its precursors?
A2:
-
This compound: This final product is typically a stable, grey powder.[1] For long-term storage, it is recommended to keep it at 4°C.[10][11]
-
Trifluoromethylating Reagents (e.g., TMSCF₃): These reagents are often sensitive to air and moisture.[4] They should be stored under an inert atmosphere (e.g., argon or nitrogen) and at the manufacturer's recommended temperature. Always handle them using anhydrous techniques.
-
Fluoride Initiators (e.g., TBAF): Anhydrous grades of tetrabutylammonium fluoride (TBAF) are highly hygroscopic. Store in a desiccator and handle quickly in a glovebox or under a stream of inert gas to prevent moisture absorption, which deactivates the catalyst.[5]
Q3: Which analytical techniques are crucial for this synthesis?
A3: A multi-technique approach is essential for success.
-
¹⁹F NMR Spectroscopy: This is the most powerful tool. It allows for direct monitoring of the consumption of CF₃-containing starting materials and the formation of the CF₃-containing product. The chemical shift of the CF₃ group is highly sensitive to its electronic environment, making it excellent for confirming structure and identifying fluorinated byproducts.
-
¹H and ¹³C NMR Spectroscopy: Essential for confirming the overall structure of the carbon backbone and the success of deprotection steps.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and intermediates.
-
Chiral HPLC: Indispensable for determining the enantiomeric excess (ee) of the final product in asymmetric syntheses.
Key Experimental Protocol: Asymmetric Alkylation
The following is a representative protocol for the alkylation step, a crucial C-C bond formation in the synthesis. Note: This is a generalized procedure and must be adapted based on the specific chiral auxiliary and substrate used.
Objective: To perform the stereoselective alkylation of a chiral glycine equivalent with 3,3,3-trifluoropropyl iodide.
Materials:
-
N-(diphenylmethylene)glycine tert-butyl ester (or other suitable chiral glycine equivalent)
-
3,3,3-Trifluoropropyl iodide
-
Lithium diisopropylamide (LDA) solution (freshly prepared or titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Enolate Formation: Dissolve the chiral glycine equivalent in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting deep red/orange solution at -78 °C for 30-45 minutes to ensure complete enolate formation.
-
Alkylation: Add 3,3,3-trifluoropropyl iodide (1.1 equivalents) dropwise to the enolate solution.
-
Allow the reaction mixture to stir at -78 °C for 3-4 hours, or until TLC/¹⁹F NMR analysis indicates consumption of the starting material.
-
Quenching: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.[5]
Data Summary Table
The choice of reaction conditions significantly impacts the outcome. The table below summarizes typical parameters that require optimization.
| Parameter | Common Options | Key Considerations | Potential Issues |
| Trifluoromethyl Source | TMSCF₃ (Ruppert-Prakash) | Widely used, versatile. | Requires a suitable initiator.[5] |
| Initiator/Catalyst | TBAF, CsF, K₂CO₃ | Anhydrous conditions are critical for fluoride sources.[5] | Moisture sensitivity, catalyst deactivation.[5] |
| Solvent | THF, DMF, Acetonitrile | Can dramatically affect reaction rate and yield.[5] | Sluggish reaction in THF; substrate incompatibility. |
| Base (for alkylation) | LDA, KHMDS, NaHMDS | Strong, non-nucleophilic bases are required. | Incomplete deprotonation, side reactions. |
| Temperature | -78 °C to Room Temp. | Lower temperatures often improve stereoselectivity.[7] | Slow reaction rates at very low temperatures. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Novel Methods for the Installation of Trifluoromethyl/Boryl and 1,2,4-Oxadiazole Moieties [vtechworks.lib.vt.edu]
- 7. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocatalytic Asymmetric Construction of Secondary and Tertiary Fluorides from β-Fluoro-α-Ketoacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. usbio.net [usbio.net]
- 11. usbio.net [usbio.net]
optimizing coupling conditions for Fmoc-5,5,5-trifluoronorvaline
Welcome to the technical support guide for optimizing coupling conditions for Fmoc-5,5,5-trifluoronorvaline (Fmoc-Tfn). This resource is designed for researchers, chemists, and drug development professionals encountering challenges with this unique amino acid derivative in solid-phase peptide synthesis (SPPS). Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to ensure your synthesis is successful.
Understanding the Challenge: Why is Fmoc-5,5,5-trifluoronorvaline Difficult to Couple?
The incorporation of Fmoc-5,5,5-trifluoronorvaline into a peptide sequence presents distinct challenges that stem directly from its molecular structure. Unlike standard proteinogenic amino acids, the γ-position trifluoromethyl (CF₃) group introduces a combination of steric and electronic effects that can significantly impede the efficiency of amide bond formation.[1][2]
-
Steric Hindrance: The bulky nature of the CF₃ group creates a sterically congested environment around the carboxylic acid, making it physically difficult for the incoming N-terminal amine of the growing peptide chain to approach for nucleophilic attack.[1][2] This is a primary reason why standard coupling conditions often result in low yields or complete failure.[1]
-
Electronic Effects: The CF₃ group is a potent electron-withdrawing group.[3][4] This inductive effect decreases the nucleophilicity of the carboxylate after activation, slowing down the rate of amide bond formation.[5] Furthermore, this electron-withdrawing nature increases the acidity of the α-proton, making the residue highly susceptible to racemization, particularly under basic conditions.[3]
The following diagram illustrates the core challenge in coupling Fmoc-Tfn.
Troubleshooting Guide & FAQs
This section directly addresses the most common issues encountered during the incorporation of Fmoc-Tfn.
Q1: My coupling reaction is incomplete, confirmed by a positive Kaiser test. What should I do?
A1: This is the most frequent problem and is almost always due to the steric and electronic hindrance previously described. A standard coupling protocol is rarely sufficient.
Immediate Action: Double Coupling Your first response should be to perform a second coupling (a "double coupling") with a fresh solution of activated Fmoc-Tfn.[6] This often drives the reaction to completion. If the Kaiser test is still positive after a second coupling, do not proceed with a third. Instead, cap the unreacted amines to prevent the formation of deletion sequences.[7]
Long-Term Strategy: Protocol Optimization To prevent this issue in future syntheses, you must enhance the potency of your coupling protocol from the outset.
-
Use a High-Potency Coupling Reagent: Standard activators like HBTU can be ineffective.[8] Switch to a more powerful uronium/aminium or phosphonium salt-based reagent.[8][9] HATU is a highly recommended choice for sterically hindered amino acids due to its rapid activation and high reactivity.[8][10] COMU is another excellent option with a better safety profile than HOBt/HOAt-based reagents.[10]
-
Extend Reaction Time: Sterically hindered couplings are kinetically slow.[8] Increasing the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[10]
-
Increase Temperature: Applying moderate heat (40-60°C) can help overcome the activation energy barrier.[10] Microwave-assisted peptide synthesis (MAPS) is exceptionally effective for driving difficult couplings to completion in a fraction of the time.[8]
-
Optimize Solvent: For difficult sequences prone to aggregation, N-methylpyrrolidone (NMP) is often a superior solvent to Dimethylformamide (DMF) due to its enhanced solvating properties.[8][11]
Q2: I'm observing a significant diastereomeric impurity in my final peptide. What is causing this racemization and how can I prevent it?
A2: Fmoc-Tfn is highly susceptible to racemization due to the electron-withdrawing CF₃ group, which increases the acidity of the α-proton.[3] The primary mechanism is the formation of a 5(4H)-oxazolone intermediate, which can be deprotonated by base to form an achiral enolate.[3]
Mitigation Strategies:
-
Choice of Base: The strength and steric bulk of the base used during coupling are critical. N,N-Diisopropylethylamine (DIPEA) is a common cause of racemization.[12] Switch to a bulkier or weaker base like 2,4,6-collidine or N-methylmorpholine (NMM).[12][13]
-
Minimize Pre-activation Time: Do not allow the activated amino acid solution to sit for extended periods before adding it to the resin. A long pre-activation time increases the opportunity for oxazolone formation.[10] Ideally, pre-activate for 1-5 minutes before addition.
-
Use Additives: For carbodiimide-based couplings (e.g., DIC), the addition of an agent like Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is essential to suppress racemization and is superior to HOBt.[1]
-
Avoid Excessive Heat: While heat can improve coupling efficiency, it can also accelerate racemization. Find a balance or use microwave heating, which provides rapid, controlled heating that can often minimize epimerization compared to conventional heating over long periods.
Q3: The Kaiser test is giving me an ambiguous (faint blue or yellowish) result. Can I trust it?
A3: For sterically hindered residues, the Kaiser test can sometimes be unreliable.[14] The bulky environment may prevent the ninhydrin reagent from fully accessing all unreacted N-terminal amines, leading to a false or weak negative result.[14]
-
Confirmation: If you get an ambiguous result, it is prudent to perform a recoupling step to be safe.[14]
-
Alternative Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test can be a useful alternative or complementary test. A positive TNBS test results in orange/red-colored resin beads, indicating the presence of primary amines.[15]
-
Best Practice: When synthesizing a critical or long peptide containing Fmoc-Tfn, it is wise to cleave a small amount of resin after the difficult coupling and analyze it by LC-MS. This provides definitive confirmation of coupling success and is the most trustworthy validation method.[15]
Optimized Protocols & Data
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is designed as a robust starting point for the successful incorporation of Fmoc-5,5,5-trifluoronorvaline.
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the standard Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.[13] Wash the resin thoroughly with DMF (5-7 times).
-
First Coupling - Activation: In a separate vessel, dissolve Fmoc-5,5,5-trifluoronorvaline (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF. Add a non-nucleophilic base such as 2,4,6-collidine or DIPEA (8 eq.).
-
First Coupling - Reaction: Vortex the activation mixture for 1-2 minutes. Immediately add the solution to the deprotected peptide-resin.[10] Allow the reaction to proceed for 2 hours at room temperature, or 25 minutes under microwave irradiation at 60°C.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5 times).
-
Monitoring: Perform a Kaiser test (see Protocol 2).
-
Second Coupling (if needed): If the Kaiser test is positive or ambiguous, repeat steps 2-4.
-
Capping (if needed): If the Kaiser test remains positive after the second coupling, cap the unreacted amines using an acetic anhydride solution (see Protocol 3).
Protocol 2: On-Resin Monitoring with the Kaiser Test
This qualitative test detects the presence of free primary amines.[7]
-
Sample Preparation: Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube. Wash the beads with ethanol and then add 2-3 drops of each of the three Kaiser test solutions (Potassium cyanide in pyridine, Ninhydrin in n-butanol, Phenol in n-butanol).[14]
-
Reaction: Heat the test tube at 100-110°C for 5 minutes.[16]
-
Interpretation:
Protocol 3: Capping Unreacted Amines
This step terminates unreacted peptide chains to prevent deletion impurities.[7]
-
Preparation: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).
-
Reaction: Add the capping solution to the washed peptide-resin and agitate for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (5 times) to prepare for the next deprotection cycle.
Data Summary: Coupling Reagent Comparison
The choice of coupling reagent is one of the most critical parameters for success.
| Reagent | Activating Species | Reactivity for Hindered Residues | Racemization Risk | Recommended Conditions (vs. Resin) |
| HBTU/HOBt | OBt Ester | Moderate | Moderate | 4 eq. AA, 3.9 eq. HBTU, 8 eq. Base |
| HCTU | O-6-ClBt Ester | High | Moderate | 4 eq. AA, 3.9 eq. HCTU, 8 eq. Base |
| HATU/HOAt | OAt Ester | Very High[8][10] | Low-Moderate (Base dependent) | 4 eq. AA, 3.9 eq. HATU, 8 eq. Base |
| COMU/Oxyma | Oxyma Ester | Very High[10] | Low | 4 eq. AA, 3.9 eq. COMU, 8 eq. Base |
| DIC/Oxyma | Oxyma Ester | Moderate-High | Very Low[1] | 4 eq. AA, 4 eq. DIC, 4 eq. Oxyma |
Troubleshooting Workflow
Use the following decision tree to guide your experimental process for a self-validating workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. wpage.unina.it [wpage.unina.it]
- 3. benchchem.com [benchchem.com]
- 4. The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amide - Wikipedia [en.wikipedia.org]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. jpt.com [jpt.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chempep.com [chempep.com]
Technical Support Center: Navigating the Synthesis of Peptides Containing 5,5,5-Trifluoronorvaline
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals incorporating the non-canonical amino acid 5,5,5-trifluoronorvaline into their peptide synthesis workflows. The unique properties of this amino acid, particularly the introduction of a trifluoromethyl group, can significantly enhance the metabolic stability and bioavailability of synthetic peptides.[1] However, its distinct chemical nature also presents specific challenges during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve successful synthesis of your target peptide.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of peptides containing this compound, with a focus on understanding the underlying causes and implementing effective solutions.
Issue 1: Low Coupling Efficiency of this compound
Question: I am observing a low yield or incomplete coupling when trying to incorporate Fmoc-5,5,5-trifluoronorvaline-OH into my peptide sequence. What could be the cause and how can I improve the coupling efficiency?
Answer:
Low coupling efficiency of this compound is a common issue stemming from the steric hindrance imposed by the trifluoromethyl group on the side chain. Standard coupling protocols may not be sufficient to drive the reaction to completion.
Causality Explained: The bulky and electron-withdrawing nature of the trifluoromethyl group can slow down the kinetics of the amide bond formation. This necessitates the use of more potent activation methods and optimized reaction conditions to achieve a satisfactory yield.
Recommended Solutions:
-
Employ High-Potency Coupling Reagents: Switch from standard carbodiimide reagents (e.g., DIC/HOBt) to more powerful uronium or phosphonium salt-based coupling reagents.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended due to their ability to form highly reactive activated esters.
-
-
Double Coupling: If a single coupling still results in a positive Kaiser test (indicating free amines), performing a second coupling with a fresh solution of activated amino acid is a highly effective strategy.
-
Increase Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can allow the reaction to proceed to completion. Gentle heating (e.g., to 40-50°C) can also be beneficial, but should be used with caution to minimize the risk of racemization.
-
Optimize Solvent Choice: For difficult couplings, N-methyl-2-pyrrolidone (NMP) is often a better solvent than N,N-dimethylformamide (DMF) due to its superior solvating properties, which can help to reduce peptide aggregation on the resin.
Issue 2: Potential for Side Reactions of the Trifluoromethyl Group
Question: I am concerned about the stability of the trifluoromethyl group on the norvaline side chain during the basic conditions of Fmoc deprotection with piperidine and the acidic conditions of final cleavage. Can side reactions like β-elimination of HF occur?
Answer:
While the trifluoromethyl group is generally very stable, the potential for base-catalyzed side reactions is a valid concern that requires careful consideration of the reaction conditions.
Causality Explained: The strong electron-withdrawing effect of the three fluorine atoms increases the acidity of the protons on the γ-carbon of the norvaline side chain. Under strongly basic conditions, there is a theoretical possibility of deprotonation followed by elimination of a fluoride ion (β-elimination of HF). However, studies on similar aliphatic trifluoromethyl compounds suggest that this is not a major pathway under standard SPPS conditions. The carbon-fluorine bond is exceptionally strong, making direct defluorination unlikely.[2]
Recommended Preventative Measures and Analytical Checks:
-
Mindful Fmoc Deprotection: While standard 20% piperidine in DMF is generally acceptable, for particularly sensitive sequences or if side products are observed, consider reducing the deprotection time or using a milder base like 1,8-diazabicycloundec-7-ene (DBU) at a lower concentration.
-
Thorough Washing: Ensure complete removal of piperidine after deprotection by performing extensive washes with DMF to prevent prolonged exposure of the peptide to basic conditions.
-
Mass Spectrometry Analysis of Crude Product: Carefully analyze the mass spectrum of your crude peptide for any unexpected masses. A potential β-elimination product would result in a mass loss of 20 Da (HF) from the expected molecular weight of your peptide.
-
¹⁹F NMR Spectroscopy: This is a powerful tool for detecting any changes to the trifluoromethyl group. The appearance of new fluorine signals in the ¹⁹F NMR spectrum of the crude product could indicate the presence of side products.
Issue 3: Difficulty in Purification of the Final Peptide
Question: My crude peptide containing this compound is showing a complex chromatogram, and I am having trouble separating the desired product from impurities. What are the best practices for purifying these types of peptides?
Answer:
The increased hydrophobicity imparted by the trifluoromethyl group can lead to co-elution of the target peptide with closely related impurities, making purification by reversed-phase high-performance liquid chromatography (RP-HPLC) challenging.
Causality Explained: The trifluoronorvaline residue increases the overall hydrophobicity of the peptide, which can lead to stronger interactions with the C18 stationary phase. This may cause peak broadening and poor resolution between the desired peptide and deletion or truncated sequences that have similar hydrophobic profiles.
Recommended Purification Strategies:
-
Optimize the HPLC Gradient: Use a shallower gradient of acetonitrile in water (both containing 0.1% TFA) to improve the separation of closely eluting peaks.[3][4][5][6][7]
-
Alternative Stationary Phases: If a C18 column does not provide adequate separation, consider using a different stationary phase, such as C8 or a phenyl-hexyl column, which may offer different selectivity.
-
High-Performance Flash Chromatography (HPFC): For larger scale purifications or as a pre-purification step, HPFC can be a time- and solvent-saving alternative to preparative RP-HPLC.
-
Characterize Impurities: Use mass spectrometry to identify the molecular weights of the major impurities. This information can help you to identify them as deletion sequences or potential side-products, which can guide further optimization of your synthesis and purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the main benefits of incorporating this compound into a peptide?
A1: The primary benefits are enhanced metabolic stability due to the strong C-F bonds which are resistant to enzymatic degradation, and increased hydrophobicity which can improve cell permeability and potentially prolong the plasma half-life of the peptide.[1]
Q2: Do I need to use a protected version of this compound for Fmoc-SPPS?
A2: Yes, for Fmoc-based solid-phase peptide synthesis, you must use N-α-Fmoc protected this compound (Fmoc-5,5,5-trifluoronorvaline-OH). The side chain does not have a functional group that requires protection.
Q3: How can I confirm the successful incorporation of this compound in my peptide?
A3: The most definitive methods are:
-
Mass Spectrometry: The observed molecular weight of the purified peptide should match the calculated theoretical mass, accounting for the mass of the trifluoronorvaline residue.
-
¹⁹F NMR Spectroscopy: The presence of a characteristic signal for the CF₃ group in the ¹⁹F NMR spectrum provides direct evidence of its incorporation.[8][9][10] The chemical shift of this signal can also provide information about the local environment of the amino acid within the peptide.
Q4: Can I expect any specific fragmentation patterns for the trifluoronorvaline side chain in tandem mass spectrometry (MS/MS)?
A4: While detailed fragmentation studies for this specific amino acid are not widely published, you can anticipate fragmentation patterns typical for aliphatic side chains. Common fragmentation events include the loss of the entire side chain or parts of it. The presence of the trifluoromethyl group may influence the fragmentation pathways, and careful analysis of the MS/MS data will be necessary for de novo sequencing or confirming the location of the modification.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-5,5,5-Trifluoronorvaline-OH
This protocol outlines the recommended procedure for coupling Fmoc-5,5,5-trifluoronorvaline-OH to a resin-bound peptide using HATU as the coupling reagent.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-5,5,5-trifluoronorvaline-OH (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), peptide synthesis grade
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection and thorough washing of the peptide-resin, ensure the resin is well-swollen in DMF or NMP.
-
Amino Acid Activation: In a separate reaction vessel, dissolve Fmoc-5,5,5-trifluoronorvaline-OH and HATU in DMF or NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF or NMP (3-5 times) to remove excess reagents and byproducts.
-
(Optional) Double Coupling: If the Kaiser test is positive, repeat steps 2-5.
Protocol 2: Characterization by ¹⁹F NMR Spectroscopy
This protocol provides a general guideline for the analysis of a purified peptide containing this compound by ¹⁹F NMR.
Sample Preparation:
-
Dissolve a sufficient amount of the lyophilized, purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture). The concentration will depend on the sensitivity of the NMR spectrometer, but typically ranges from 1-5 mg/mL.
-
Add a small amount of a fluorine-containing reference standard with a known chemical shift (e.g., trifluoroacetic acid or an internal standard that does not interact with the peptide) if precise chemical shift referencing is required.
NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Due to the high sensitivity of the ¹⁹F nucleus, a relatively small number of scans is often sufficient.
-
The trifluoromethyl group of the this compound residue is expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. The exact chemical shift will be dependent on the local chemical environment within the peptide.
Data Presentation
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Class | Relative Efficiency | Notes |
| HATU | Uronium Salt | Very High | Highly recommended for sterically hindered amino acids. |
| HCTU | Uronium Salt | High | A good alternative to HATU. |
| PyBOP | Phosphonium Salt | High | Another effective reagent for difficult couplings. |
| DIC/HOBt | Carbodiimide | Moderate | May require double coupling and/or longer reaction times. |
Visualizations
Diagram 1: Troubleshooting Low Coupling Efficiency
Caption: A decision tree for troubleshooting low coupling efficiency.
Diagram 2: Workflow for Peptide Synthesis with this compound
Caption: A typical workflow for SPPS incorporating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Improving Peptide Yields with 5,5,5-Trifluoronorvaline
Welcome to the technical support center for the synthesis and purification of peptides incorporating 5,5,5-trifluoronorvaline. The unique properties of this fluorinated amino acid, particularly its trifluoromethyl group, offer exciting possibilities for enhancing the metabolic stability and bioactivity of novel therapeutics.[1] However, these same properties can present significant challenges during synthesis and purification. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to navigate these challenges and improve the yield and purity of their target peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with incorporating this compound into a peptide sequence?
A1: The main difficulties arise from the physicochemical properties of the this compound residue. The trifluoromethyl group is strongly electron-withdrawing and significantly increases the hydrophobicity of the amino acid.[1] This can lead to:
-
Reduced coupling efficiency: The steric bulk and electronic effects of the trifluoromethyl group can hinder amide bond formation.
-
Peptide aggregation: The increased hydrophobicity promotes interchain interactions, leading to aggregation both on the solid-phase support during synthesis and in solution during purification.
-
Poor solubility: The final peptide may be difficult to dissolve in aqueous buffers commonly used for purification and biological assays.
Q2: How does the this compound residue affect the chromatographic behavior of the peptide during RP-HPLC purification?
A2: The high hydrophobicity of the this compound residue will increase the retention time of the peptide on reversed-phase high-performance liquid chromatography (RP-HPLC) columns. The standard method for peptide purification is RP-HPLC, typically using a C18-modified silica stationary phase.[2] For highly hydrophobic peptides, such as those containing this compound, you may need to adjust your purification strategy. This can include using a less hydrophobic column (e.g., C8 or C4) or employing a shallower gradient with a stronger organic mobile phase to achieve good separation and recovery.[2][3]
Q3: Are there any specific considerations for the final cleavage and deprotection of peptides containing this compound?
A3: The standard cleavage cocktail for Fmoc-based solid-phase peptide synthesis (SPPS) is a solution of trifluoroacetic acid (TFA) with scavengers.[4][5] While there is no direct evidence in the reviewed literature of side reactions involving the trifluoromethyl group of this compound under these conditions, it is crucial to use a comprehensive scavenger cocktail to prevent modification of other sensitive residues like Tryptophan, Tyrosine, Methionine, and Cysteine by reactive cationic species generated during deprotection.[4] A commonly used and effective mixture is "Reagent K," which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[4]
Q4: How should I handle and store peptides containing this compound?
A4: Due to their hydrophobic nature, these peptides may be challenging to dissolve. It is recommended to first attempt dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before adding an aqueous buffer. For long-term storage, lyophilized peptides should be kept at -20°C or lower.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established principles of peptide chemistry.
Issue 1: Low Coupling Yield of Fmoc-5,5,5-trifluoronorvaline-OH
Question: I am observing a low yield after the coupling step for Fmoc-5,5,5-trifluoronorvaline-OH. What are the likely causes and how can I improve the efficiency?
Answer:
Low coupling yield for Fmoc-5,5,5-trifluoronorvaline-OH is a common issue stemming from the steric hindrance and electron-withdrawing nature of the trifluoromethyl group. Here’s a breakdown of the causes and solutions:
Probable Causes:
-
Insufficient Activation: Standard coupling reagents may not be potent enough to efficiently activate the carboxylic acid of the sterically hindered this compound.
-
Steric Hindrance: The bulky trifluoromethyl group can physically block the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.
-
On-Resin Aggregation: The hydrophobicity of the this compound residue can cause the peptide chains to aggregate on the solid support, making the N-terminal amine inaccessible.
Solutions:
-
Utilize a High-Potency Coupling Reagent: For sterically hindered amino acids, more powerful coupling reagents are recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered a gold standard for such challenging couplings due to its high reactivity and ability to suppress racemization.[1]
-
Optimize Coupling Protocol:
-
Double Coupling: Perform the coupling step twice to ensure all available N-terminal amines have reacted. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-5,5,5-trifluoronorvaline-OH.[4]
-
Increase Reaction Time: Extend the coupling time to allow the sterically hindered reaction to proceed to completion.
-
-
Improve Solvation: Use N-Methylpyrrolidone (NMP) as the solvent instead of or in addition to Dimethylformamide (DMF) to enhance the solvation of the growing peptide chain and disrupt aggregation.
Experimental Protocol: HATU-Mediated Coupling of Fmoc-5,5,5-trifluoronorvaline-OH
This protocol is a general guideline for a 0.1 mmol scale synthesis. Equivalents are relative to the resin loading.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Repeat the piperidine treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).[6]
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-5,5,5-trifluoronorvaline-OH (5 equivalents), HATU (4.9 equivalents), and a hindered base like N,N-Diisopropylethylamine (DIPEA) (10 equivalents) in DMF.[6][7]
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[7]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[7]
-
If the Kaiser test is positive, a second coupling is recommended.
-
After a successful coupling, wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).[8]
-
dot
Caption: Troubleshooting workflow for low coupling yield.
Issue 2: Peptide Aggregation During Synthesis and Purification
Question: My peptide containing this compound is showing signs of aggregation. How can I mitigate this?
Answer:
Peptide aggregation is a significant challenge due to the hydrophobic nature of the this compound residue. Aggregation can occur on the resin during synthesis, leading to incomplete reactions and low yields, and in solution after cleavage, complicating purification.
Probable Causes:
-
Hydrophobic Interactions: The trifluoromethyl groups on the peptide chains tend to associate to minimize contact with polar solvents, leading to aggregation.
-
Secondary Structure Formation: The peptide sequence may adopt conformations, such as beta-sheets, that promote intermolecular hydrogen bonding and aggregation.
Solutions:
-
During Synthesis:
-
Use a Low-Loading Resin: High-loading resins can increase the proximity of peptide chains, promoting aggregation.
-
Incorporate "Difficult Sequence" Protocols: For sequences prone to aggregation, specialized synthesis protocols, such as microwave-assisted peptide synthesis (MAPS), can improve outcomes by using elevated temperatures to disrupt secondary structures.
-
-
During Purification:
-
Optimize Dissolution: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase for RP-HPLC.
-
Adjust HPLC Conditions:
-
Use a Less Hydrophobic Column: A C8 or C4 column may provide better separation and recovery than a C18 column for highly hydrophobic peptides.[3]
-
Employ a Shallow Gradient: A slow, shallow gradient (e.g., 0.5% change in organic phase per minute) can improve the resolution of closely eluting species.[3][9]
-
Increase Column Temperature: Running the HPLC at an elevated temperature (e.g., 40-60°C) can help disrupt aggregates and improve peak shape.
-
-
dot
Caption: Strategies to mitigate peptide aggregation.
Issue 3: Poor Solubility of the Purified Peptide
Question: My purified, lyophilized peptide containing this compound is insoluble in my aqueous buffer. What can I do?
Answer:
Poor solubility is a direct consequence of the high hydrophobicity imparted by the this compound residue.
Probable Cause:
-
High Hydrophobicity: The peptide is too non-polar to dissolve in an aqueous environment.
Solutions:
-
Initial Dissolution in Organic Solvent:
-
Dissolve the peptide in a minimal amount of a water-miscible organic solvent such as DMSO, DMF, or acetonitrile.
-
Once fully dissolved, slowly add the aqueous buffer to the peptide solution with vortexing until the desired final concentration is reached. Be mindful that a high percentage of organic solvent may affect your downstream biological assays.
-
-
pH Adjustment: If the peptide has ionizable side chains (e.g., Asp, Glu, Lys, Arg, His), adjusting the pH of the buffer away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility.
-
Use of Denaturants: For peptides that are extremely difficult to dissolve, a denaturant such as 6 M guanidine hydrochloride (GdnHCl) can be used. However, this is often not compatible with biological assays and would require subsequent removal.
| Solvent/Additive | Application | Considerations |
| DMSO | Initial dissolution of hydrophobic peptides | Generally well-tolerated in cell-based assays at low concentrations (<0.5%). |
| DMF/Acetonitrile | Alternatives to DMSO for initial dissolution | May have higher toxicity in biological assays compared to DMSO. |
| pH Adjustment | For peptides with ionizable residues | Ensure the final pH is compatible with your experiment. |
| Guanidine HCl | For highly aggregated or insoluble peptides | Will denature the peptide; removal is necessary for most biological applications. |
Detailed Experimental Protocols
Protocol 1: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups using a standard TFA-based cocktail.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 2 hours.[7]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For most peptides, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is sufficient.[7] If your peptide contains sensitive residues like Trp, Met, or Cys, the use of "Reagent K" (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) is recommended to minimize side reactions.[4]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[8]
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a cold centrifuge tube.
-
Precipitate the crude peptide by adding the TFA solution dropwise into 10-20 volumes of cold diethyl ether.[7]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and repeat the ether wash twice to remove scavengers.[7]
-
-
Drying: Dry the resulting peptide pellet under vacuum to obtain the crude peptide.
Protocol 2: Purification by RP-HPLC
This protocol provides a general starting point for the purification of a hydrophobic peptide containing this compound.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO, then dilute with mobile phase A to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A C8 or C4 reversed-phase column is recommended.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Gradient Elution:
-
Start with a scouting gradient to determine the approximate elution percentage of your peptide (e.g., a linear gradient of 5% to 95% B over 30 minutes).
-
Based on the scouting run, design a shallower, focused gradient around the elution point of your target peptide. For example, if the peptide elutes at 50% B in the scouting run, a purification gradient of 40% to 60% B over 40 minutes may provide better resolution.[10]
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Protocol 3: Characterization by Mass Spectrometry
Mass spectrometry is a critical tool for confirming the identity of your synthesized peptide.
-
Sample Preparation: Prepare a solution of the purified peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight of the peptide. The observed mass should correspond to the calculated theoretical mass.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.
-
-
Data Analysis: The fragmentation pattern (b- and y-ions) can be used to confirm the amino acid sequence of the peptide.[11] While no specific fragmentation behavior for this compound is documented in the provided search results, standard peptide fragmentation patterns are expected.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selekt.biotage.com [selekt.biotage.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Deprotection of 5,5,5-Trifluoronorvaline in SPPS
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that incorporating non-canonical amino acids like 5,5,5-Trifluoronorvaline (TFNV) into peptides can unlock novel therapeutic properties but also present unique synthetic challenges. This guide provides in-depth troubleshooting advice and validated protocols to address the specific deprotection issues encountered when using Fmoc-TFNV-OH in Solid-Phase Peptide Synthesis (SPPS).
The this compound side chain contains a highly electronegative trifluoromethyl (CF₃) group. This group is fundamental to the amino acid's utility—enhancing metabolic stability, modulating pKa, and influencing peptide conformation—but it is also the source of its synthetic difficulty.[1][2] Its strong electron-withdrawing nature significantly impacts the reactivity of the adjacent α-carbon, making it a focal point for side reactions during the basic conditions of Fmoc deprotection.
This resource is structured as a series of frequently asked questions that directly address common problems observed in the lab. We will explore the chemical mechanisms behind these issues and provide field-proven solutions to ensure the integrity and purity of your final peptide product.
Troubleshooting Guide & FAQs
Q1: I am observing significant epimerization (>5%) at my TFNV residue after synthesis. What is the cause and how can it be minimized?
A1: Cause of Epimerization
This is the most common issue encountered with TFNV. The epimerization, or racemization, of the TFNV stereocenter is a direct consequence of the powerful electron-withdrawing inductive effect of the terminal trifluoromethyl (CF₃) group. This effect propagates down the alkyl chain, increasing the acidity of the α-proton (the proton attached to the chiral α-carbon).
During the Fmoc deprotection step, the peptide is exposed to a base, typically a 20% piperidine solution in DMF.[3] This basic environment can facilitate the abstraction of the now-acidic α-proton, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of L- and D-isomers (epimers) of the TFNV residue in your peptide sequence. Amino acids with electron-withdrawing groups in their side chains are known to be particularly susceptible to this mechanism.[4]
Mechanism of Base-Induced Epimerization of TFNV
Caption: Base-catalyzed abstraction of the acidic α-proton leads to a planar enolate, which can be reprotonated to yield a mix of L- and D-isomers.
Solutions to Minimize Epimerization:
The key is to modify the deprotection conditions to be less harsh while still ensuring complete Fmoc removal.
-
Use a Milder Base Cocktail: Standard 20% piperidine is often too basic for sensitive residues. A widely adopted alternative is a combination of a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with a lower concentration of a secondary amine scavenger like piperazine or piperidine.[5][6][7]
-
Incorporate a Weak Acid: Adding a small amount of a weak acid, such as formic acid, to the deprotection solution can help buffer the basicity and quench the enolate intermediate, thereby suppressing epimerization.[5][8]
-
Reduce Exposure Time: Minimize the total time the TFNV residue is exposed to the basic deprotection solution. Use shorter, repeated treatments (e.g., 2 x 3 minutes) instead of a single long one (e.g., 1 x 10 minutes).
| Deprotection Cocktail | Composition | Recommended Use | Pros | Cons |
| Standard | 20% Piperidine in DMF | Standard, robust amino acids | Fast, effective deprotection | High risk of TFNV epimerization |
| Milder (Option 1) | 5% Piperazine, 2% DBU in DMF | Sensitive sequences, TFNV | Very fast, reduced epimerization risk | DBU can promote aspartimide formation in Asp-containing sequences |
| Milder (Option 2) | 2% Piperidine, 2% DBU in DMF | Sensitive sequences, TFNV | Fast, effective, readily available reagents | DBU can promote aspartimide formation |
| Buffered | 5% Piperazine, 2% DBU, 1% Formic Acid in DMF | Sequences prone to epimerization or aspartimide formation | Suppresses both epimerization and aspartimide formation[8] | Slightly more complex cocktail preparation |
Q2: I'm seeing low coupling efficiency for the amino acid after the TFNV residue. My Kaiser test is positive after the first coupling. What's happening?
A2: Cause of Poor Coupling Efficiency
This is the second major challenge associated with TFNV. The same electron-withdrawing effect of the CF₃ group that increases α-proton acidity also reduces the nucleophilicity of the TFNV α-amino group after Fmoc deprotection. A less nucleophilic amine is a less effective attacker of the activated carboxyl group of the incoming amino acid, resulting in a slower and less efficient peptide bond formation. This issue is common for many electron-deficient amino acids.[9][10]
Troubleshooting Workflow for TFNV-Related SPPS Issues
Caption: A systematic workflow for diagnosing and solving common issues when incorporating TFNV in SPPS.
Solutions to Improve Coupling Efficiency:
To overcome the reduced nucleophilicity of the TFNV amine, a more reactive activated ester is required.
-
Use a High-Potency Coupling Reagent: Standard carbodiimide reagents (DIC, DCC) may be insufficient. Switch to a more powerful uronium/aminium or phosphonium salt-based reagent. HATU is often considered the gold standard for difficult couplings, with HCTU and PyBOP also being excellent choices.[10][11]
-
Perform a Double Coupling: After the first coupling reaction, perform a Kaiser test. If it is positive (indicating free amines), drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.[10]
-
Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) than standard couplings. If using a microwave peptide synthesizer, the elevated temperature will significantly help drive the reaction to completion.[11]
Q3: Should I be concerned about the stability of the trifluoromethyl (CF₃) group itself during basic Fmoc deprotection or acidic cleavage?
A3: Stability of the CF₃ Group
The C-F bond is exceptionally strong, and the trifluoromethyl group is highly stable under the standard conditions of Fmoc-SPPS.
-
Basic Deprotection: The CF₃ group is resistant to the basic conditions of piperidine or DBU/piperazine cocktails. Elimination of fluoride (loss of HF) is not a concern under these conditions.
-
Acidic Cleavage: The CF₃ group is also completely stable to the strong acidic conditions used for final peptide cleavage and side-chain deprotection, such as 95% trifluoroacetic acid (TFA).[12] Even the much harsher conditions of anhydrous hydrogen fluoride (HF) used in Boc-chemistry SPPS do not affect the CF₃ group.[13]
You can be confident that the trifluoromethyl moiety on the TFNV side chain will remain intact throughout your entire synthesis workflow.
Detailed Experimental Protocols
Protocol 1: Modified Fmoc Deprotection for TFNV-Containing Peptides
This protocol is designed to minimize epimerization while ensuring complete removal of the Fmoc group.
-
Reagent Preparation:
-
Prepare the deprotection cocktail: 5% (v/v) Piperazine, 2% (v/v) DBU in high-purity DMF . For sequences also containing sensitive Asp residues, add 1% (v/v) Formic Acid.[8]
-
-
Resin Swelling and Initial Wash:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
-
First Deprotection Treatment:
-
Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate via nitrogen bubbling or orbital shaking for 3 minutes .
-
Drain the solution.
-
-
Second Deprotection Treatment:
-
Add a fresh aliquot of the deprotection cocktail to the resin.
-
Agitate for 3 minutes .
-
Drain the solution.
-
-
Thorough Washing:
-
Wash the resin extensively with DMF (5-7 times) to ensure complete removal of the deprotection reagents and the dibenzofulvene-adduct.
-
The resin is now ready for the subsequent coupling step.
-
Protocol 2: Optimized Coupling of an Amino Acid to a TFNV N-Terminus
This protocol uses HATU to overcome the low nucleophilicity of the deprotected TFNV amine.
-
Reagent Preparation (in a separate vessel):
-
Dissolve the incoming Fmoc-protected amino acid (4 equivalents relative to resin loading) in DMF.
-
Add HATU (3.9 equivalents) to the amino acid solution.
-
Add a non-nucleophilic base, such as DIPEA (8 equivalents).
-
Allow the solution to pre-activate for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected TFNV-peptide-resin.
-
Agitate for a minimum of 45-60 minutes . For particularly difficult sequences, extend this time to 2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
-
Monitoring and Decision Point:
-
Perform a qualitative Kaiser test on a small sample of resin beads.
-
If the test is negative (beads are colorless/yellow): The coupling is complete. Proceed with washing (2 more times with DMF) and the next synthesis cycle.
-
If the test is positive (beads are blue/purple): The coupling is incomplete. Proceed to Step 5.
-
-
Second Coupling (Double Coupling):
-
Repeat steps 1 and 2 with a fresh solution of activated amino acid to drive the reaction to completion.
-
Following the second coupling, wash the resin thoroughly with DMF (5 times).
-
References
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Cleavage Cocktails for 5,5,5-Trifluoronorvaline (TFNV) Peptides
Introduction: The Unique Challenge of Trifluoronorvaline Peptides
The incorporation of 5,5,5-trifluoronorvaline (TFNV), a fluorinated amino acid, into peptide sequences is a powerful strategy for enhancing structural stability, metabolic resistance, and binding affinity.[1] The trifluoromethyl group, one of the most stable organic structures, is generally inert to standard cleavage conditions.[2] However, the presence of TFNV can significantly increase the hydrophobicity of the peptide, potentially leading to challenges during the final cleavage and deprotection step.[1] Issues such as incomplete cleavage, aggregation, and difficulty in purification are common hurdles faced by researchers.
This technical support guide provides a comprehensive resource for scientists and drug development professionals to navigate the complexities of cleaving TFNV-containing peptides. We will delve into troubleshooting common problems, provide optimized cleavage protocols, and explain the rationale behind cocktail component selection to ensure you achieve the highest possible yield and purity for your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a cleavage cocktail in solid-phase peptide synthesis (SPPS)?
A1: The cleavage cocktail serves two critical roles in SPPS. Firstly, it uses a strong acid, most commonly trifluoroacetic acid (TFA), to cleave the bond linking the synthesized peptide to the solid support resin. Secondly, it simultaneously removes the acid-labile side-chain protecting groups from the amino acid residues in a process known as global deprotection.[3]
Q2: Why are scavengers essential components of a cleavage cocktail?
A2: During the acidic cleavage process, highly reactive carbocations are generated from the cleaved protecting groups and the resin linker.[4] These electrophilic species can indiscriminately modify sensitive amino acid residues with nucleophilic side chains, such as tryptophan, methionine, cysteine, and tyrosine, leading to undesired byproducts.[4][5] Scavengers are nucleophilic compounds added to the cocktail to trap these carbocations before they can react with the peptide.[6]
Q3: What are some common scavengers and their specific roles?
A3: The choice of scavengers is dictated by the amino acid composition of the peptide. Here are some of the most frequently used scavengers and their primary functions:
| Scavenger | Primary Target(s) | Function |
| Triisopropylsilane (TIS) | Trityl (Trt) and other carbocations | A universal scavenger that effectively quenches carbocations, preventing the alkylation of tryptophan and cysteine.[3] |
| Water (H₂O) | tert-Butyl (tBu) cations | Suppresses the t-butylation of tryptophan residues.[4] |
| 1,2-Ethanedithiol (EDT) | Thiol-protecting groups, oxidation | A reducing agent that prevents the oxidation of cysteine and methionine and assists in scavenging trityl groups.[7] |
| Thioanisole | Arginine protecting groups (Pmc, Pbf) | Accelerates the deprotection of arginine side chains and scavenges carbocations.[4] |
| Phenol | Various carbocations | A general scavenger for a range of carbocations.[4] |
Q4: Does the trifluoromethyl group of TFNV pose a risk of side reactions during TFA cleavage?
A4: The trifluoromethyl group is exceptionally stable and is not expected to undergo degradation or participate in side reactions under standard TFA cleavage conditions.[2] The primary challenge associated with TFNV is not its reactivity but its influence on the overall physicochemical properties of the peptide, particularly increased hydrophobicity.
Q5: How does the increased hydrophobicity of TFNV-containing peptides affect the cleavage process?
A5: Increased hydrophobicity can lead to several complications. The peptide may be more prone to aggregation during and after cleavage, making it difficult to handle and purify. Furthermore, hydrophobic peptides may exhibit poor solubility in the cleavage cocktail or the subsequent precipitation solvent (typically cold diethyl ether), leading to lower recovery and yield.[8]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the cleavage of TFNV-containing peptides.
Problem 1: Low Peptide Yield After Cleavage
Possible Cause 1: Incomplete Cleavage from the Resin
-
Explanation: The peptide remains attached to the solid support, resulting in a significant loss of product.
-
Troubleshooting Steps:
-
Confirm Incomplete Cleavage: Perform a post-cleavage Kaiser test on a small sample of the resin beads. A positive result (blue/purple color) indicates the presence of free primary amines, confirming that the peptide has not been fully cleaved.[9]
-
Optimize Cleavage Time: Extend the cleavage reaction time. For hydrophobic or sterically hindered peptides, a longer duration (e.g., 4-6 hours) may be necessary. It is advisable to perform a time-course study on a small scale to determine the optimal cleavage time.
-
Increase Scavenger Concentration: In some cases, byproducts from protecting groups can re-attach to the peptide or resin, hindering cleavage. Increasing the concentration of scavengers like TIS can help mitigate this.
-
Repeat the Cleavage: If incomplete cleavage is confirmed, the resin can be subjected to a second round of cleavage with a fresh cocktail.
-
Possible Cause 2: Peptide Precipitation in the Cleavage Cocktail
-
Explanation: Highly hydrophobic TFNV-containing peptides may have limited solubility in the TFA-based cleavage cocktail, causing them to precipitate on the resin beads.
-
Troubleshooting Steps:
-
Modify the Cleavage Cocktail: Consider adding a small percentage of a co-solvent like dichloromethane (DCM) to the cleavage cocktail to improve the solubility of the hydrophobic peptide.
-
Post-Cleavage Resin Wash: After collecting the initial filtrate, wash the resin with a small volume of neat TFA or a TFA/DCM mixture to dissolve any precipitated peptide and combine the filtrates.
-
Possible Cause 3: Peptide Loss During Workup
-
Explanation: The peptide is lost during the precipitation and washing steps.
-
Troubleshooting Steps:
-
Check the Supernatant: After precipitation with cold diethyl ether and centrifugation, carefully collect and analyze a small aliquot of the ether supernatant by mass spectrometry to check for the presence of your peptide.
-
Optimize Precipitation: If the peptide is found to be soluble in ether, consider using a different precipitation solvent, such as cold methyl t-butyl ether (MTBE), or reducing the volume of ether used.
-
Problem 2: Presence of Unexpected Impurities in the Crude Peptide
Possible Cause 1: Alkylation of Sensitive Residues
-
Explanation: Insufficient or inappropriate scavengers in the cleavage cocktail have failed to trap all the reactive carbocations, leading to modification of sensitive amino acids.
-
Troubleshooting Steps:
-
Review Your Scavenger Strategy: Ensure your cleavage cocktail contains the appropriate scavengers for your peptide sequence. For peptides containing tryptophan, TIS and water are crucial. For cysteine-containing peptides, EDT is recommended to prevent oxidation.[7]
-
Use a "Universal" Cleavage Cocktail: For complex peptides or when in doubt, "Reagent K" (TFA/water/phenol/thioanisole/EDT) is a robust and widely used cocktail that protects a broad range of sensitive residues.[4]
-
Possible Cause 2: Incomplete Deprotection of Side Chains
-
Explanation: Some side-chain protecting groups may not have been fully removed during the cleavage process, resulting in a heterogeneous mixture of partially protected peptides.
-
Troubleshooting Steps:
-
Extend Cleavage Time: As with incomplete cleavage from the resin, extending the reaction time can facilitate the complete removal of stubborn protecting groups.
-
Optimize Scavengers for Specific Protecting Groups: For example, the removal of the Pbf protecting group from arginine can be accelerated by the inclusion of thioanisole in the cleavage cocktail.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for TFNV peptide cleavage.
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is a highly corrosive and volatile acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Cleavage for TFNV-Peptides
This protocol is suitable for most TFNV-containing peptides, especially those lacking other sensitive residues like tryptophan, cysteine, or methionine.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether or methyl t-butyl ether (MTBE)
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin in the reaction vessel.
-
Cocktail Preparation: Prepare the cleavage cocktail fresh by combining the following reagents in the specified ratio:
-
TFA/TIS/H₂O (95:2.5:2.5, v/v/v)
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Collection: Drain the filtrate containing the cleaved peptide into a clean collection tube.
-
Resin Wash: Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: In a larger centrifuge tube, add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE with gentle vortexing. A white precipitate of the peptide should form.
-
Incubation: Place the centrifuge tube at -20°C for at least 30 minutes to maximize precipitation.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice with cold ether, centrifuging and decanting each time to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Optimized "Odorless" Cleavage for Hydrophobic or Sensitive TFNV-Peptides (Reagent B)
This protocol is recommended for TFNV-containing peptides that are particularly hydrophobic or contain sensitive residues like tryptophan. The use of TIS and phenol provides robust scavenging without the strong odor of thiol-based scavengers.[10]
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether or methyl t-butyl ether (MTBE)
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin in the reaction vessel.
-
Cocktail Preparation: Prepare "Reagent B" fresh by combining the following reagents in the specified ratio:[10]
-
TFA/Phenol/H₂O/TIS (88:5:5:2, v/w/v/v) (Note: Phenol is a solid at room temperature and should be weighed).
-
-
Cleavage Reaction: Add Reagent B to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Collection: Drain the filtrate into a clean collection tube.
-
Resin Wash: Wash the resin twice with a small volume of fresh Reagent B and combine the filtrates.
-
Precipitation, Washing, and Drying: Follow steps 6-9 from Protocol 1.
Mechanism of Scavenger Action
Caption: Mechanism of carbocation scavenging during cleavage.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. | Semantic Scholar [semanticscholar.org]
- 9. analytical-sales.com [analytical-sales.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Peptides with 5,5,5-Trifluoronorvaline
For researchers, medicinal chemists, and drug development professionals, the incorporation of non-canonical amino acids into peptides is a powerful strategy to enhance therapeutic properties. Among these, 5,5,5-trifluoronorvaline (TFN), a fluorinated analog of norvaline, is of particular interest for its ability to improve metabolic stability and bioactivity.[1] However, the introduction of the trifluoromethyl group presents unique challenges and opportunities for characterization by mass spectrometry. This guide provides an in-depth technical comparison of the mass spectrometric behavior of TFN-containing peptides against their canonical norvaline counterparts, offering both theoretical insights and practical experimental protocols.
The Significance of this compound in Peptide Chemistry
The substitution of hydrogen atoms with fluorine is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of molecules. In peptides, the incorporation of TFN can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation, increasing the peptide's half-life in vivo.[1]
-
Increased Bioactivity: The high electronegativity of fluorine can alter the electronic environment of the peptide, potentially leading to stronger interactions with biological targets.[1]
-
Conformational Control: The steric bulk and unique electronic properties of the trifluoromethyl group can influence peptide folding and secondary structure.
Given these advantages, robust analytical methods to confirm the incorporation of TFN and to characterize the resulting peptides are essential. Mass spectrometry is the primary tool for this purpose.
Foundational Principles of Peptide Fragmentation in Mass Spectrometry
To understand the analysis of TFN-containing peptides, it is crucial to first grasp the fundamental principles of peptide fragmentation in tandem mass spectrometry (MS/MS). The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).
-
Collision-Induced Dissociation (CID): In CID, precursor peptide ions are accelerated and collided with an inert gas. This collision imparts vibrational energy, leading to fragmentation primarily at the amide bonds along the peptide backbone. This process generates a series of b- and y-type fragment ions . CID is highly effective for smaller, doubly charged peptides.
-
Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply protonated peptide precursor. This induces fragmentation of the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions . A key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) and to fragment larger, more highly charged peptides.[2]
The complementarity of CID and ETD provides a more comprehensive sequence coverage for peptide identification.[2]
Comparative Fragmentation Analysis: TFN-Peptides vs. Norvaline-Peptides
The introduction of a trifluoromethyl group on the norvaline side chain is expected to significantly influence the fragmentation behavior of the peptide. While direct comparative experimental data for TFN-peptides is not extensively published, we can infer the likely fragmentation pathways based on the known behavior of fluorinated organic compounds and general principles of mass spectrometry.
Collision-Induced Dissociation (CID) Analysis
In CID, the high-energy collisions can lead to fragmentation within the amino acid side chains in addition to backbone cleavage.
Norvaline-Containing Peptides: The fragmentation of a peptide containing norvaline (Nva) is expected to be straightforward, with the primary fragmentation occurring at the peptide backbone to produce b- and y-ions. The isobutyl side chain of norvaline is relatively stable and less likely to undergo significant fragmentation itself.
This compound-Containing Peptides: The presence of the highly electronegative fluorine atoms in the TFN side chain introduces new potential fragmentation pathways:
-
Neutral Loss of HF: A characteristic fragmentation of fluorinated compounds is the neutral loss of hydrogen fluoride (HF), corresponding to a mass loss of 20 Da.[3] This can occur from the precursor ion or from fragment ions containing the TFN residue.
-
Loss of the Trifluoromethyl Radical: The CF3 group can be lost as a radical (•CF3), resulting in a mass loss of 69 Da. The stability of the CF3+ cation makes this a plausible fragmentation pathway.[3]
-
Cleavage of the C-C bond adjacent to the CF3 group: Alpha cleavage next to the carbon bearing the fluorine atoms is a common fragmentation pattern for alkyl halides and can be expected here.[4]
-
Influence on b- and y-ion series: The electron-withdrawing nature of the trifluoromethyl group may influence the relative abundance of b- and y-ions, potentially altering the overall appearance of the CID spectrum compared to the norvaline-containing counterpart.
Electron Transfer Dissociation (ETD) Analysis
ETD is known for preserving side chains and labile modifications. This makes it particularly interesting for the analysis of TFN-peptides.
Norvaline-Containing Peptides: ETD of a norvaline-containing peptide will primarily result in c- and z-type ions due to cleavage of the N-Cα backbone bonds. The norvaline side chain is expected to remain intact on the resulting fragment ions.
This compound-Containing Peptides: In ETD, the trifluoromethyl group of TFN is expected to be largely retained on the c- and z-ions. This can be advantageous for:
-
Unambiguous Localization: The mass shift of +54 Da (3F - 3H) on the fragment ions containing TFN will allow for precise localization of the modification within the peptide sequence.
-
Minimal Side Chain Fragmentation: Unlike CID, ETD should produce minimal fragmentation of the TFN side chain, leading to cleaner and more easily interpretable spectra for sequencing.
However, it is possible that the highly electronegative CF3 group could influence the electron transfer process itself, potentially affecting fragmentation efficiency compared to the non-fluorinated peptide.
Data Summary: Predicted Fragmentation Differences
| Feature | Norvaline-Peptide | This compound-Peptide |
| Precursor Mass Shift | Baseline | +54.003 Da |
| CID Fragmentation | Predominantly b- and y-ions. | Predominantly b- and y-ions with additional characteristic neutral losses (HF, •CF3) and side-chain fragmentation. |
| ETD Fragmentation | Predominantly c- and z-ions with intact side chain. | Predominantly c- and z-ions with the TFN side chain largely intact, allowing for precise localization. |
| Characteristic Losses | Typically none from the side chain. | Neutral loss of HF (20 Da), •CF3 (69 Da). |
| Sequencing Confidence | High with standard CID/ETD. | Potentially more complex in CID due to side-chain fragmentation. Higher confidence in ETD for localization. |
Experimental Protocols
To facilitate the direct comparison of TFN- and norvaline-containing peptides, the following experimental protocols are provided.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the synthesis of a model hexapeptide, Tyr-Ala-Gly-X-Leu-Arg, where X is either Norvaline (Nva) or this compound (TFN), using a standard Fmoc/tBu strategy.[4][5]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Leu-OH, Fmoc-L-Nva-OH, Fmoc-L-TFN-OH, Fmoc-L-Gly-OH, Fmoc-L-Ala-OH, Fmoc-L-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Repeat once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Iterative Synthesis: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry. Add the cleavage cocktail and agitate for 3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the solution to cold diethyl ether.
-
Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the mass of the purified peptide by mass spectrometry.
LC-MS/MS Analysis Protocol
Materials:
-
Purified TFN- and Nva-containing peptides
-
LC-MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)
-
A C18 reverse-phase LC column
-
A tandem mass spectrometer capable of both CID and ETD fragmentation (e.g., an Orbitrap Tribrid)
Procedure:
-
Sample Preparation: Dissolve the purified peptides in Solvent A to a final concentration of 1 pmol/µL.
-
Liquid Chromatography:
-
Inject 1 µL of the peptide solution onto the C18 column.
-
Elute the peptides using a gradient of Solvent B (e.g., 5-40% over 30 minutes) at a flow rate of 300 nL/min.
-
-
Mass Spectrometry:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full scan mass spectra in the Orbitrap at a resolution of 120,000 from m/z 350-1500.
-
MS2 Scans (CID and ETD):
-
For the top N most intense precursor ions, perform sequential fragmentation using both CID and ETD.
-
CID: Isolate precursor ions in the ion trap, fragment using a normalized collision energy of 35%, and detect the fragment ions in the ion trap.
-
ETD: Isolate precursor ions in the ion trap, perform ETD with a calibrated reaction time, and detect the fragment ions in the ion trap.
-
-
-
Data Analysis:
-
Analyze the resulting spectra to identify b-, y-, c-, and z-ions.
-
Compare the fragmentation patterns of the TFN- and Nva-peptides, paying close attention to the presence of characteristic neutral losses in the CID spectra of the TFN-peptide and the mass shifts in the ETD fragment ions.
-
Use proteomics software to search the data against a small database containing the sequences of the two model peptides, defining TFN as a variable modification on norvaline.
-
Visualizing Workflows and Fragmentation
Conclusion and Future Outlook
The incorporation of this compound offers a promising avenue for the development of more stable and potent peptide therapeutics. A thorough understanding of their behavior in mass spectrometry is critical for their successful characterization. While direct comparative studies are still emerging, the principles of mass spectrometry allow us to predict distinct fragmentation patterns for TFN-containing peptides. The complementary use of CID and ETD is essential, with CID providing insights into the stability of the fluorinated side chain and ETD offering a robust method for localizing the TFN residue. The experimental protocols provided in this guide offer a clear path for researchers to generate the necessary data to further elucidate the fragmentation mechanisms of these important molecules, thereby accelerating their development from the bench to the clinic.
References
A Comparative Guide to Circular Dichroism Spectroscopy of Peptides Containing 5,5,5-Trifluoronorvaline
This guide provides an in-depth technical comparison of the conformational effects induced by the incorporation of the non-canonical amino acid 5,5,5-trifluoronorvaline (TFNV) into peptide backbones, as analyzed by circular dichroism (CD) spectroscopy. We will explore the foundational principles of peptide fluorination, the mechanics of CD spectroscopy, and the causal relationships between the unique physicochemical properties of TFNV and the resulting changes in peptide secondary structure. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated amino acids for advanced peptide design.
The Rationale for Fluorination in Peptide Chemistry
The strategic incorporation of fluorinated amino acids into peptide sequences has become a powerful strategy in medicinal chemistry and materials science.[1] Fluorine's unique properties—its high electronegativity, small van der Waals radius (similar to hydrogen), and the metabolic stability of the carbon-fluorine bond—can profoundly influence a peptide's structure, stability, and biological function.[2][3]
Key advantages conferred by fluorination include:
-
Enhanced Stability: Fluorination, particularly with trifluoromethyl groups, can significantly increase a peptide's resistance to proteolytic degradation by sterically shielding susceptible peptide bonds.[1][2] This directly translates to a longer in-vivo half-life, a critical factor in therapeutic peptide development.
-
Modulated Bioactivity: The electron-withdrawing nature and lipophilicity of fluorinated side chains can alter a peptide's binding affinity and specificity for its biological targets.[2]
-
Conformational Control: The steric bulk and unique hydrophobic nature of fluorinated alkyl groups, a phenomenon often termed the "fluorous effect," can be used to deliberately influence the peptide's secondary structure, such as favoring β-sheets over α-helices.[4][5][6]
This compound, an analogue of leucine, introduces a trifluoromethyl group at the terminus of its side chain. This modification serves as a potent tool for probing and engineering the conformational landscape of peptides, with circular dichroism spectroscopy being the primary analytical method for observing these changes.
Fundamentals of Circular Dichroism (CD) Spectroscopy for Peptide Analysis
Circular dichroism is a form of light absorption spectroscopy that measures the difference in absorption of left-handed versus right-handed circularly polarized light by chiral molecules.[7][8] In peptides and proteins, the primary chromophores in the far-UV region (190-260 nm) are the amide bonds of the polypeptide backbone.[7] The spatial arrangement of these bonds in regular secondary structures gives rise to characteristic CD spectra.
-
α-Helix: This structure is characterized by two negative bands of similar magnitude at approximately 222 nm (from the n→π* transition) and 208 nm (from the π→π* transition), and a strong positive band around 192 nm.[9]
-
β-Sheet: This conformation typically displays a single broad negative band near 215-220 nm and a positive band between 195 and 200 nm.[4]
-
Random Coil: An unstructured peptide lacks regular hydrogen bonding and exhibits a strong negative band near 200 nm.[10]
By analyzing the shape and magnitude of the CD spectrum, one can gain qualitative and quantitative insights into the secondary structure content of a peptide in solution.[7][11]
Comparative Analysis: The Conformational Impact of this compound
To illustrate the effect of TFNV, we will consider a model peptide system where a natural hydrophobic residue, such as Leucine (Leu), is substituted with TFNV. While direct literature on TFNV is sparse, extensive studies on analogous highly fluorinated amino acids, such as 5,5,5,5',5',5'-hexafluoroleucine (Hfl), provide a strong basis for predicting its conformational impact.[4][6]
Research has consistently shown that highly fluorinated aliphatic amino acids have a low propensity to form α-helices.[4][6] This destabilizing effect is attributed to several factors:
-
Steric Hindrance: The bulky trifluoromethyl group can disrupt the optimal packing of side chains required for a stable α-helix.
-
The Fluorous Effect: The superhydrophobic nature of the -CF₃ group can lead to unfavorable interactions with the aqueous solvent when positioned on the exposed face of an α-helix, promoting a conformational shift to bury the fluorinated side chain.[6][12]
Conversely, these same properties often lead to a higher propensity for β-sheet formation, where the fluorinated side chains can be more favorably accommodated within the pleated sheet structure.[4]
Expected Spectroscopic Changes
When substituting a residue like Leucine in a model α-helical peptide with TFNV, we anticipate the following changes in the CD spectrum:
-
A significant decrease in molar ellipticity at 222 nm and 208 nm, indicating a loss of α-helical content.
-
A potential shift in the spectral shape towards that of a β-sheet or random coil, depending on the rest of the peptide sequence and the experimental conditions.
Illustrative Data Comparison
The following table presents hypothetical, yet scientifically plausible, data for a model 15-residue peptide designed to be helical, comparing the native sequence with its TFNV-substituted analogue.
| Peptide Variant | Substituted Residue | Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹) | Estimated Helicity (%) | Predominant Conformation |
| Model-Peptide-Leu | Leucine | -25,000 | ~75% | α-Helix |
| Model-Peptide-TFNV | This compound | -8,000 | ~24% | Disordered / β-Sheet |
This predicted data underscores the profound conformational switching capability of TFNV. The significant reduction in helicity highlights its utility as a tool to destabilize helical structures and potentially promote alternative folds.
Experimental Design and Workflow
A robust and self-validating experimental workflow is crucial for obtaining high-quality, interpretable CD data. The following diagram and protocol outline the necessary steps for a comparative analysis.
Caption: Workflow for comparative CD analysis of peptides.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for comparing the secondary structure of a standard peptide and its TFNV-containing analogue.
1. Materials and Reagents:
-
Lyophilized peptides (standard and TFNV-containing) of >95% purity, confirmed by HPLC and Mass Spectrometry.
-
CD-grade buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffers must be transparent in the far-UV region.[13]
-
High-purity water (Milli-Q or equivalent).
-
Quartz cuvette with a 1 mm path length.
-
Calibrated CD spectropolarimeter.
2. Sample Preparation:
-
Causality: Accurate concentration determination is the most critical step for obtaining comparable and quantitatively correct CD data.[13] Methods like amino acid analysis are preferred over absorbance-based methods for peptides lacking tryptophan or tyrosine.
-
Prepare a stock solution of each peptide in the chosen buffer. A typical starting concentration for analysis is 100 μM.[7][14]
-
Prepare a matched buffer blank solution, identical to the peptide solutions but without the peptide.[7]
-
Filter all solutions through a 0.2 μm syringe filter to remove any particulates that could cause light scattering.
3. Data Acquisition:
-
Instrument Setup:
-
Blank Measurement:
-
Thoroughly clean the quartz cuvette.
-
Fill the cuvette with the buffer blank and acquire a spectrum. This spectrum accounts for any absorbance or CD signal from the buffer and the cuvette itself.[7]
-
-
Sample Measurement:
-
Rinse the cuvette with water, then with a small amount of the peptide solution.
-
Fill the cuvette with the peptide solution and acquire the spectrum using the same instrument settings as the blank.
-
To ensure data quality and that the sample is at equilibrium, collect at least three replicate scans for each peptide.[13] The scans should overlay well.
-
4. Data Processing and Analysis:
-
Averaging and Subtraction: Average the replicate scans for each peptide. Subtract the averaged buffer blank spectrum from each averaged peptide spectrum.[7]
-
Conversion to Mean Residue Ellipticity (MRE): The instrument output is typically in millidegrees (mdeg). To normalize for concentration, path length, and the number of residues, convert the data to MRE ([θ]) using the following equation:
-
[θ] = (mdeg) / (10 * c * n * l)
-
Where:
-
c is the molar concentration of the peptide (mol/L).
-
n is the number of amino acid residues.
-
l is the path length of the cuvette (cm).
-
-
-
Comparative Analysis: Overlay the final MRE spectra of the standard peptide and the TFNV-containing peptide for direct visual comparison of conformational differences. Quantitative analysis can be performed using deconvolution algorithms (e.g., K2D3) to estimate the percentage of each secondary structure type.[14]
Conclusion
The incorporation of this compound serves as a potent strategy for modulating peptide secondary structure. As demonstrated through the principles of circular dichroism spectroscopy, substituting a standard hydrophobic residue with TFNV is predicted to cause a significant disruption of α-helical conformations, likely favoring more extended or β-sheet structures. This effect is driven by the unique steric and fluorous properties of the trifluoromethyl group. CD spectroscopy provides a direct, sensitive, and relatively straightforward method to characterize these conformational changes, offering invaluable data for the rational design of peptides with enhanced stability and tailored biological functions. By following a rigorous experimental workflow, researchers can reliably compare peptide analogues and gain crucial insights into the structural consequences of fluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Enhancing Protein Stability with 5,5,5-Trifluoronorvaline
For researchers, scientists, and professionals in drug development, enhancing protein stability is a critical objective. The functional lifetime of a protein therapeutic, the success of protein crystallization for structural studies, and the overall utility of an enzyme in biocatalysis are all fundamentally linked to its structural integrity. The incorporation of non-canonical amino acids is a powerful strategy to engineer proteins with enhanced properties. Among these, fluorinated amino acids have emerged as a particularly effective class for improving thermal and proteolytic stability.
This guide provides an in-depth technical assessment of 5,5,5-trifluoronorvaline, a fluorinated analog of norvaline, as a tool for enhancing protein stability. We will delve into the mechanistic underpinnings of the stabilizing effects of fluorination, present a comparative analysis with other fluorinated amino acids, and provide detailed experimental protocols for synthesizing and evaluating proteins containing this modification.
The Fluorine Advantage: A Mechanistic Overview of Protein Stabilization
The introduction of fluorine into amino acid side chains can significantly enhance protein stability, an effect often referred to as the "fluoro-stabilization effect".[1] This is not due to a "fluorous effect" akin to the phase separation of fluorocarbons, but rather a more subtle interplay of fundamental biophysical principles.[2] The primary driver for this enhanced stability is the hydrophobic effect.[3][4]
The trifluoromethyl (-CF3) group of this compound is significantly more hydrophobic than the methyl group of the natural amino acid leucine, which norvaline often mimics. When a protein folds, it buries its hydrophobic residues in the core, away from the aqueous solvent. The increased hydrophobicity of the fluorinated side chain provides a greater thermodynamic driving force for this burial, thus stabilizing the folded state.[3][4]
Crucially, this stabilization is achieved with minimal structural perturbation. The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.2 Å). This means that a trifluoromethyl group, while more hydrophobic, occupies a similar volume to a methyl or ethyl group, allowing it to be accommodated within the tightly packed hydrophobic core of a protein without significant disruption of the overall fold.[3] This shape mimicry is a key advantage of using fluorinated amino acids for protein stabilization.[3]
Figure 1. Mechanism of protein stabilization by this compound (TFN).
A Comparative Look at Fluorinated Amino Acids
The table below summarizes the stabilizing effects of incorporating various fluorinated amino acids into different protein scaffolds. This data serves as a valuable benchmark for what can be expected from this compound.
| Fluorinated Amino Acid | Model Protein/Peptide | Change in Melting Temp. (ΔTm) | Change in Free Energy of Unfolding (ΔΔG°) | Reference |
| Hexafluoroleucine (Hfl) | GCN4-p1 (coiled-coil) | +14 °C | -1.2 kcal/mol | [2] |
| Hexafluoroleucine (Hfl) | α4 (4-helix bundle) | +12 °C | -1.7 kcal/mol | [3] |
| 5,5,5-Trifluoroisoleucine | GCN4 bZIP peptide | +7 °C | Not reported | [5] |
| Pentafluorophenylalanine | Villin Headpiece | +5.5 °C | -0.5 kcal/mol | [6] |
Given that this compound possesses a terminal trifluoromethyl group, it is reasonable to hypothesize that its stabilizing effect will be significant, likely falling within the range observed for other trifluoromethyl-containing amino acids like trifluoroisoleucine. The exact magnitude of the stabilization will, of course, be context-dependent, varying with the specific protein and the position of the substitution.
Beyond thermal stability, resistance to proteolytic degradation is another key advantage conferred by fluorinated amino acids.[7][8] The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the adjacent peptide bond, making it less susceptible to enzymatic cleavage.[8] Studies on peptides containing 5,5,5-trifluoroisoleucine have shown significant protection from proteolysis.[8] It is highly probable that this compound would confer similar proteolytic resistance.
Experimental Workflows for Assessing Stability
To empirically determine the impact of this compound on protein stability, a systematic experimental approach is required. This involves the synthesis of the modified protein, followed by biophysical characterization.
Protein Synthesis via Solid-Phase Peptide Synthesis (SPPS)
For peptides and small proteins, SPPS is the most direct method for incorporating this compound at a specific site.[9][10][11][12]
Figure 2. Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Detailed Protocol for SPPS:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling agent like HBTU and a base such as diisopropylethylamine (DIEA).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.[10]
-
Incorporation of this compound:
-
Activate Fmoc-5,5,5-trifluoronorvaline (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-2 hours. The bulky nature of the trifluoromethyl group may slightly slow down the coupling kinetics, so a longer coupling time or a double coupling may be beneficial.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.[12]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Thermal Shift Assay (TSA) for Determining Melting Temperature (Tm)
TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to determine the thermal stability of a protein.[13][14] It relies on a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of a protein as it unfolds, causing an increase in fluorescence.
Figure 3. Experimental workflow for Thermal Shift Assay (TSA).
Detailed Protocol for TSA:
-
Prepare Protein Stocks: Prepare stock solutions of both the wild-type (WT) and the this compound-modified (TFN) protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare Assay Mix: In a microcentrifuge tube, prepare a master mix containing the protein at a final concentration of 5-10 µM and SYPRO Orange dye at a 5x final concentration in the assay buffer.
-
Set up 96-well Plate: Aliquot the assay mix into the wells of a 96-well PCR plate. Include multiple replicates for each protein and a no-protein control.
-
Run Melt Curve: Place the plate in a real-time PCR instrument. Set up a melt curve protocol to increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C per minute, acquiring fluorescence data at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This corresponds to the peak of the first derivative of the fluorescence curve (d(Fluorescence)/dT). The change in melting temperature (ΔTm) is calculated as Tm(TFN) - Tm(WT).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying protein secondary structure and its changes upon thermal denaturation.[15][16][17] By monitoring the change in the CD signal at a specific wavelength (typically 222 nm for α-helical proteins) as a function of temperature, a thermal melt curve can be generated to determine the Tm.
Detailed Protocol for CD Thermal Melt:
-
Sample Preparation: Prepare samples of the WT and TFN-modified proteins at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.5). Phosphate buffers are generally preferred over Tris buffers for thermal melts.[17]
-
Instrument Setup: Use a CD spectrometer equipped with a Peltier temperature controller. Set the wavelength to 222 nm.
-
Data Acquisition:
-
Equilibrate the sample at the starting temperature (e.g., 20°C) for 5 minutes.
-
Increase the temperature in a stepwise manner (e.g., 1°C increments) with an equilibration time at each step (e.g., 1 minute).
-
Record the CD signal (in millidegrees) at each temperature.
-
-
Data Analysis:
-
Plot the CD signal at 222 nm versus temperature. The resulting sigmoidal curve represents the unfolding transition.
-
The Tm is the temperature at the midpoint of this transition.
-
Fit the data to a two-state unfolding model to obtain thermodynamic parameters.[17]
-
Conclusion
The incorporation of this compound into peptides and proteins represents a promising strategy for enhancing their stability. Based on the well-established principles of the hydrophobic effect and the properties of other fluorinated amino acids, it is anticipated that this modification will lead to significant increases in both thermal stability and resistance to proteolytic degradation. The experimental workflows detailed in this guide provide a robust framework for the synthesis and quantitative assessment of proteins containing this compound. While direct experimental data for this specific amino acid is yet to be widely published, the comparative data from related compounds strongly supports its potential as a valuable tool in protein engineering and drug development.
References
- 1. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 2. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Structural basis for the enhanced stability of highly fluorinated proteins | Semantic Scholar [semanticscholar.org]
- 5. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ch.ntu.edu.tw [ch.ntu.edu.tw]
- 7. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. mdpi.com [mdpi.com]
- 14. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermal melt circular dichroism spectroscopic studies for identifying stabilising amphipathic molecules for the voltage‐gated sodium channel NavMs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. boddylab.ca [boddylab.ca]
A Comparative Guide to 5,5,5-Trifluoronorvaline: Enhancing Protein Stability and Function
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein engineering and drug discovery, the quest for enhanced protein stability, function, and therapeutic efficacy is perpetual. The introduction of non-canonical amino acids (ncAAs) into protein structures has emerged as a powerful strategy to achieve these goals. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties conferred by fluorine. This guide provides an in-depth comparison of 5,5,5-trifluoronorvaline with other key fluorinated amino acids, offering experimental data and protocols to aid researchers in their strategic selection and application.
The Power of Fluorination in Protein Design
The substitution of hydrogen with fluorine, the most electronegative element, in amino acid side chains can dramatically alter a protein's characteristics. This modification can lead to increased hydrophobicity, improved thermal and chemical stability, and enhanced resistance to proteolytic degradation.[1][2] These attributes are highly desirable in the development of robust enzymes for industrial applications and therapeutic proteins with longer half-lives.
The stabilizing effect of fluorination is largely attributed to the increased hydrophobicity of the fluorinated side chains.[1] The burial of these more hydrophobic residues within the protein core can lead to a more favorable free energy of folding.[3][4] However, the impact of fluorination is not merely a function of increased hydrophobicity; steric effects and the influence on secondary structure propensities also play crucial roles.[5][6]
This compound: A Profile
This compound is a synthetic amino acid, an analogue of norvaline, where the terminal methyl group is replaced by a trifluoromethyl group. This substitution imparts a significant increase in local hydrophobicity while maintaining a relatively small side-chain volume compared to more heavily fluorinated analogues. Its utility spans from fundamental studies of protein folding to the development of novel peptide-based therapeutics.[7]
Comparative Analysis with Other Fluorinated Amino Acids
To provide a clear perspective on the utility of this compound, it is essential to compare its effects with those of other commonly used fluorinated amino acids, such as trifluoroleucine and hexafluoroleucine.
| Non-Canonical Amino Acid | Structure | Key Physicochemical Properties | Reported Impact on Protein Stability | Potential Considerations |
| This compound | CH₃(CF₃)CHCH(NH₂)COOH | Increased local hydrophobicity, relatively small side-chain volume. | Enhances thermal stability. | Potential for minor structural perturbations depending on the local environment. |
| 5,5,5-Trifluoroleucine | (CH₃)₂CHCH(CF₃)CH(NH₂)COOH | Significant increase in hydrophobicity. | Can increase melting temperature (Tm) by up to 13°C.[4] | Stereochemistry of incorporation can influence the degree of stabilization.[8] |
| Hexafluoroleucine | (CF₃)₂CHCH₂CH(NH₂)COOH | Substantially increased hydrophobicity and side-chain volume. | Can significantly increase the free energy of unfolding (ΔG°fold).[3] | The larger size may cause steric hindrance and more significant structural changes if not accommodated.[9] |
While direct head-to-head comparative studies are limited, the data suggests a trade-off between the degree of fluorination, the resulting increase in stability, and the potential for structural perturbation. This compound offers a more conservative modification compared to hexafluoroleucine, potentially leading to a significant stability enhancement with a lower risk of disrupting the native protein fold.
Experimental Workflows for Assessing the Impact of this compound
To empirically determine the effect of this compound incorporation on a protein of interest, a series of biophysical and biochemical assays are recommended.
Workflow for Protein Stability Analysis
References
- 1. Fluorinated proteins: from design and synthesis to structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating protein structure with fluorous amino acids: increased stability and native-like structure conferred on a 4-helix bundle protein by hexafluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 6. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Protease Stability in Therapeutic Peptides: A Comparative Guide to 5,5,5-Trifluoronorvaline Incorporation
The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical translation is frequently hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1] This guide provides a technical comparison of strategies to overcome this limitation, focusing on the incorporation of the non-natural amino acid 5,5,5-trifluoronorvaline (TFN). We will explore the underlying mechanisms of stabilization, present supporting comparative data, and provide detailed experimental protocols for validation.
The Challenge: Proteolytic Degradation
Peptides, as natural substrates for numerous enzymes, are swiftly cleaved in biological systems, leading to poor bioavailability and short half-lives.[1][2] A primary strategy to bolster these fragile warriors is the introduction of non-natural amino acids designed to resist enzymatic recognition and cleavage.[3][4] Among these, fluorinated amino acids have emerged as a powerful tool due to the unique physicochemical properties of fluorine.[5][6][7]
This compound, an analog of leucine, leverages the properties of the trifluoromethyl (CF3) group to impart significant metabolic stability.[8] This guide will dissect how this specific modification provides a distinct advantage over standard peptide sequences.
The Mechanism: How Trifluoronorvaline Confers Stability
The enhanced protease resistance of peptides containing this compound stems from a dual-pronged defense mechanism conferred by the terminal trifluoromethyl group.
-
Steric Shielding : The trifluoromethyl group is considerably bulkier than a methyl group, with a steric footprint more analogous to an isopropyl group.[9][10] When positioned near a potential protease cleavage site (the scissile bond), this bulkiness creates a steric shield. This shield physically hinders the peptide from docking correctly into the protease's active site, preventing the formation of the enzyme-substrate complex required for hydrolysis.
-
Electronic Perturbation : Fluorine is the most electronegative element, making the CF3 group a potent electron-withdrawing moiety.[10][11] This strong inductive effect alters the electronic distribution of the adjacent peptide backbone. It can strengthen the amide bond, making it less susceptible to nucleophilic attack by the catalytic residues of the protease. This electronic stabilization contributes significantly to the overall increase in proteolytic stability.[12]
Visualizing the Protective Mechanism
The following diagram illustrates how the trifluoromethyl group of this compound can inhibit protease activity through steric and electronic effects.
Caption: Mechanism of TFN-mediated protease resistance.
Comparative Performance Analysis
While direct, head-to-head comparisons for this compound against a wide range of alternatives in a single study are limited, the broader literature on fluorinated amino acids provides compelling evidence of their stabilizing effects.[2] Studies consistently show that strategic fluorination can lead to modest or significant increases in resistance to common proteases like trypsin, chymotrypsin, and pepsin.[3][5][13]
However, it is crucial to recognize that the degree of stabilization is not universally predictable. It is highly dependent on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the overall peptide sequence.[3][14] In some cases, if the modification inadvertently improves binding to the protease's active site, it may not increase stability or could even slightly accelerate degradation.[6][13]
| Modification Strategy | Peptide Sequence Context | Target Protease | Observed Stability Outcome | Reference |
| Control (Unmodified) | Magainin II Analog | Trypsin | Baseline degradation observed. | [5][13] |
| Fluorinated Analogues | Magainin II Analog w/ fluorinated aa | Trypsin | Modest increases in protease resistance relative to the parent peptide. | [5][13] |
| Control (Unmodified) | Ideal Substrate Sequence | α-Chymotrypsin | Rapid degradation as expected for an ideal substrate. | [3][14] |
| Fluorinated Analogues | Ideal Substrate w/ fluorinated aa | α-Chymotrypsin | Increased stability observed in only a few cases; effect is highly position-dependent. | [3][14] |
| Control (Unmodified) | Model Peptide Sequence | Human Blood Plasma | Rapidly digested by plasma proteases (e.g., Elastase). | [1] |
| Fluorinated Analogues | Model Peptide w/ fluorinated aa | Human Blood Plasma | Increased stability observed, demonstrating relevance in a complex biological matrix. | [1] |
Experimental Validation: A Self-Validating Protocol
To empirically determine the protease stability of a peptide containing this compound, a robust and reproducible in vitro assay is essential. The following protocol describes a standard HPLC-based method for monitoring peptide degradation over time.
Protocol: In Vitro Protease Stability Assay via RP-HPLC
1. Reagent and Material Preparation:
-
Peptides: Synthesize and purify both the control (unmodified) peptide and the TFN-containing peptide.[7][15] Confirm purity (>95%) and identity via HPLC and Mass Spectrometry.
-
Protease Stock Solution: Prepare a stock solution of the desired protease (e.g., Trypsin, α-Chymotrypsin, Pepsin) in an appropriate buffer at a concentration of ~1 mg/mL. Store in aliquots at -20°C or below.
-
Reaction Buffer: Prepare a buffer suitable for the chosen protease (e.g., 10 mM Phosphate Buffer, pH 7.4 for chymotrypsin; 10 mM Acetate Buffer, pH 4.0 for pepsin).[14]
-
Quenching Solution: Prepare a solution to stop the enzymatic reaction. A common choice is 10% Trifluoroacetic Acid (TFA) in water.
-
Instrumentation: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector.
2. Experimental Workflow:
The workflow involves incubating the peptide with the protease and monitoring the disappearance of the full-length peptide over time.
Caption: HPLC-based workflow for protease stability assay.
3. Detailed Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, add a defined volume of the control peptide and TFN-peptide stock solutions. Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiation: To initiate the reaction, add the pre-warmed protease solution to each tube. The final peptide-to-enzyme ratio should be optimized but a starting point of 100:1 (w/w) is common. Vortex briefly.
-
Time Point 0: Immediately after adding the enzyme, withdraw the first aliquot (e.g., 20 µL) and transfer it to a new tube containing an equal volume of quenching solution (20 µL of 10% TFA). This is your t=0 sample.
-
Incubation and Sampling: Continue incubating the reaction tubes at 37°C. Withdraw subsequent aliquots at predetermined time points (e.g., 15, 30, 60, 120, 240 minutes) and quench them in the same manner.[16]
-
HPLC Analysis: Analyze all quenched samples by RP-HPLC. Use a gradient method that effectively separates the intact peptide from its degradation products. Monitor the absorbance at a suitable wavelength (e.g., 214 or 280 nm).
-
Data Interpretation: Integrate the peak area corresponding to the intact peptide for each time point. Calculate the percentage of remaining peptide relative to the t=0 sample (which is set to 100%). Plot this percentage against time and determine the half-life (t½) for both the control and the TFN-containing peptide. A significantly longer half-life for the TFN-peptide provides direct evidence of enhanced protease stability.[3]
Conclusion
Incorporating this compound is a mechanistically sound and experimentally validated strategy for enhancing the proteolytic stability of therapeutic peptides. The steric and electronic properties of the trifluoromethyl group provide a robust defense against enzymatic degradation.[8][10] While the stabilizing effect is context-dependent and requires empirical validation for each new peptide sequence, the principles outlined in this guide demonstrate its high potential. By employing rigorous comparative assays, researchers can effectively leverage fluorination to engineer next-generation peptide therapeutics with improved pharmacokinetic profiles and greater clinical viability.
References
- 1. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delineating the Mechanism of Action of a Protease Resistant and Salt Tolerant Synthetic Antimicrobial Peptide against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. | Semantic Scholar [semanticscholar.org]
- 6. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. chemimpex.com [chemimpex.com]
- 9. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 12. Stabilization of β-peptide helices by direct attachment of trifluoromethyl groups to peptide backbones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Protease Stability of the Non-Covalent Staple Temporin L Peptide [digitalcommons.kennesaw.edu]
Introduction: The Strategic Role of Hydrophobicity and Fluorination in Drug Design
A Senior Application Scientist's Guide to Comparing the Hydrophobicity of 5,5,5-Trifluoronorvaline to Natural Amino Acids
In the landscape of modern drug discovery, the physicochemical properties of amino acids, the fundamental building blocks of proteins, are of paramount importance. Among these properties, hydrophobicity plays a critical role in protein folding, stability, and molecular recognition. The ability to modulate the hydrophobicity of peptides and proteins can significantly impact their therapeutic potential, influencing everything from membrane permeability to target binding affinity.
The strategic incorporation of fluorine into amino acid structures has emerged as a powerful tool for fine-tuning these properties.[][2] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to enhanced metabolic stability and altered conformational preferences.[3] A key consequence of fluorination, particularly the introduction of a trifluoromethyl (CF3) group, is a significant increase in hydrophobicity.[4] This guide provides a comparative analysis of the hydrophobicity of a non-natural amino acid, this compound, against its natural counterparts, supported by a detailed experimental protocol for its determination.
Comparative Analysis of Amino Acid Hydrophobicity
The hydrophobicity of an amino acid is typically quantified by its partition coefficient (LogP) between an organic solvent (like octanol) and water, or by its retention time in reversed-phase high-performance liquid chromatography (RP-HPLC). While extensive experimental data is available for the 20 proteinogenic amino acids, such data for novel, non-natural amino acids like this compound is often scarce.
For a robust comparison, we will contrast this predicted value with the experimentally determined hydrophobicity of natural amino acids. Norvaline, the non-fluorinated parent compound of this compound, provides the most direct comparison for assessing the impact of trifluorination.
Table 1: Comparative Hydrophobicity of this compound and Natural Amino Acids
| Amino Acid | Type | Hydrophobicity Scale (Kyte-Doolittle)[5][6] |
| This compound | Fluorinated, Non-natural | Not available (computationally predicted to be hydrophobic) |
| Norvaline | Aliphatic, Non-natural | 2.9 (estimated) |
| Glycine | Aliphatic | -0.4 |
| Alanine | Aliphatic | 1.8 |
| Valine | Aliphatic | 4.2 |
| Leucine | Aliphatic | 3.8 |
| Isoleucine | Aliphatic | 4.5 |
| Phenylalanine | Aromatic | 2.8 |
| Tryptophan | Aromatic | -0.9 |
| Methionine | Sulfur-containing | 1.9 |
| Proline | Cyclic | -1.6 |
| Serine | Hydrophilic | -0.8 |
| Threonine | Hydrophilic | -0.7 |
| Cysteine | Sulfur-containing | 2.5 |
| Asparagine | Hydrophilic | -3.5 |
| Glutamine | Hydrophilic | -3.5 |
| Tyrosine | Aromatic | -1.3 |
| Histidine | Basic | -3.2 |
| Lysine | Basic | -3.9 |
| Arginine | Basic | -4.5 |
| Aspartic Acid | Acidic | -3.5 |
| Glutamic Acid | Acidic | -3.5 |
Note: The Kyte-Doolittle scale is a widely used index of hydrophobicity. Higher positive values indicate greater hydrophobicity.
The trifluoromethyl group is known to be significantly more hydrophobic than a methyl group.[4] Given that norvaline is already a hydrophobic amino acid, it is anticipated that this compound will exhibit a considerably higher hydrophobicity, likely placing it among the most hydrophobic amino acids. To validate this prediction, experimental determination is essential.
Experimental Protocol: Determination of Hydrophobicity by Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely accepted method for quantifying the hydrophobicity of amino acids and peptides.[7][8] The principle lies in the partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18 alkyl chains) and a polar mobile phase. More hydrophobic molecules will have a stronger affinity for the stationary phase and thus a longer retention time.
The following protocol provides a step-by-step guide for determining the retention time of this compound, which can then be used to place it on a hydrophobicity scale relative to natural amino acids.
Materials and Instrumentation
-
Instrumentation: Agilent 1100 Series HPLC system or equivalent, equipped with a UV detector.[9]
-
Column: Kromasil C18 column (150 x 2.1 mm I.D.; 5-μm particle size; 100-Å pore size) or equivalent.[9]
-
Reagents:
Methodology
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in deionized water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.[12]
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A.
-
Prepare 1 mg/mL stock solutions of the 20 natural amino acids in Mobile Phase A.
-
For analysis, dilute the stock solutions to a final concentration of 100 µg/mL with Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.[]
-
Detection Wavelength: 220 nm.[3]
-
Injection Volume: 20 µL.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 65% B
-
35-40 min: 65% B
-
40-45 min: Linear gradient from 65% to 5% B
-
45-50 min: 5% B (column re-equilibration)
-
-
Data Analysis
-
Inject each amino acid standard and this compound separately and record the retention time (t_R) for each.
-
Create a hydrophobicity index by plotting the retention times of the natural amino acids.
-
The retention time of this compound can then be used to position it on this experimentally derived scale.
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining amino acid hydrophobicity by RP-HPLC.
Expected Outcome and Discussion
The trifluoromethyl group in this compound is expected to significantly increase its interaction with the C18 stationary phase, resulting in a substantially longer retention time compared to its non-fluorinated counterpart, norvaline. It is plausible that this compound will exhibit a retention time comparable to or greater than that of the most hydrophobic natural amino acids like isoleucine, leucine, and phenylalanine.
This enhanced hydrophobicity has profound implications for its use in drug design. Incorporating this compound into a peptide sequence could:
-
Enhance Membrane Permeability: Facilitate the passage of peptide-based drugs across cell membranes.
-
Increase Protein Binding Affinity: Promote stronger hydrophobic interactions within the binding pocket of a target protein.[]
-
Improve Metabolic Stability: The strong C-F bonds can shield adjacent peptide bonds from enzymatic degradation.[3]
Logical Relationship: Retention Time and Hydrophobicity
References
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 6. [PDF] Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. | Semantic Scholar [semanticscholar.org]
- 7. Physicochemical Basis of Amino Acid Hydrophobicity Scales: Evaluation of Four New Scales of Amino Acid Hydrophobicity Coefficients Derived from RP-HPLC of Peptides | Semantic Scholar [semanticscholar.org]
- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. usbio.net [usbio.net]
- 12. agilent.com [agilent.com]
A Comparative Analysis of 5,5,5-Trifluoronorvaline and Other Non-Canonical Amino Acids for Enhanced Peptide and Protein Engineering
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and protein engineering, the incorporation of non-canonical amino acids (ncAAs) into peptides and proteins has emerged as a transformative strategy.[1][2] These unique building blocks, not found in the standard genetic code, offer a vast expansion of chemical diversity, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy and create novel functionalities.[3][4] Among the diverse array of ncAAs, fluorinated variants have garnered significant attention for their ability to impart desirable characteristics such as increased metabolic stability, enhanced hydrophobicity, and altered binding affinities.[3][5]
This guide provides a comprehensive comparative study of 5,5,5-trifluoronorvaline, a promising fluorinated amino acid, alongside other notable ncAAs. We will delve into their synthesis, physicochemical properties, and performance in key experimental assays, offering field-proven insights to inform the rational design of next-generation protein-based therapeutics and research tools.
The Power of Fluorine in Amino Acid Design
The introduction of fluorine, the most electronegative element, into an amino acid's side chain can profoundly influence its behavior within a peptide or protein. The strong electron-withdrawing nature of the trifluoromethyl group (-CF3), as found in this compound, can create a localized dipole moment and alter the pKa of nearby functional groups.[6] This modification can also sterically shield adjacent peptide bonds from enzymatic cleavage, thereby enhancing metabolic stability.[7] Furthermore, the increased hydrophobicity imparted by fluorination can influence protein folding, stability, and membrane permeability.[3]
Selected Non-Canonical Amino Acids for Comparison
For this comparative study, we have selected three other ncAAs to benchmark against this compound, each chosen for its distinct structural and chemical properties:
-
Hexafluoroleucine (Hfl): A highly fluorinated analog of leucine, offering a significant increase in hydrophobicity and steric bulk.
-
4-Trifluoromethyl-L-phenylalanine (TFM-Phe): An aromatic ncAA with a trifluoromethyl group on the phenyl ring, allowing for the exploration of electronic effects in aromatic interactions.
-
Neopentylglycine (Npg): A non-fluorinated, sterically demanding aliphatic amino acid, serving as a control to delineate the specific effects of fluorination versus steric bulk.
Physicochemical Properties: A Head-to-Head Comparison
The distinct side chains of these ncAAs result in a range of physicochemical properties that are critical determinants of their impact on peptide and protein function.
| Non-Canonical Amino Acid | Structure | Molecular Weight ( g/mol ) | van der Waals Volume (ų) | Calculated logP | Key Features |
| This compound | 171.12[8] | ~105 | ~0.5 | Trifluoromethyl group provides moderate hydrophobicity and steric bulk. | |
| Hexafluoroleucine | 227.14 | ~130 | ~1.8 | Two trifluoromethyl groups lead to high hydrophobicity and significant steric hindrance. | |
| 4-Trifluoromethyl-L-phenylalanine | 233.19 | ~155 | ~2.1 | Aromatic ring with an electron-withdrawing trifluoromethyl group. | |
| Neopentylglycine | 145.20[9] | ~115 | ~1.2 | Bulky, non-polar aliphatic side chain. |
Synthesis of Non-Canonical Amino Acids
The accessibility of ncAAs is a crucial consideration for their widespread adoption. Here, we outline representative synthetic approaches for each of the selected amino acids.
Asymmetric Synthesis of this compound
Synthesis of Hexafluoroleucine
A practical and stereoselective synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine has been reported. This method utilizes a chiral Ni(II) complex of a Schiff base derived from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone as a chiral auxiliary. The key step is an alkylation reaction with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane.[13][14]
Synthesis of 4-Trifluoromethyl-L-phenylalanine
The synthesis of 4-trifluoromethyl-L-phenylalanine can be achieved through various methods, including the enzymatic resolution of the corresponding racemic mixture or by asymmetric synthesis. One common approach involves the use of a chiral catalyst to control the stereochemistry during the formation of the amino acid backbone.
Synthesis of Neopentylglycine
Neopentylglycine can be synthesized from neopentyl glycol.[1] The synthesis typically involves the conversion of the diol to a protected amino acid precursor, followed by deprotection to yield the final product. The Fmoc-protected version is commercially available for use in solid-phase peptide synthesis.[15]
Performance Comparison: Experimental Data
The true value of these ncAAs lies in their ability to enhance the performance of peptides and proteins. Here, we present a comparative analysis based on key experimental parameters.
Metabolic Stability
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases.[16][17] The incorporation of ncAAs can significantly enhance proteolytic stability.[1]
Table 2: Comparative Proteolytic Stability of Peptides Containing ncAAs
| ncAA Substitution | Model Peptide | Protease | Half-life (vs. natural analog) | Reference |
| This compound | Not specified | Not specified | Data not available | |
| Hexafluoroleucine | Magainin 2 amide | Trypsin | ~2-fold increase | [1] |
| Hexafluoroleucine | GLP-1 analog | DPP-IV | Increased stability | [3] |
| Trifluoroisoleucine | Model Peptide | α-chymotrypsin | Position-dependent increase | [18] |
| Neopentylglycine | Not specified | Not specified | Data not available |
Note: Direct comparative data for this compound and neopentylglycine in proteolytic stability assays was not available in the provided search results. The data for hexafluoroleucine and trifluoroisoleucine demonstrates the potential for fluorinated amino acids to enhance stability, although the effect is context-dependent.[7][18]
Binding Affinity
The incorporation of ncAAs can modulate the binding affinity of a peptide to its target receptor. This can be due to altered hydrophobic interactions, electrostatic interactions, or conformational changes.[3][19]
Table 3: Comparative Binding Affinity of Peptides Containing ncAAs
| ncAA Substitution | Peptide-Target System | Binding Affinity (Kd) | Fold Change vs. Natural | Reference |
| This compound | Not specified | Data not available | - | |
| Hexafluoroleucine | Coiled-coil protein | Increased stability (indicative of stronger interactions) | Not quantified | [4] |
| 4-Trifluoromethyl-L-phenylalanine | Not specified | Data not available | - | |
| Neopentylglycine | Not specified | Data not available | - |
Note: Quantitative, direct comparative binding affinity data for peptides containing these specific ncAAs was not available in the provided search results. The effect on binding affinity is highly dependent on the specific peptide-protein interaction.[20][21][22]
Experimental Protocols
To facilitate the comparative evaluation of these ncAAs in your own research, we provide detailed, step-by-step methodologies for key experiments.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative study of peptides containing ncAAs.
Protocol 1: In Vitro Proteolytic Stability Assay using LC-MS
This protocol provides a method to assess the stability of peptides in the presence of proteases.[21][23][24]
Materials:
-
Test peptides (containing the ncAA of interest and a natural counterpart)
-
Protease of interest (e.g., trypsin, chymotrypsin, or human plasma)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
LC-MS system
Procedure:
-
Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or DMSO).
-
Incubate the test peptide at a final concentration of 10 µM with the protease (e.g., 1 mg/mL human plasma) in the reaction buffer at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of quenching solution.
-
Centrifuge the samples to pellet any precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of the peptide.
Protocol 2: Fluorescence Polarization Binding Assay
This protocol describes a method to determine the binding affinity (Kd) of a fluorescently labeled peptide to its target protein.[9][15][20]
Materials:
-
Fluorescently labeled peptide (e.g., with FITC or a BODIPY dye)
-
Target protein
-
Binding buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a series of dilutions of the target protein in the binding buffer.
-
In a microplate, add a fixed concentration of the fluorescently labeled peptide to each well.
-
Add the different concentrations of the target protein to the wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Plot the change in fluorescence polarization as a function of the protein concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
Conclusion and Future Directions
The incorporation of non-canonical amino acids, particularly fluorinated variants like this compound, presents a powerful strategy for enhancing the therapeutic potential of peptides and proteins. This guide has provided a comparative framework for evaluating this compound alongside other structurally diverse ncAAs. While direct comparative data for this compound is still emerging, the principles and experimental protocols outlined here provide a robust foundation for its investigation.
Future research should focus on generating head-to-head comparative data for a wider range of ncAAs in various peptide and protein contexts. This will enable the development of more predictive models for the rational design of biotherapeutics with tailored properties. The continued exploration of novel ncAAs and their synthetic routes will further expand the toolbox available to researchers, paving the way for the next generation of innovative protein-based drugs.
References
- 1. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis [beilstein-journals.org]
- 3. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]
- 4. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
- 5. Comparison of the peptide binding preferences of three closely related TRAF paralogs: TRAF2, TRAF3, and TRAF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L -a-Neopentylglycine = 98.0 TLC 57224-50-7 [sigmaaldrich.com]
- 10. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 12. Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. Catalytic asymmetric synthesis of 2,5-dihydrofurans using synergistic bifunctional Ag catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Neopentylglycine (CAS 106247-35-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. flore.unifi.it [flore.unifi.it]
- 18. "IN VITRO COMPARATIVE STUDY OF THE BINDING AFFINITY AND TARGETED-DRUG D" by Jingda Wang [scholarlycommons.pacific.edu]
- 19. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 20. biorxiv.org [biorxiv.org]
- 21. usbio.net [usbio.net]
- 22. Improved asymmetric synthesis of 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol, a potent cholesteryl ester transfer protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chemimpex.com [chemimpex.com]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 5,5,5-Trifluoronorvaline
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Novel Fluorinated Amino Acid
As a Senior Application Scientist, I understand that groundbreaking research with novel compounds like 5,5,5-trifluoronorvaline brings with it the critical responsibility of safe and compliant laboratory operations. The introduction of fluorine atoms into amino acids can dramatically alter their biological properties, offering exciting avenues for drug discovery. However, this unique chemistry also necessitates a meticulous approach to waste management. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of your personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
Before establishing a disposal protocol, it is imperative to understand the inherent risks associated with this compound. According to available safety data, this compound presents the following hazards:
-
Skin Irritation: May cause irritation upon contact with the skin.[1]
-
Serious Eye Irritation: Can lead to significant eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1]
While this compound is not currently classified as an acutely toxic "P-listed" or toxic "U-listed" hazardous waste by the U.S. Environmental Protection Agency (EPA), its potential for irritation and the general principle of cautious handling for novel chemical entities warrant treating it as a hazardous waste.[2] This conservative approach ensures the highest level of safety and compliance.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a hierarchy of best practices designed to minimize risk and environmental impact.[3] These principles should be integrated into your laboratory's standard operating procedures.
-
Waste Minimization: The most effective disposal method is to not generate waste in the first place. This can be achieved by:
-
Segregation: Never mix incompatible waste streams.[5][6] Waste containing this compound should be collected separately from other chemical waste to prevent unforeseen reactions.[7]
-
Proper Labeling and Storage: All waste containers must be clearly and accurately labeled.[4][7] Store waste in a designated, well-ventilated "Satellite Accumulation Area" (SAA) within the laboratory, away from general work areas.[4][7]
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear workflow for the safe disposal of this compound and associated materials.
Part 1: Immediate Handling and Personal Protective Equipment (PPE)
Given the irritant nature of this compound, appropriate PPE is non-negotiable.[1]
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard lab coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[1] All handling of the solid compound should ideally be done in a certified chemical fume hood.
Part 2: Waste Collection and Containerization
Proper containment is crucial to prevent leaks and exposure.
-
Select the Right Container: Use a chemically compatible, leak-proof container with a secure lid. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. Liquid waste containing dissolved this compound should also be stored in compatible containers, avoiding materials that could be corroded by the solvent.[6][8]
-
Labeling: Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
-
Waste Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.
-
Part 3: Storage in the Satellite Accumulation Area (SAA)
The SAA is the designated location for the temporary storage of hazardous waste in the laboratory.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4][7]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to catch any potential leaks.[6][9]
-
Container Integrity: Keep waste containers securely closed except when adding waste.[4] Regularly inspect the containers for any signs of degradation or leakage.[6]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Figure 1. A step-by-step workflow for the safe disposal of this compound.
Final Disposal: Partnering with Professionals
The final step in the disposal process is the removal of the hazardous waste from your facility by a licensed and certified hazardous waste disposal company.
-
Scheduling Pickup: Once your waste container is approaching full (do not overfill), contact your institution's Environmental Health and Safety (EHS) department or your contracted hazardous waste vendor to schedule a pickup.
-
Recommended Disposal Method: For fluorinated organic compounds like this compound, high-temperature incineration is the preferred method of disposal.[8][10][11] The high temperatures are necessary to break the strong carbon-fluorine bonds.[1]
-
Alternative Disposal Method: If incineration is not available, disposal in a permitted hazardous waste landfill is an alternative.[8]
-
Documentation: Ensure that you receive and retain all necessary documentation, such as waste manifests, from the disposal vendor for your records. This is a critical component of regulatory compliance.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Treat as Hazardous Waste | Precautionary principle due to irritant properties and novel chemical nature. |
| PPE | Chemical-resistant gloves, safety goggles, lab coat, potential respiratory protection. | Protects against skin, eye, and respiratory irritation.[1] |
| Waste Segregation | Collect this compound waste separately. | Prevents potentially hazardous chemical reactions.[5][6] |
| Containerization | Labeled, leak-proof, chemically compatible containers. | Ensures safe containment and clear identification of hazards.[4][6][7] |
| Interim Storage | Designated Satellite Accumulation Area with secondary containment. | Complies with regulations and minimizes the risk of spills.[4][6][7] |
| Final Disposal | High-temperature incineration by a certified vendor is preferred. | Ensures the complete destruction of the fluorinated compound.[8][10][11] |
By adhering to these procedures, you can ensure that your pioneering work with this compound is conducted with the utmost commitment to safety and environmental stewardship.
References
- 1. epa.gov [epa.gov]
- 2. actenviro.com [actenviro.com]
- 3. U.S. EPA’s Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS - ALL4 [all4inc.com]
- 4. montrose-env.com [montrose-env.com]
- 5. epa.gov [epa.gov]
- 6. coxcolvin.com [coxcolvin.com]
- 7. benchchem.com [benchchem.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 10. initial.co.uk [initial.co.uk]
- 11. Laboratory Incinerators | Inciner8 [inciner8.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,5,5-Trifluoronorvaline
Welcome to your essential guide for the safe handling of 5,5,5-trifluoronorvaline. As researchers and drug development professionals, our work with novel chemical entities like fluorinated amino acids is critical.[1][2] However, innovation and safety must go hand-in-hand. This guide provides a detailed operational plan, grounded in established safety principles, to ensure your protection and the integrity of your research. While specific toxicity data for this compound is limited, the following protocols are based on the precautionary principle, treating the compound with the respect due to a potentially hazardous substance.
Hazard Identification and Risk Assessment
The Safety Data Sheet (SDS) for this compound (CAS No. 2365-80-2) indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, a comprehensive risk assessment is the foundational step before any handling procedure.
Key Identified Hazards:
-
Skin Irritation: Direct contact can cause skin irritation.[3]
-
Eye Damage: Poses a risk of serious eye irritation.[3]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[3]
| Task | Potential Hazards | Required Controls |
| Weighing and preparing solutions | Inhalation of powder, skin and eye contact | Chemical fume hood, double gloves, safety goggles, lab coat |
| In-vitro / in-vivo studies | Skin and eye contact with solutions | Lab coat, single-use nitrile gloves, safety glasses |
| Waste disposal | Contact with contaminated materials | Double gloves, lab coat, safety goggles |
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before relying on PPE, always prioritize engineering and administrative controls.
-
Engineering Controls: All work involving the solid form of this compound or concentrated solutions must be conducted in a certified chemical fume hood.[4][5] This is non-negotiable. Ensure the fume hood has a valid inspection sticker and that you work at least six inches inside the sash.[6][7]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound.[8] Ensure all personnel are trained on these SOPs and the specific hazards of this compound.[9]
Core PPE Ensemble for this compound
Your selection of PPE should be deliberate and based on the specific task.[10]
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required for all laboratory work. When handling the solid compound or when there is a risk of splashing, upgrade to chemical splash goggles. A face shield worn over goggles is recommended when handling larger quantities.[10]
-
Hand Protection: Given that this compound is a skin irritant, appropriate glove selection is critical.[3] Nitrile or neoprene gloves are recommended for their chemical resistance.[11] Double-gloving is mandatory when handling the pure compound or concentrated solutions to provide an extra layer of protection. Always inspect gloves for any signs of degradation or punctures before use.[12]
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned at all times.[8] For procedures with a higher risk of splashes, consider a chemical-resistant apron over the lab coat.[13]
-
Respiratory Protection: When working with the solid compound outside of a fume hood (which is strongly discouraged), or if there is a potential for aerosolization, a NIOSH-approved respirator is necessary.[14][15] An N95 particulate respirator may be sufficient for low-dust situations, but for higher-risk tasks, a half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters is recommended.[16][17][18]
| Glove Material | General Recommendation for Fluorinated Organics | Key Considerations |
| Nitrile | Good resistance to a variety of chemicals, including oils and solvents.[11] | Check manufacturer's compatibility data. Not recommended for prolonged exposure to certain solvents. |
| Neoprene | Good chemical and abrasion resistance, often used in harsh chemical environments.[11] | Provides good dexterity and tear resistance.[19] |
| Butyl Rubber | High resistance to gases and liquids, especially corrosive acids and ketones.[19] | May be less dexterous than nitrile or neoprene. |
Procedural Blueprint: Donning, Doffing, and Disposal
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning and Doffing Workflow
Caption: A stepwise workflow for the correct sequence of donning and doffing Personal Protective Equipment.
Waste Disposal
As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[20][21]
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a designated, clearly labeled hazardous waste container for halogenated solids.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, properly labeled container for halogenated liquid waste.[22]
-
Sharps: Needles and syringes used to handle solutions of this compound must be disposed of in a designated sharps container.
Never dispose of halogenated waste down the drain.[23]
Emergency Protocols
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]
-
Spill: For small spills, use an absorbent material compatible with the chemical, and clean the area with a suitable solvent. For large spills, evacuate the area and contact your institution's emergency response team.[8]
By adhering to these guidelines, you are not only ensuring your own safety but also fostering a culture of responsibility and excellence in your laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 5. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 6. resources.workstationindustries.com [resources.workstationindustries.com]
- 7. hvcc.edu [hvcc.edu]
- 8. benchchem.com [benchchem.com]
- 9. osha.gov [osha.gov]
- 10. sams-solutions.com [sams-solutions.com]
- 11. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 12. ehs.ucr.edu [ehs.ucr.edu]
- 13. newreachglobal.com [newreachglobal.com]
- 14. Chemical Safety in the Workplace | Chemicals | CDC [cdc.gov]
- 15. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. bestsafetyequipments.com [bestsafetyequipments.com]
- 19. safety.fsu.edu [safety.fsu.edu]
- 20. bucknell.edu [bucknell.edu]
- 21. uakron.edu [uakron.edu]
- 22. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 23. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
